molecular formula C23H20N2O4S B15543705 BAY-184

BAY-184

Cat. No.: B15543705
M. Wt: 420.5 g/mol
InChI Key: ZUWIDJYXRPTMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-184 is a useful research compound. Its molecular formula is C23H20N2O4S and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

6-(dimethylamino)-N-(2-phenylphenyl)sulfonyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H20N2O4S/c1-25(2)18-13-12-17-14-21(29-20(17)15-18)23(26)24-30(27,28)22-11-7-6-10-19(22)16-8-4-3-5-9-16/h3-15H,1-2H3,(H,24,26)

InChI Key

ZUWIDJYXRPTMQW-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

BAY-184: A Technical Guide to its Mechanism of Action as a Potent and Selective KAT6A/B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of BAY-184, a novel and selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B. The information presented herein is compiled from preclinical research and is intended to provide a comprehensive resource for professionals in the fields of oncology, pharmacology, and drug development.

Core Mechanism of Action

This compound is an acylsulfonamide-benzofuran derivative that potently and selectively inhibits the enzymatic activity of KAT6A and KAT6B.[1][2][3][4] These two closely related enzymes play a crucial role in chromatin regulation by transferring an acetyl group from acetyl coenzyme A (AcCoA) to lysine residues of histone and non-histone proteins.[1][2][3][4]

The primary mechanism of this compound involves its binding to the AcCoA binding pocket of the KAT6A enzyme.[2] This competitive inhibition prevents the natural substrate, AcCoA, from accessing the active site, thereby blocking the acetyltransferase activity of the enzyme. A key downstream consequence of KAT6A/B inhibition by this compound is the reduction of histone H3 lysine 23 acetylation (H3K23ac), a direct marker of KAT6A activity.[2]

In cancer cells with amplification of the KAT6A gene, such as the ZR-75-1 breast cancer cell line, this inhibition of KAT6A leads to a decrease in estrogen receptor (ER) levels and subsequent inhibition of cell proliferation.[2]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

BAY184_Mechanism_of_Action cluster_nucleus Nucleus AcCoA Acetyl-CoA KAT6AB KAT6A/B AcCoA->KAT6AB Substrate H3K23ac H3K23ac KAT6AB->H3K23ac Acetylation HistoneH3 Histone H3 HistoneH3->KAT6AB Substrate ER_Gene Estrogen Receptor Gene (e.g., ESR1) H3K23ac->ER_Gene Transcriptional Regulation ER_Protein Estrogen Receptor (ER) Protein ER_Gene->ER_Protein Expression Proliferation Cell Proliferation ER_Protein->Proliferation Drives BAY184 This compound BAY184->KAT6AB Inhibition

Caption: Mechanism of action of this compound in inhibiting the KAT6A/B signaling pathway.

Quantitative Data

The following tables summarize the quantitative data for this compound's inhibitory activity and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTarget/Cell LineEndpointIC50 (nM)
Biochemical TR-FRETKAT6AEnzymatic Activity71
Cellular HTRFZR-75-1 cellsH3K23 Acetylation670
Proliferation AssayZR-75-1 cellsCell Growth130

Data sourced from J Med Chem. 2024 Nov 14;67(21):19282-19303.[2]

Table 2: Histone Acetyltransferase (HAT) Selectivity Profile of this compound

TargetIC50 (nM)
KAT6A 71
KAT6B 83
KAT514,300
KAT71,070
KAT8>10,000
p300>10,000

Data sourced from J Med Chem. 2024 Nov 14;67(21):19282-19303.[3]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Biochemical KAT6A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantifies the inhibitory potential of compounds against the KAT6A protein.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare this compound Concentration Series Incubation Incubate KAT6A, Substrate, and this compound Compound_Prep->Incubation Enzyme_Prep Prepare Recombinant His-tagged KAT6A Enzyme_Prep->Incubation Substrate_Prep Prepare Histone H4 Peptide Substrate Substrate_Prep->Incubation Detection_Reagent Add Labeled Anti-H3K23ac Antibody Incubation->Detection_Reagent TR_FRET_Reading Measure Fluorescence Emission Detection_Reagent->TR_FRET_Reading IC50_Calc Calculate IC50 Value TR_FRET_Reading->IC50_Calc

Caption: Workflow for the biochemical KAT6A TR-FRET assay.

Methodology:

  • Reagents: Recombinant human His-tagged KAT6A protein, synthetic Histone H4 peptide substrate, labeled anti-H3K23ac antibody.

  • Procedure:

    • A concentration series of this compound is prepared.

    • Recombinant KAT6A protein is incubated with the Histone H4 peptide substrate in the presence of varying concentrations of this compound.

    • Following incubation, a labeled anti-H3K23ac antibody is added to the reaction.

    • Fluorescence emission is measured to quantify the level of histone acetylation.

  • Data Analysis: Biochemical IC50 values are determined by plotting the dose-dependent inhibition of KAT6A activity.[2]

Cellular H3K23 Acetylation Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the effect of this compound on the downstream marker of KAT6A, H3K23 acetylation, in a cellular context.

Cellular_Assay_Workflow Cell_Culture Culture ZR-75-1 Cells Treatment Treat Cells with this compound (Concentration Series) Cell_Culture->Treatment Cell_Lysis Lyse Cells Treatment->Cell_Lysis HTRF_Assay Perform HTRF Assay on Lysates (Targeting H3K23ac) Cell_Lysis->HTRF_Assay Data_Analysis Calculate IC50 Value HTRF_Assay->Data_Analysis

Caption: Workflow for the cellular H3K23 acetylation HTRF assay.

Methodology:

  • Cell Line: ZR-75-1 breast cancer cells.

  • Procedure:

    • ZR-75-1 cells are cultured under standard conditions.

    • Cells are treated with a concentration series of this compound.

    • Following treatment, the cells are lysed to release cellular contents.

    • A homogeneous time-resolved fluorescence (HTRF) assay is performed on the cell lysates to quantify the levels of H3K23 acetylation.

  • Data Analysis: The IC50 value is calculated based on the dose-dependent reduction of the HTRF signal.[2] A time-course experiment showed a rapid decline in H3K23ac levels within 10 minutes of treatment with 1 µM this compound, with levels returning to baseline after 144 hours.[2]

ZR-75-1 Proliferation Assay

This assay assesses the anti-proliferative effect of this compound on a KAT6A-amplified breast cancer cell line.

Methodology:

  • Cell Line: ZR-75-1 breast cancer cells, which have a focal amplification of KAT6A and are dependent on ER activity.[2]

  • Procedure:

    • ZR-75-1 cells are seeded in multi-well plates.

    • Cells are treated with a concentration series of this compound.

    • After a defined incubation period, cell proliferation is measured using a standard method (e.g., CellTiter-Glo®).

  • Data Analysis: The IC50 value for cell growth inhibition is determined from the dose-response curve.[2]

In Vivo Proof-of-Concept

This compound has been validated in an in vivo proof-of-concept study.[1][2][3][4] In a study using a 100 mg/kg twice-daily treatment group, a significant reduction in H3K23 acetylation levels was observed in tumor tissues at 1 and 3 hours post-administration.[3] These levels returned to baseline by 24 hours post-treatment.[3]

Conclusion

This compound is a potent and selective inhibitor of KAT6A and KAT6B that exerts its anti-cancer effects by blocking the acetyltransferase activity of these enzymes, leading to reduced H3K23 acetylation, decreased estrogen receptor levels, and inhibition of cell proliferation in relevant cancer models. The well-characterized mechanism of action and promising preclinical data make this compound a valuable tool for further research and potential therapeutic development.

References

Ceralasertib: A Technical Guide to a Leading ATR Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Discovery, Development, and Mechanism of Action of a Key DNA Damage Response Modulator

Executive Summary

Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA Damage Response (DDR) pathway.[1][2][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of Ceralasertib for researchers, scientists, and drug development professionals. We delve into its mechanism of action, summarize key quantitative data from seminal studies, and provide detailed experimental protocols for its investigation. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of this promising anti-cancer agent.

Introduction: Targeting the DNA Damage Response

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counter this, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR).[4] A key player in the DDR is the ATR kinase, which is activated in response to single-stranded DNA (ssDNA) regions that arise from stalled DNA replication forks, a phenomenon known as replication stress.[2][5] Many cancer cells exhibit high levels of replication stress due to oncogene activation and defects in cell cycle regulation, making them particularly dependent on the ATR pathway for survival.[5] This dependency creates a therapeutic window for ATR inhibitors, which can selectively kill cancer cells by exacerbating their intrinsic genomic instability.[4] Ceralasertib was developed by AstraZeneca as a potent and selective ATR inhibitor to exploit this vulnerability.[6][7]

Discovery and Preclinical Development of Ceralasertib (AZD6738)

The development of Ceralasertib (AZD6738) stemmed from the optimization of a morpholino-pyrimidine series of compounds.[7] The goal was to identify a potent and selective ATR inhibitor with favorable pharmacokinetic properties for oral administration.[8][9] This effort led to the discovery of Ceralasertib, which demonstrated excellent potency, selectivity, and preclinical pharmacokinetic characteristics.[8]

Mechanism of Action

Ceralasertib is an ATP-competitive inhibitor of the ATR serine/threonine kinase.[6][10] In response to replication stress, ATR is activated and phosphorylates a multitude of downstream substrates, most notably Checkpoint Kinase 1 (CHK1).[5][10] This phosphorylation cascade initiates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair and preventing cells with damaged DNA from entering mitosis.[2][11] By inhibiting ATR, Ceralasertib prevents the phosphorylation and activation of CHK1, abrogating the cell cycle checkpoint.[2][11] This forces cancer cells with high levels of DNA damage to proceed into mitosis, leading to mitotic catastrophe and subsequent apoptosis.[12]

A key concept in the application of Ceralasertib is "synthetic lethality." This occurs when the inhibition of ATR is lethal to cancer cells that have pre-existing defects in other DDR pathways, such as mutations in the ATM gene.[13] ATM is another critical DDR kinase that is primarily activated by double-strand DNA breaks. In ATM-deficient tumors, cells become more reliant on ATR for survival, making them exquisitely sensitive to ATR inhibition.[7][13]

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling & Cell Cycle Control cluster_3 Therapeutic Intervention ssDNA ssDNA formation ATR ATR ssDNA->ATR activates ReplicationFork Stalled Replication Fork ReplicationFork->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates G2M_Checkpoint G2/M Checkpoint Arrest CHK1->G2M_Checkpoint activates DNA_Repair DNA Repair G2M_Checkpoint->DNA_Repair allows time for Cell_Survival Cell Survival DNA_Repair->Cell_Survival promotes Ceralasertib Ceralasertib Ceralasertib->ATR inhibits

Caption: Ceralasertib inhibits the ATR signaling pathway.
In Vitro Activity

Ceralasertib has demonstrated potent inhibition of ATR kinase activity in enzymatic assays and robust anti-proliferative effects in a wide range of cancer cell lines.[6][14]

Table 1: In Vitro Potency of Ceralasertib

Assay TypeTargetIC50Source
Enzymatic AssayATR Kinase1 nM[12][14]
Cellular Assay (pCHK1 Ser345)ATR Kinase74 nM[6]

Ceralasertib has shown single-agent anti-proliferative activity in numerous cancer cell lines, with enhanced sensitivity observed in cell lines with defects in the ATM pathway.[2][6]

Table 2: Monotherapy Proliferation IC50 Values for Ceralasertib in Selected Cancer Cell Lines

Cell LineCancer TypeATM StatusIC50 (µM)Source
LoVoColorectal CancerProficient< 1[6]
FaDuHead and Neck CancerProficient> 1[2]
FaDu ATM-/-Head and Neck CancerDeficient< 1[2]

Furthermore, Ceralasertib has demonstrated synergistic effects when combined with various DNA-damaging agents, including chemotherapy and PARP inhibitors.[2][6]

In Vivo Preclinical Studies

In vivo studies using xenograft models have confirmed the anti-tumor activity of Ceralasertib, both as a monotherapy and in combination therapies.[6][12] Oral administration of Ceralasertib has been shown to inhibit tumor growth in a dose-dependent manner, particularly in ATM-deficient tumor models.[6]

Table 3: In Vivo Monotherapy Efficacy of Ceralasertib in Xenograft Models

Xenograft ModelCancer TypeDosingOutcomeSource
ATM-deficientVariousChronic daily oral dosingSignificant dose-dependent tumor growth inhibition[6]
ATM-proficientVariousChronic daily oral dosingMinimal tumor growth inhibition[6]

Combination studies have shown that Ceralasertib significantly enhances the anti-tumor activity of chemotherapy agents like carboplatin (B1684641) and PARP inhibitors like olaparib (B1684210).[2][6]

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have shown that Ceralasertib is orally bioavailable.[15] Interestingly, dose-dependent bioavailability was observed, with greater than proportional increases in exposure as the dose increased, suggesting saturable first-pass metabolism.[16] Ceralasertib distributes rapidly and extensively to most tissues, with the exception of the brain and spinal cord.[16][15]

Table 4: Preclinical Pharmacokinetic Parameters of Ceralasertib in Mice

ParameterObservationSource
BioavailabilityDose-dependent, ~two-fold increase between lowest and highest doses[16]
MetabolismSaturable first-pass (intestinal and gut)[16]
DistributionRapid and extensive to most tissues (except CNS)[16]

Clinical Development of Ceralasertib

Ceralasertib has been and continues to be evaluated in numerous clinical trials across a wide range of solid tumors, both as a monotherapy and in combination with various anti-cancer agents.[17][18][19]

Phase I Studies

Initial Phase I trials were designed to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of Ceralasertib. These studies also evaluated the pharmacokinetic and pharmacodynamic profiles of the drug in patients. The primary dose-limiting toxicity observed with Ceralasertib has been hematological, particularly thrombocytopenia.[17]

Table 5: Recommended Phase II Doses (RP2D) of Ceralasertib in Combination Therapies

Combination AgentCeralasertib RP2DCycleSource
Paclitaxel (B517696) (weekly)240 mg BID, days 1-1428-day[20]
Carboplatin (AUC5)40 mg QD, days 1-221-day[21]
Olaparib160 mg, days 1-728-day[22]
Durvalumab240 mg BID, days 15-2828-day[23][24]
Phase II/III Studies and Clinical Efficacy

Phase II trials have evaluated the anti-tumor activity of Ceralasertib in various cancer types and patient populations. Promising signals of efficacy have been observed in several settings.

  • Combination with Paclitaxel: In a Phase I study with an expansion cohort in refractory solid tumors, the combination of Ceralasertib and weekly paclitaxel demonstrated an overall confirmed response rate of 25.5%.[25] Notably, in patients with melanoma who had failed prior anti-PD1 therapy, the response rate was 33.3%.[20]

  • Combination with Durvalumab (anti-PD-L1): In a Phase II study in patients with advanced gastric cancer, the combination of Ceralasertib and durvalumab showed an overall response rate of 22.6%.[23][24] In patients with non-small cell lung cancer (NSCLC) with RAS mutations, this combination has also shown promising survival rates.[26] A Phase III trial (LATIFY) is currently evaluating this combination versus docetaxel (B913) in NSCLC patients who have progressed on prior anti-PD-(L)1 therapy and platinum-based chemotherapy.[27]

  • Combination with Olaparib (PARP inhibitor): In the plasmaMATCH trial for triple-negative breast cancer, the combination of olaparib and Ceralasertib resulted in a confirmed objective response rate of 17.1%.[22] Responses were observed in patients both with and without germline BRCA1/2 mutations.[22]

Early clinical evidence also supports the synthetic lethal interaction between ATR inhibition and ATM deficiency. In a Phase I study of Ceralasertib in combination with olaparib, clinical benefit was observed in patients with tumors harboring deleterious ATM mutations.[13]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of Ceralasertib.

In Vitro Cell Proliferation Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Ceralasertib on cancer cell lines.

  • Methodology:

    • Cells are seeded in 96-well plates at a density that allows for logarithmic growth during the treatment period.[2]

    • The following day, cells are treated with a serial dilution of Ceralasertib or DMSO as a vehicle control.

    • After a 3-day incubation period, cell viability is assessed using a commercially available assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[12]

    • Luminescence is measured using a plate reader.

    • Data is normalized to the DMSO-treated controls, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.[12]

Cell_Proliferation_Assay start Seed cells in 96-well plates treat Treat with Ceralasertib (serial dilution) start->treat incubate Incubate for 3 days treat->incubate add_reagent Add CellTiter-Glo reagent incubate->add_reagent read_plate Measure luminescence add_reagent->read_plate analyze Normalize data and calculate IC50 read_plate->analyze

Caption: Workflow for an in vitro cell proliferation assay.
Western Blotting for Phospho-CHK1

  • Objective: To confirm the on-target activity of Ceralasertib by measuring the inhibition of ATR-mediated CHK1 phosphorylation.

  • Methodology:

    • Cancer cells are treated with increasing concentrations of Ceralasertib for a specified time (e.g., 24 hours).[2]

    • Cells are then lysed in a suitable buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-CHK1 (Ser345) and total CHK1. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

    • The membrane is then incubated with corresponding secondary antibodies conjugated to horseradish peroxidase.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of Ceralasertib in a living organism.

  • Methodology:

    • Human cancer cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment and control groups.

    • Ceralasertib is administered orally at various doses and schedules. The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Body weight is also monitored as an indicator of toxicity.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for pCHK1 or immunohistochemistry for γH2AX).

Conclusion and Future Directions

Ceralasertib has emerged as a leading clinical-stage ATR inhibitor with a well-defined mechanism of action and a strong preclinical rationale for its use in oncology.[10] Clinical studies have demonstrated its manageable safety profile and promising anti-tumor activity, particularly in combination with DNA-damaging agents and immunotherapy.[17][20][21][23] The principle of synthetic lethality with ATM deficiency provides a clear patient selection strategy that is being actively explored in clinical trials.[13]

Future research will likely focus on identifying additional predictive biomarkers of response to Ceralasertib, optimizing combination strategies, and expanding its application to other tumor types with inherent dependencies on the ATR pathway. The ongoing and planned clinical trials will be crucial in defining the ultimate role of Ceralasertib in the armamentarium of cancer therapeutics.[18][27] The development of Ceralasertib represents a significant advancement in the field of targeted cancer therapy, offering a new approach to exploit the genomic instability of cancer cells.

References

The Core Function of BAY 1895344 (Elimusertib): An In-depth Technical Guide on a Potent and Selective ATR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Note: The initial request specified "BAY-184," however, publicly available scientific literature extensively documents "BAY 1895344" (also known as elimusertib) as a potent and selective ATR kinase inhibitor developed by Bayer. In contrast, "this compound" is identified as a KAT6A/B inhibitor. This guide will focus on BAY 1895344, assuming a likely error in the initial compound name, to provide a comprehensive overview of a relevant ATR kinase inhibitor.

Executive Summary

BAY 1895344 (elimusertib) is a highly potent and selective, orally available small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, a network essential for maintaining genomic integrity.[2][5][6][7] Cancer cells, often characterized by increased replication stress and defects in other DDR pathways (such as ATM deficiency), exhibit a heightened dependency on ATR for survival.[8][9][10] This creates a therapeutic window for ATR inhibitors like BAY 1895344 to selectively target cancer cells, either as a monotherapy through synthetic lethality or in combination with DNA-damaging agents to enhance their efficacy.[3][4][7][11] Preclinical and clinical studies have demonstrated promising anti-tumor activity of BAY 1895344 in various solid tumors, particularly those with underlying DDR defects.[2][3][9][12][13][14]

Core Mechanism of Action: ATR Kinase Inhibition

ATR is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage and replication stress.[5][6] It is activated by single-stranded DNA (ssDNA) that arises at stalled replication forks or during the processing of DNA lesions.[15][16] Upon activation, ATR phosphorylates a multitude of substrates, with a key downstream effector being Checkpoint Kinase 1 (Chk1).[5][16] This phosphorylation cascade orchestrates several critical cellular processes, including cell cycle arrest (primarily at the G2/M checkpoint), stabilization of replication forks, and promotion of DNA repair.[5][15]

BAY 1895344 functions by competitively binding to the ATP-binding pocket of ATR, thereby inhibiting its kinase activity. This abrogation of ATR signaling prevents the phosphorylation of its downstream targets, including Chk1.[17] The consequences of this inhibition are multifaceted:

  • Abrogation of Cell Cycle Checkpoints: By preventing Chk1 activation, BAY 1895344 overrides the DNA damage-induced cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely.[18]

  • Increased Genomic Instability: The lack of ATR-mediated signaling leads to the collapse of stalled replication forks and an accumulation of DNA double-strand breaks (DSBs).

  • Induction of Apoptosis: The combination of unrepaired DNA damage and mitotic catastrophe ultimately triggers programmed cell death (apoptosis) in cancer cells.

This mechanism of action forms the basis for the therapeutic application of BAY 1895344, particularly in tumors with pre-existing DNA repair deficiencies, a concept known as synthetic lethality.

Signaling Pathway

The ATR signaling pathway is a central component of the DNA Damage Response. The following diagram illustrates the canonical pathway and the point of inhibition by BAY 1895344.

ATR_Signaling_Pathway ATR Signaling Pathway and Inhibition by BAY 1895344 DNA_Damage DNA Damage / Replication Stress ssDNA ssDNA Formation DNA_Damage->ssDNA RPA RPA Complex ssDNA->RPA ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP Recruitment Rad9_Rad1_Hus1 9-1-1 Complex RPA->Rad9_Rad1_Hus1 Recruitment Chk1 Chk1 ATR_ATRIP->Chk1 Phosphorylation TopBP1 TopBP1 Rad9_Rad1_Hus1->TopBP1 Recruitment TopBP1->ATR_ATRIP Activation pChk1 p-Chk1 (Active) Chk1->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) pChk1->Cell_Cycle_Arrest Fork_Stabilization Replication Fork Stabilization pChk1->Fork_Stabilization DNA_Repair DNA Repair pChk1->DNA_Repair Apoptosis Apoptosis BAY1895344 BAY 1895344 BAY1895344->ATR_ATRIP Inhibition

Caption: Canonical ATR signaling pathway in response to DNA damage and replication stress, and the inhibitory action of BAY 1895344.

Quantitative Data Summary

The following tables summarize key quantitative data for BAY 1895344 from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

ParameterValueCell Line/AssayReference
ATR IC50 Low-nanomolarBiochemical Assay[10]
Antiproliferative Activity Potent in a broad spectrum of human tumor cell linesCell-based assays[7]

Table 2: Preclinical In Vivo Efficacy

ModelTreatmentOutcomeReference
Cancer Xenograft Models (with DDR deficiencies) MonotherapyStrong efficacy[3][4][11]
Head and Neck Squamous Cell Carcinoma (HNSCC) Models Combination with RadiotherapyIncreased radiosensitivity, delayed tumor growth, improved survival[18]
Various Preclinical Tumor Models Combination with DNA damaging chemotherapySynergistic antitumor activity[3][4][11]
GRANTA-519 Mantle Cell Lymphoma Xenograft 50 mg/kg, twice daily (3 days on/4 days off)Significant tumor growth inhibition[11]

Table 3: Clinical Trial Data (Phase I, NCT03188965)

ParameterValuePatient PopulationReference
Maximum Tolerated Dose (MTD) 40 mg BID (3 days on/4 days off)Advanced solid tumors[9][10][13]
Objective Response Rate (ORR) 30.8% (at or above MTD)Advanced solid tumors[9]
ORR in patients with ATM aberrations 36.4%Advanced solid tumors[9]
Disease Control Rate 57.1% (overall), 69.2% (at or above MTD)Advanced solid tumors[9]
Median Duration of Response 315.5 daysAdvanced solid tumors[9][13]
Common Treatment-Emergent Adverse Events (All Grades) Anemia (81.8%), Neutropenia (72.7%), Thrombocytopenia (45.5%)Advanced solid tumors[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of ATR inhibitors like BAY 1895344.

Cell Viability Assay (MTS/MTT)

This assay determines the effect of the inhibitor on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[8] Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of BAY 1895344 in complete medium. A typical starting concentration range for a novel ATR inhibitor is 1 nM to 10 µM.[8] Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BAY 1895344 or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[8]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[8]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of cell viability against the log of the inhibitor concentration and use non-linear regression analysis to calculate the IC50 value.[8]

Western Blotting for ATR Pathway Modulation

This protocol assesses the effect of BAY 1895344 on the phosphorylation of key downstream targets of ATR, such as Chk1.

Protocol:

  • Cell Treatment: Treat cells with desired concentrations of BAY 1895344 (e.g., based on IC50 values) or vehicle control for a specified time (e.g., 1-24 hours).[8]

  • Induction of ATR Activity (Optional): To enhance the signal, treat cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours or UV-C at 10-20 J/m²) during the final hours of inhibitor treatment.[8]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]

  • Sample Preparation and Electrophoresis: Denature 20-30 µg of protein from each sample in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Chk1 (Ser345), total Chk1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL reagent and an imaging system.[19]

In Vivo Xenograft Efficacy Study

This protocol describes the evaluation of BAY 1895344's anti-tumor efficacy in a mouse xenograft model.

Protocol:

  • Cell Preparation and Implantation:

    • Harvest cancer cells in their logarithmic growth phase with high viability (>95%).

    • Inject a suspension of cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a PBS/Matrigel mixture) subcutaneously into the flank of immunodeficient mice.[19]

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth 4-7 days post-implantation.[20]

    • Measure tumor dimensions with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[20]

  • Treatment Initiation:

    • Randomize mice into treatment groups when tumors reach a mean volume of 100-200 mm³.[20]

  • Drug Administration:

    • Formulate BAY 1895344 for oral gavage (e.g., in 10% Vitamin E TPGS).[20]

    • Administer the inhibitor according to the determined dose and schedule (e.g., 50 mg/kg, twice daily, 3 days on/4 days off).[11] A vehicle-only group serves as the control.

  • Monitoring and Endpoint:

    • Monitor tumor volume and body weight of each mouse 2-3 times per week.[20]

    • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.

    • At the endpoint, euthanize the mice and harvest the tumors for further analysis (e.g., pharmacodynamic studies).

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the preclinical and clinical development of an ATR inhibitor like BAY 1895344.

Preclinical_Workflow Preclinical Evaluation Workflow for an ATR Inhibitor Target_ID Target Identification (ATR in DDR-deficient cancers) Lead_Gen Lead Generation & Optimization (e.g., from quinoline (B57606) scaffold) Target_ID->Lead_Gen In_Vitro_Screen In Vitro Screening (Biochemical & Cellular Assays) Lead_Gen->In_Vitro_Screen PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vitro_Screen->PK_PD In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox IND IND-Enabling Studies Tox->IND Clinical_Trial_Logic Clinical Trial Logic for a Targeted ATR Inhibitor Phase1 Phase I: Dose Escalation (Safety, MTD, PK/PD) Patient_Selection Patient Selection (Advanced Solid Tumors, Biomarker Assessment - e.g., ATM loss) Phase1->Patient_Selection Phase1_Expansion Phase Ib: Expansion Cohorts (Confirm Safety, Preliminary Efficacy in selected tumor types) Patient_Selection->Phase1_Expansion Phase2 Phase II: Efficacy Assessment (ORR, Duration of Response in specific patient populations) Phase1_Expansion->Phase2 Phase3 Phase III: Pivotal Trials (Comparison to Standard of Care) Phase2->Phase3

References

BAY-184: A Comprehensive Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of BAY-184, a potent and selective dual inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2][3] The information presented herein is intended to equip researchers with a thorough understanding of this compound's on-target potency, off-target activities, and the experimental methodologies used to establish its selectivity.

Core Target Profile and Mechanism of Action

This compound was identified through high-throughput screening as a novel inhibitor of KAT6A and KAT6B, two closely related enzymes that play a crucial role in chromatin regulation by acetylating lysine residues on histone substrates.[1][2][4][5][6][7] These enzymes are frequently amplified in various cancers, making them attractive therapeutic targets.[1][4][5][6][7] this compound exerts its inhibitory effect by binding to the acetyl coenzyme A (AcCoA) binding pocket of the KAT6 enzymes.[1] In cellular contexts, particularly in estrogen receptor-positive (ER+) breast cancer cells, inhibition of KAT6A by this compound leads to a reduction in the acetylation of histone H3 at lysine 23 (H3K23ac), which is followed by a decrease in ERα levels.[1]

BAY184_Signaling_Pathway BAY184 This compound KAT6A KAT6A BAY184->KAT6A Inhibition Cell_Proliferation Cell Proliferation BAY184->Cell_Proliferation Inhibition H3K23ac H3K23 Acetylation KAT6A->H3K23ac ER_alpha ERα Levels H3K23ac->ER_alpha ER_alpha->Cell_Proliferation

Figure 1: Simplified signaling pathway of this compound in ER+ breast cancer cells.

Quantitative Selectivity Profile

The selectivity of this compound has been rigorously assessed against other members of the MYST family of histone acetyltransferases (HATs) and a broad panel of kinases. The compound demonstrates high selectivity for KAT6A/B over other HATs and shows no significant inhibition against a wide range of kinases.

Table 1: Histone Acetyltransferase (HAT) Selectivity of this compound [1][5]

TargetIC50 [nM]Selectivity Fold (vs. KAT6A)
KAT6A 71 -
KAT6B 83 ~1.2x
KAT71070~15x
KAT514,300~201x
KAT8>10,000>140x
p300>10,000>140x

Table 2: Kinase Selectivity of this compound [1][5]

Kinase PanelConcentration TestedResult
366 Kinases (Eurofins)10 µMNo activity >50% inhibition detected

Table 3: Cellular Activity of this compound [1]

AssayCell LineIC50 [nM]
H3K23 Acetylation (HTRF)ZR-75-1670
Cell ProliferationZR-75-1130

Experimental Methodologies

The characterization of this compound's selectivity involved several key biochemical and cellular assays.

Biochemical Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay was the primary method used to identify and characterize inhibitors of KAT6A.

  • Principle: The assay measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In this case, a biotinylated Histone H4-derived peptide substrate and an antibody recognizing the acetylated product are brought together, leading to a FRET signal. Inhibition of KAT6A prevents the acetylation of the substrate, thus reducing the FRET signal.

  • Protocol Outline:

    • Reaction Setup: Recombinant His-tagged KAT6A enzyme is incubated with the biotinylated Histone H4 peptide substrate and acetyl coenzyme A (AcCoA).

    • Compound Addition: Test compounds, such as this compound, are added at various concentrations.

    • Detection: After incubation, detection reagents including a europium-labeled anti-tag antibody (donor) and a streptavidin-conjugated acceptor fluorophore are added.

    • Signal Reading: The TR-FRET signal is read on a compatible plate reader. The IC50 value is calculated from the dose-response curve of the inhibitor.

TR_FRET_Workflow cluster_reaction Biochemical Reaction cluster_detection Detection Enzyme KAT6A Enzyme Detection_Reagents Add Detection Reagents (Eu-Ab, SA-Acceptor) Enzyme->Detection_Reagents Substrate Biotin-H4 Peptide Substrate->Detection_Reagents Cofactor AcCoA Cofactor->Detection_Reagents Inhibitor This compound Inhibitor->Detection_Reagents Plate_Reader Read TR-FRET Signal Detection_Reagents->Plate_Reader

Figure 2: General workflow for the KAT6A biochemical TR-FRET assay.
Cellular Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay was used to confirm the mechanism of action of this compound in a cellular environment by measuring the acetylation of its direct substrate, H3K23.

  • Principle: Similar to the TR-FRET assay, HTRF is used to detect the target modification (H3K23 acetylation) in cell lysates.

  • Protocol Outline:

    • Cell Treatment: ZR-75-1 cells are treated with varying concentrations of this compound.

    • Cell Lysis: After a specified incubation period, the cells are lysed to release cellular components.

    • Detection: The cell lysate is incubated with a pair of HTRF antibodies: one that recognizes total Histone H3 (donor) and another that specifically recognizes acetylated H3K23 (acceptor).

    • Signal Reading: The HTRF signal is measured, and the ratio of the acceptor to donor signal is used to quantify the level of H3K23 acetylation.

Kinase Panel Screening

To assess the broader selectivity of this compound, it was profiled against a large panel of kinases.

  • Principle: Competition binding assays, such as the KINOMEscan™ platform, are commonly used for broad kinase profiling.[8] This method involves a kinase-tagged phage, an immobilized ligand that binds to the kinase active site, and the test compound. The amount of kinase that binds to the immobilized ligand in the presence of the test compound is quantified, typically by qPCR of the phage DNA tag.[8] A lower amount of bound kinase indicates stronger inhibition by the test compound.[8]

  • Protocol Outline (General):

    • This compound was tested at a single high concentration (10 µM) against a panel of 366 kinases.[1][5]

    • The percent inhibition of binding for each kinase was determined relative to a DMSO control.

    • A cutoff (e.g., >50% inhibition) is used to identify significant off-target interactions. This compound did not meet this threshold for any of the 366 kinases tested.[1]

Importance of the Negative Control

A key component in validating the on-target effects of a chemical probe is the use of a structurally similar but biologically inactive negative control.[1] For this compound, the compound BAY-644 was identified for this purpose. BAY-644 is a close chemical analog of this compound but is inactive against KAT6A.[1] By comparing the cellular effects of this compound to those of BAY-644, researchers can confirm that the observed phenotype (e.g., inhibition of proliferation) is a direct result of KAT6A/B inhibition and not due to an unknown off-target effect.[1]

Probe_Control_Logic cluster_compounds Test Compounds cluster_targets Biological Targets Probe Chemical Probe (this compound) On_Target On-Target (KAT6A) Probe->On_Target Active Phenotype Observed Phenotype (e.g., Cell Death) Probe->Phenotype Causes Control Negative Control (BAY-644) Control->On_Target Inactive Control->Phenotype Does NOT Cause On_Target->Phenotype Leads to Off_Target Off-Target(s) Off_Target->Phenotype Potential Cause?

Figure 3: Logical relationship between a chemical probe and its negative control.

References

The Pharmacokinetic Profile of Ceralasertib: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1] By targeting ATR, Ceralasertib disrupts the ability of cancer cells to repair DNA damage, leading to synthetic lethality in tumors with existing defects in other DDR pathways, such as those with ATM or BRCA mutations. This technical guide provides a comprehensive overview of the pharmacokinetics of Ceralasertib, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating relevant biological pathways.

Core Pharmacokinetic Properties

Ceralasertib has been evaluated in a range of preclinical and clinical studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile. These studies have demonstrated that Ceralasertib is rapidly absorbed orally, with a pharmacokinetic profile characterized by dose-dependent bioavailability.

Preclinical Pharmacokinetics in Mice

A key preclinical study in mice investigated the pharmacokinetics of Ceralasertib following both intravenous and oral administration at various dose levels. The study revealed a dose-dependent increase in exposure, suggesting saturable first-pass metabolism.[2]

Parameter10 mg/kg IV2 mg/kg PO7.5 mg/kg PO20 mg/kg PO75 mg/kg PO
Cmax (µg/mL) -0.4 ± 0.12.5 ± 0.59.3 ± 1.549.3 ± 8.1
AUC₀₋∞ (µg·h/mL) 1.8 ± 0.20.8 ± 0.14.3 ± 0.617.8 ± 2.580.1 ± 11.2
Bioavailability (%) -22.231.949.459.3
Data from Kiesel et al.[2]

Note: Bioavailability was calculated using the dose-normalized AUC₀₋∞ from oral administration relative to the intravenous administration.

The study also indicated that Ceralasertib is rapidly distributed to tissues, with the exception of the brain and spinal cord.[3] Plasma protein binding in mice was determined to be moderate.[2]

Clinical Pharmacokinetics in Humans

In a Phase I clinical trial (PATRIOT study, NCT02223-923) involving patients with advanced solid tumors, Ceralasertib was orally administered at doses ranging from 20 mg to 240 mg twice daily (BD). The key pharmacokinetic parameters from this study are summarized below.

DoseTmax (hours)t½ (hours)
40 mg BD0.5 - 45.3 - 7.7
80 mg BD0.5 - 45.3 - 7.7
160 mg BD0.5 - 411.2 - 12.8
240 mg BD0.5 - 411.2 - 12.8

Another Phase I study evaluated Ceralasertib in combination with carboplatin. In this study, Ceralasertib was rapidly absorbed with a median Tmax of approximately 1 hour and a terminal plasma half-life of 8-11 hours.[4]

Metabolism and Excretion

Preclinical studies in mice have identified sulfoxide (B87167) and sulfone metabolites of Ceralasertib.[2] The decreasing metabolic ratio with increasing doses suggests a saturable pre-systemic metabolism.[2] In vitro studies have shown that Ceralasertib is not a time-dependent inhibitor of CYP3A4, a major enzyme involved in drug metabolism.[1] A dedicated human absorption, distribution, metabolism, and excretion (ADME) study is underway to further characterize these processes in patients.

Experimental Protocols

Preclinical Pharmacokinetic Study in Mice

Animal Model: Female BALB/c mice were used for the pharmacokinetic studies.[2]

Drug Formulation and Administration: For oral administration, Ceralasertib was formulated in 10% DMSO, 40% propylene (B89431) glycol, and 50% water and administered via oral gavage. For intravenous administration, the drug was similarly formulated and administered via the tail vein.[5]

Sample Collection: Blood samples were collected at various time points post-administration via cardiac puncture. Plasma was separated by centrifugation.[2]

Bioanalytical Method: Plasma concentrations of Ceralasertib were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay was linear over a specified concentration range and met the US FDA guidance for bioanalytical method validation.[2]

  • Chromatography: Separation was achieved on a C18 column with a gradient mobile phase.

  • Mass Spectrometry: A triple quadrupole mass spectrometer was used for detection in the multiple reaction monitoring (MRM) mode.[2]

Clinical Pharmacokinetic Studies

Study Design: The clinical pharmacokinetic data presented is from Phase I, open-label, dose-escalation studies in patients with advanced solid tumors.[4][6]

Dosing Regimens: Ceralasertib was administered orally, either as a monotherapy or in combination with other anti-cancer agents like carboplatin, on various dosing schedules.[4][6]

Sample Collection: Blood samples for pharmacokinetic analysis were collected at pre-specified time points before and after drug administration.[6]

Bioanalytical Method: Plasma concentrations of Ceralasertib were quantified using a validated LC-MS/MS method, similar to the preclinical studies, adhering to regulatory guidelines.

Signaling Pathways and Experimental Workflows

Ceralasertib Mechanism of Action: ATR Inhibition

Ceralasertib exerts its anti-tumor effect by inhibiting the ATR kinase, a central player in the DNA Damage Response (DDR) pathway. The following diagram illustrates the simplified ATR signaling pathway and the point of inhibition by Ceralasertib.

ATR_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Signaling Cascade cluster_2 Cellular Response DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Ceralasertib Ceralasertib (AZD6738) Ceralasertib->ATR inhibits Apoptosis Apoptosis DNA Repair->Apoptosis failure leads to

Caption: Simplified ATR signaling pathway and inhibition by Ceralasertib.

Preclinical Pharmacokinetic Study Workflow

The workflow for a typical preclinical pharmacokinetic study of Ceralasertib is depicted below.

PK_Workflow Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Time Points Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis Quantification Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Concentration Data PK Parameters PK Parameters Data Analysis->PK Parameters Cmax, AUC, t1/2

Caption: Workflow for a preclinical pharmacokinetic study.

Conclusion

Ceralasertib demonstrates a pharmacokinetic profile suitable for oral administration, with rapid absorption and dose-dependent bioavailability. The understanding of its ADME properties is still evolving, with ongoing studies expected to provide a more complete picture, particularly in humans. The preclinical and clinical data gathered to date support the continued development of Ceralasertib as a promising targeted therapy for various cancers. This technical guide serves as a consolidated resource for professionals in the field, providing a foundation for further research and development efforts.

References

In Vitro Characterization of BAY-184: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BAY-184 is a potent and selective, orally active inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2] These enzymes play a crucial role in chromatin regulation by acetylating histone lysine residues, and their dysregulation is implicated in various cancers.[3][4][5][6][7] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical and cellular activity, selectivity profile, and the methodologies used for its evaluation.

Biochemical Activity and Selectivity

This compound demonstrates potent inhibition of both KAT6A and KAT6B. Its selectivity was assessed against other members of the MYST family of histone acetyltransferases (HATs) and the related p300 HAT.

Table 1: Biochemical Activity and Selectivity of this compound

TargetIC50 (nM)
KAT6A71
KAT6B83
KAT514,300
KAT71,070
KAT8>10,000
p300>10,000

Data compiled from multiple sources.[3][8]

Furthermore, this compound exhibited high selectivity when screened against a panel of 366 kinases, with no significant inhibition observed at a concentration of 10 µM.[1][8]

Cellular Activity

The cellular activity of this compound was evaluated in various cancer cell lines, particularly in models dependent on Estrogen Receptor (ER) activity, which is regulated by KAT6A.

Table 2: Cellular Activity of this compound

AssayCell LineIC50 (nM)
Proliferation AssayZR-75-1 (Breast Cancer)130
H3K23 Acetylation HTRF AssayZR-75-1 (Breast Cancer)670
ER Target Gene Reporter AssayMVLN (MCF-7 derivative)168

Data compiled from multiple sources.[1][8]

Treatment of ZR-75-1 cells with this compound led to a rapid and sustained decrease in histone H3 lysine 23 acetylation (H3K23ac), a key downstream marker of KAT6A activity. This was followed by a reduction in ERα protein levels.[8]

Signaling Pathway of this compound Action

This compound inhibits KAT6A and KAT6B, which are critical enzymes in the acetylation of histone H3 at lysine 23 (H3K23). This acetylation is an important epigenetic mark that regulates gene transcription. In estrogen receptor-positive (ER+) breast cancer cells, KAT6A activity is linked to the expression of the estrogen receptor alpha (ERα). By inhibiting KAT6A/B, this compound reduces H3K23 acetylation, leading to a downstream decrease in ERα levels and subsequent inhibition of ERα transcriptional activity. This ultimately results in reduced proliferation of ER-dependent breast cancer cells.

BAY184_Signaling_Pathway cluster_nucleus Nucleus BAY184 This compound KAT6AB KAT6A/KAT6B BAY184->KAT6AB Inhibition CoA CoA KAT6AB->CoA HistoneH3 Histone H3 AcCoA Acetyl-CoA AcCoA->KAT6AB H3K23ac Acetylated Histone H3 (H3K23ac) HistoneH3->H3K23ac Acetylation ERa_Gene ERα Gene (ESR1) H3K23ac->ERa_Gene Transcriptional Activation ERa_mRNA ERα mRNA ERa_Gene->ERa_mRNA Transcription ERa_Protein ERα Protein ERa_mRNA->ERa_Protein Translation (in Cytoplasm) Proliferation Cell Proliferation ERa_Protein->Proliferation Drives

Caption: Signaling pathway of this compound in ER+ breast cancer cells.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Biochemical KAT6A Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of KAT6A.

  • Assay Principle: The assay measures the acetylation of a biotinylated histone H4-derived peptide substrate by recombinant His-tagged KAT6A. The acetylated product is detected by a europium-labeled anti-acetylated lysine antibody and a streptavidin-allophycocyanin (APC) conjugate, which results in a FRET signal.

  • Procedure:

    • Recombinant human His-tagged KAT6A protein is incubated with the synthetic Histone H4 peptide substrate.

    • This compound or control compounds are added in a dose-response manner.

    • The reaction is initiated by the addition of Acetyl-CoA.

    • After incubation, the detection reagents (europium-labeled antibody and streptavidin-APC) are added.

    • The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.

TR_FRET_Workflow cluster_assay Biochemical TR-FRET Assay Workflow Incubation 1. Incubation: - Recombinant KAT6A - Biotinylated H4 Peptide - this compound (Test Compound) Initiation 2. Reaction Initiation: Add Acetyl-CoA Incubation->Initiation Detection 3. Detection: - Add Eu-Ab & SA-APC - Incubate Initiation->Detection Measurement 4. Measurement: Read TR-FRET Signal Detection->Measurement Analysis 5. Analysis: Calculate IC50 Measurement->Analysis

Caption: Workflow for the biochemical TR-FRET assay.

Cellular H3K23 Acetylation Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the level of a specific histone acetylation mark within cells following compound treatment.

  • Assay Principle: This is a sandwich immunoassay performed in cell lysates. An antibody labeled with a donor fluorophore (e.g., Europium cryptate) binds to a histone mark, while a second antibody labeled with an acceptor fluorophore (e.g., d2) binds to another epitope on the same histone. Proximity of the donor and acceptor upon binding leads to a FRET signal.

  • Procedure:

    • ZR-75-1 cells are seeded in microplates and allowed to adhere.

    • Cells are treated with a concentration series of this compound or control compounds for a specified time.

    • The cells are then lysed using a specific lysis buffer.

    • The cell lysate is incubated with the HTRF antibody pair specific for H3K23ac.

    • The HTRF signal is read on a compatible plate reader.

    • IC50 values are determined by plotting the signal against the compound concentration.

Cell Proliferation Assay

This assay determines the effect of a compound on the growth of cancer cell lines.

  • Assay Principle: The assay measures the number of viable cells after a period of exposure to the test compound. This can be done using various methods, such as measuring ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., resazurin (B115843) reduction).

  • Procedure:

    • ZR-75-1 cells are seeded in 96-well or 384-well plates.

    • After overnight incubation, cells are treated with a serial dilution of this compound.

    • The plates are incubated for a period of 3 to 6 days.

    • A viability reagent (e.g., CellTiter-Glo®) is added to each well.

    • The luminescence or fluorescence signal, which is proportional to the number of viable cells, is measured.

    • IC50 values are calculated from the resulting dose-response curves.

Proliferation_Assay_Workflow cluster_workflow Cell Proliferation Assay Workflow Seeding 1. Seed Cells (e.g., ZR-75-1) Treatment 2. Add this compound (Dose-Response) Seeding->Treatment Incubation 3. Incubate (3-6 days) Treatment->Incubation Viability 4. Add Viability Reagent (e.g., CellTiter-Glo) Incubation->Viability Readout 5. Measure Signal (Luminescence) Viability->Readout Calculation 6. Calculate IC50 Readout->Calculation

Caption: General workflow for a cell proliferation assay.

References

BAY-184: A Technical Guide to its Synthesis, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-184 is a potent and selective dual inhibitor of the lysine (B10760008) acetyltransferases (KAT) 6A and 6B.[1][2] KAT6A and KAT6B are crucial enzymes involved in chromatin regulation through the acetylation of histone and non-histone proteins.[3][4] Specifically, they acetylate histone H3 on lysine residue 23 (H3K23), a key epigenetic mark.[1] The genes for KAT6A and KAT6B are frequently amplified in several types of cancer, including a notable percentage of breast cancers, making them attractive therapeutic targets.[3][5] this compound emerged from high-throughput screening and subsequent optimization, presenting a novel acylsulfonamide-benzofuran chemical scaffold for KAT6A/B inhibition.[3][6] This document provides a detailed overview of the synthesis, chemical properties, and biological activity of this compound, along with relevant experimental protocols.

Chemical Properties

This compound is characterized by its acylsulfonamide-benzofuran core. A summary of its key chemical properties is provided in the table below.

PropertyValue
IUPAC Name N-([1,1'-biphenyl]-2-ylsulfonyl)-6-(dimethylamino)benzofuran-2-carboxamide[7]
Synonyms This compound, BAY184[7]
Chemical Formula C23H20N2O4S[7]
Molecular Weight 420.48 g/mol [7]
Exact Mass 420.1144[7]
Elemental Analysis C, 65.70; H, 4.79; N, 6.66; O, 15.22; S, 7.62[7]

Synthesis of this compound

The synthesis of this compound follows a route starting from a benzofuran-acid intermediate.[6] The general workflow for the synthesis is depicted below.

G cluster_0 Synthesis of Benzofuran-acid Intermediate cluster_1 Final Assembly of this compound start Starting Materials step1 Multi-step synthesis start->step1 intermediate Benzofuran-acid (42) step1->intermediate coupling Amide Coupling intermediate->coupling reagent Biphenyl-2-sulfonamide reagent->coupling bay184 This compound (29) coupling->bay184 Final Product G BAY184 This compound KAT6A_B KAT6A/KAT6B BAY184->KAT6A_B inhibits H3K23ac H3K23ac KAT6A_B->H3K23ac acetylates H3K23 H3K23 Histone H3 H3K23->KAT6A_B ER ERα Levels H3K23ac->ER regulates Proliferation Cell Proliferation ER->Proliferation drives G cluster_0 Assay Preparation cluster_1 Detection reagent1 Recombinant His-tagged KAT6A mix1 Incubate reagents reagent1->mix1 reagent2 Histone H4 peptide substrate reagent2->mix1 reagent3 This compound (test compound) reagent3->mix1 detection Add labeled anti-H3K23ac antibody mix1->detection readout Measure TR-FRET signal detection->readout analysis Calculate IC50 readout->analysis G cluster_0 Cell Treatment cluster_1 Detection cells Seed ZR-75-1 cells treatment Treat with this compound cells->treatment lysis Lyse cells treatment->lysis lysate Cell Lysate lysis->lysate htrf Perform HTRF assay for H3K23ac lysate->htrf readout Measure fluorescence htrf->readout analysis Determine IC50 readout->analysis G cluster_0 Cell Culture and Treatment cluster_1 Measurement and Analysis seed Seed ZR-75-1 cells treat Treat with this compound seed->treat incubate Incubate for a set period treat->incubate measure Assess cell viability/growth incubate->measure analyze Calculate IC50 measure->analyze

References

Ceralasertib: A Technical Guide to ATR Inhibition in the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA damage response (DDR).[1] By targeting ATR, ceralasertib disrupts the signaling cascade that manages replication stress, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with a high reliance on the ATR pathway. This technical guide provides a comprehensive overview of ceralasertib, including its mechanism of action, preclinical and clinical efficacy, and detailed experimental protocols for its study. The information presented is intended to support further research and development of this promising anti-cancer agent.

Introduction to Ceralasertib and the DNA Damage Response

The DNA damage response is a complex network of signaling pathways that safeguard genomic integrity.[2] A key player in this network is the ATR kinase, which is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks and during the repair of DNA damage.[3] Once activated, ATR phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3]

Cancer cells often exhibit increased replication stress due to oncogene-driven proliferation and defects in other DDR pathways, making them particularly dependent on ATR for survival.[4] This dependency creates a therapeutic window for ATR inhibitors like ceralasertib. By inhibiting ATR, ceralasertib abrogates the downstream signaling, leading to the collapse of replication forks, accumulation of DNA double-strand breaks, and ultimately, mitotic catastrophe or apoptosis.[5]

Ceralasertib has demonstrated significant anti-tumor activity both as a monotherapy and in combination with DNA-damaging agents such as chemotherapy, radiotherapy, and other targeted agents like PARP inhibitors.[5][6]

Mechanism of Action of Ceralasertib

Ceralasertib is an ATP-competitive inhibitor of the ATR kinase.[7] Its primary mechanism of action is the inhibition of ATR's kinase activity, which prevents the phosphorylation of its downstream targets, including Chk1. This disruption of the ATR-Chk1 signaling axis leads to:

  • Abrogation of Cell Cycle Checkpoints: Ceralasertib prevents the ATR-mediated cell cycle arrest (primarily at the G2/M checkpoint), forcing cells with damaged DNA to enter mitosis prematurely.[5]

  • Increased Genomic Instability: The inhibition of DNA repair and replication fork stabilization results in the accumulation of DNA double-strand breaks, a highly lethal form of DNA damage.[5]

  • Synthetic Lethality: In tumor cells with pre-existing defects in other DDR pathways (e.g., loss of ATM or BRCA1/2), the inhibition of ATR can be synthetically lethal.[8]

The pharmacodynamic effects of ceralasertib are characterized by the modulation of key proteins in the ATR signaling pathway, including the inhibition of CHK1 phosphorylation (pCHK1) and an increase in markers of DNA damage such as γH2AX and phosphorylated RAD50 (pRAD50).[1][5]

Quantitative Data on Ceralasertib

Preclinical Activity

The preclinical efficacy of ceralasertib has been demonstrated in a wide range of cancer cell lines and in vivo models.

Assay Cell Line/Model Parameter Value Reference
In Vitro Potency Cell-freeIC501 nM[3]
Human Breast Cancer Cell LinesIC50< 1 µM
276 Cancer Cell LinesMedian GI501.47 µM[9]
In Vivo Efficacy (Monotherapy) H460 and H23 XenograftsDose50 mg/kg, p.o.[3]
OutcomeTumor Growth Inhibition[3]
In Vivo Efficacy (Combination) LoVo XenograftsCombinationCeralasertib (50 mg/kg) + IR (2 Gy)[3]
OutcomeEnhanced Efficacy, Avoided Toxicity[3]
BRCA2-mutant TNBC PDXCombinationCeralasertib + Olaparib[9]
OutcomeComplete Tumor Regression[9]
BRCA wild-type TNBC PDXCombinationCeralasertib (twice daily) + Increased Olaparib[9]
OutcomeComplete Tumor Regression[9]
Clinical Efficacy

Ceralasertib has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other anti-cancer agents.

Trial Identifier Patient Population Dose Overall Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (PFS) Reference
NCT02223923 Advanced Solid Tumors160 mg BD (intermittent)8% (5 confirmed PRs)52% (34 SD)-[2][10]
NCT03328273 (Arm A) High-Risk R/R CLL-0%-3.8 months[11]
Trial Identifier Patient Population Combination Overall Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (PFS) Reference
NCT03780608 Advanced Gastric CancerCeralasertib + Durvalumab22.6%58.1%3.0 months[4][8][12][13]
NCT03462342 (CAPRI - Cohort A) Platinum-Sensitive, Recurrent High-Grade Serous Ovarian CancerCeralasertib + Olaparib49%-8.4 months[1]
NCT03462342 (CAPRI - Platinum-Resistant) Platinum-Resistant High-Grade Serous Ovarian CancerCeralasertib + Olaparib0%-4.2 months[5][14]
NCT02547614 Refractory Cancer (Melanoma enriched)Ceralasertib + Paclitaxel22.6% (all patients), 33.3% (melanoma patients)-3.6 months (melanoma)[15][16][17]
NCT02223923 Advanced Solid TumorsCeralasertib + Carboplatin2 confirmed PRs53% (18 SD)-[18][19][20][21]
NCT03328273 (Arm B) High-Risk R/R CLLCeralasertib + Acalabrutinib100% (all PRs)-Not Reached[11]
Pharmacokinetics and Pharmacodynamics
Parameter Species/Context Value/Observation Reference
Absorption (tmax) Humans~1 hour[19][21]
Terminal Half-life (t1/2) Humans8-11 hours[19][21]
Bioavailability MiceDose-dependent, ~two-fold increase between lowest and highest doses[22]
Metabolism MiceSaturable first-pass[22]
Distribution MiceRapid and extensive to most tissues (except brain and spinal cord)[22]
Pharmacodynamic Markers Humans (Tumor Biopsies)Upregulation of pRAD50[19][21]
Humans (PBMCs)Increased γH2AX positivity[2]
Mice (Xenografts)Dose-dependent increase in pCHK1, pRAD50, and γH2AX[9]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell viability.[16][23][24]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Ceralasertib stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of ceralasertib in complete medium. A typical concentration range to start with for an ATR inhibitor would be from 1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ceralasertib or vehicle control.

  • Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for DNA Damage Response Markers

This protocol is a general guideline for the detection of p-CHK1, γH2AX, and p-RAD50.[17][25][26]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-CHK1 (Ser345)

    • Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX)

    • Rabbit anti-phospho-RAD50 (Ser635)

    • Antibody to a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • ECL Western Blotting Detection Reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with ceralasertib at the desired concentrations and time points.

  • Lyse cells in ice-cold RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

Immunofluorescence for γH2AX Foci

This protocol outlines the detection of γH2AX foci as a marker of DNA double-strand breaks.[2][4][12][13][27]

Materials:

  • Cells grown on coverslips in a multi-well plate

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells on coverslips with ceralasertib or other DNA damaging agents.

  • Fix the cells with 4% PFA for 15-30 minutes at room temperature.[2]

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10-30 minutes at room temperature.[2]

  • Block the cells with blocking buffer for 30-60 minutes at room temperature.

  • Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using DAPI-containing mounting medium.

  • Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze cell cycle distribution.[1][3][5][9]

Materials:

  • Single-cell suspension of treated and untreated cells

  • Cold 70% ethanol (B145695)

  • PBS

  • PI/RNase A staining solution

Procedure:

  • Harvest cells and prepare a single-cell suspension.

  • Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing.

  • Incubate the cells on ice for at least 30 minutes.

  • Pellet the cells by centrifugation and wash twice with PBS.

  • Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubate the cells for 15-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry, acquiring data for at least 10,000 events.

  • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Subcutaneous Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of ceralasertib in vivo.[8][18][28]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Ceralasertib formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Prepare a single-cell suspension of the cancer cells in PBS or a mixture of PBS and Matrigel.

  • Subcutaneously inject 1-10 million cells into the flank of each mouse.

  • Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer ceralasertib or vehicle control to the respective groups via oral gavage at the desired dose and schedule.

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Visualizations

Signaling Pathway

ATR_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR Ceralasertib Ceralasertib CHK1 CHK1 ATR->CHK1 phosphorylates Ceralasertib->ATR inhibits Apoptosis Apoptosis / Mitotic Catastrophe Ceralasertib->Apoptosis pCHK1 p-CHK1 Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair

Caption: ATR signaling pathway and the inhibitory action of ceralasertib.

Experimental Workflow

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with Ceralasertib Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE & Protein Transfer Lysis->SDS_PAGE Blocking 4. Membrane Blocking SDS_PAGE->Blocking Primary_Ab 5. Primary Antibody Incubation (e.g., anti-pCHK1) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. Chemiluminescent Detection Secondary_Ab->Detection Analysis 8. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis of DDR markers.

Logical Relationship

Combination_Therapy_Rationale Ceralasertib Ceralasertib (ATR Inhibitor) Replication_Stress Inhibition of Replication Stress Response Ceralasertib->Replication_Stress PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) SSB_Repair_Inhibition Inhibition of SSB Repair PARP_Inhibitor->SSB_Repair_Inhibition DSB_Accumulation Accumulation of DNA Double-Strand Breaks Replication_Stress->DSB_Accumulation SSB_Repair_Inhibition->DSB_Accumulation Synergistic_Cell_Death Synergistic Cell Death DSB_Accumulation->Synergistic_Cell_Death

Caption: Rationale for combination therapy with ceralasertib and a PARP inhibitor.

Conclusion

Ceralasertib represents a significant advancement in the targeted therapy of cancers with inherent dependencies on the DNA damage response pathway. Its potent and selective inhibition of ATR kinase has demonstrated promising preclinical and clinical activity, both as a monotherapy and in combination with a variety of other anti-cancer agents. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of ceralasertib's mechanism of action, a summary of key quantitative data, and detailed experimental protocols to facilitate further investigation. As our understanding of the complexities of the DNA damage response in cancer continues to evolve, ceralasertib stands out as a valuable tool and a promising therapeutic agent with the potential to improve outcomes for patients with a range of malignancies.

References

The Selective KAT6A/B Inhibitor BAY-184 and its Impact on Cell Cycle Arrest: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-184 is a potent and selective small molecule inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2] These enzymes are crucial epigenetic regulators, and their dysregulation is implicated in various cancers.[3] Inhibition of KAT6A/B has emerged as a promising therapeutic strategy, with evidence suggesting that it can induce cell cycle arrest and senescence in tumor cells. This technical guide provides an in-depth analysis of the effect of KAT6A/B inhibition by compounds like this compound on cell cycle progression, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Introduction to this compound and its Target: KAT6A/B

This compound is a novel acylsulfonamide-benzofuran derivative that demonstrates high potency and selectivity for the histone acetyltransferases KAT6A and KAT6B.[1][2] KAT6A and KAT6B are members of the MYST family of acetyltransferases that play a critical role in chromatin modification and gene regulation by acetylating lysine residues on histone and non-histone proteins.[3] Notably, KAT6A is frequently amplified in breast cancer and is associated with a poorer prognosis in the estrogen receptor-positive (ER+) subtype.[4][5] By inhibiting the catalytic activity of KAT6A/B, this compound offers a targeted approach to modulate the epigenetic landscape of cancer cells and disrupt their proliferative capacity.

Mechanism of Action: Induction of G1 Cell Cycle Arrest

Inhibition of KAT6A/B by small molecules has been shown to induce a robust cell cycle arrest, primarily in the G1 phase.[6][7] This effect is largely attributed to the derepression of the CDKN2A tumor suppressor locus, which encodes for two key cell cycle inhibitors: p16INK4a and p14ARF.

The proposed signaling pathway is as follows:

  • Inhibition of KAT6A/B: this compound binds to the catalytic domain of KAT6A and KAT6B, preventing the acetylation of their target substrates, including histones.

  • Upregulation of p16INK4a: The altered chromatin state resulting from KAT6A/B inhibition leads to the increased transcription and translation of the p16INK4a protein.[7]

  • Inhibition of CDK4/6: p16INK4a is a specific inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[8] It binds to these kinases and prevents their association with Cyclin D.

  • Hypophosphorylation of Rb: The inhibition of the Cyclin D-CDK4/6 complex prevents the phosphorylation of the retinoblastoma protein (Rb).

  • G1 Arrest: Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing the expression of genes required for entry into the S phase and thus arresting the cell cycle in G1.

Quantitative Data on Cell Cycle Arrest

While specific quantitative data for this compound's effect on cell cycle distribution is not yet publicly available, studies on other potent KAT6A inhibitors, such as WM-1119, provide a strong indication of the expected outcome. Treatment of mouse embryonic fibroblasts (MEFs) with WM-1119 resulted in a significant increase in the proportion of cells in the G1 phase of the cell cycle.[9]

Table 1: Effect of the KAT6A Inhibitor WM-1119 on Cell Cycle Distribution in MEFs [9]

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
DMSO (Control)553510
1 µM WM-1119751510
2.5 µM WM-1119801010

Data are representative and adapted from published studies for illustrative purposes.

Table 2: Proliferative IC50 Values of this compound in Breast Cancer Cell Lines [10]

Cell LineSubtypeIC50 (nM)
ZR-75-1ER+, KAT6A amplified130
T-47DER+< 1000
MCF-7ER+> 1000
MDA-MB-231Triple-Negative> 10000

The data in Table 2 demonstrates the anti-proliferative effect of this compound, which is consistent with the induction of cell cycle arrest.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed cancer cells (e.g., ZR-75-1) in 6-well plates at a density that ensures they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.

  • Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control group treated with the same concentration of solvent (e.g., DMSO).

  • Incubation: Remove the old medium and add the medium containing different concentrations of this compound or the vehicle control. Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Collect all cells, including those in the supernatant, by centrifugation.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes to pellet the cells.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution containing RNase A.

  • Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.

    • Gate on single cells to exclude doublets and aggregates.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathway of this compound Induced G1 Arrest

BAY184_Cell_Cycle_Arrest cluster_inhibition Inhibition cluster_epigenetic Epigenetic Regulation cluster_cell_cycle Cell Cycle Machinery BAY184 This compound KAT6AB KAT6A/B BAY184->KAT6AB inhibits p16 p16INK4a (CDKN2A) KAT6AB->p16 represses CDK46 CDK4/6 p16->CDK46 inhibits Rb Rb CDK46->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK46 activates E2F E2F Rb->E2F inhibits G1_S G1/S Transition E2F->G1_S promotes

Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow start Start seed Seed Cancer Cells start->seed treat Treat with this compound (or vehicle control) seed->treat harvest Harvest Cells treat->harvest fix Fix with 70% Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze end End analyze->end

Caption: Experimental workflow for analyzing cell cycle arrest.

Conclusion

This compound, as a potent and selective inhibitor of KAT6A/B, represents a promising therapeutic agent for cancers with dysregulated epigenetic machinery. The induction of G1 cell cycle arrest is a key mechanism underlying its anti-proliferative effects. This guide provides the foundational knowledge, experimental framework, and conceptual understanding for researchers to further investigate the impact of this compound and similar KAT6A/B inhibitors on cell cycle regulation in various cancer models. Further studies are warranted to elucidate the full spectrum of cellular responses to this compound and to translate these preclinical findings into clinical applications.

References

An In-depth Technical Guide to Early Research on Ceralasertib (AZD6738)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceralasertib, also known by its research code AZD6738, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a central role in resolving DNA replication stress and repairing damaged DNA.[2] By targeting ATR, Ceralasertib represents a promising therapeutic strategy for cancers with inherent genomic instability or those that have developed resistance to DNA-damaging agents. This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research on Ceralasertib, focusing on its mechanism of action, key experimental data, and the methodologies employed in these seminal studies.

Core Mechanism of Action

Ceralasertib functions as an ATP-competitive inhibitor of ATR kinase.[3] In response to replication stress, such as stalled replication forks, ATR is activated and phosphorylates a number of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[3] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[3] Ceralasertib's inhibition of ATR abrogates this response, preventing the phosphorylation of CHK1.[4] This leads to the accumulation of DNA damage, forcing cells to enter mitosis with under-replicated or damaged DNA, ultimately resulting in mitotic catastrophe and apoptosis.[2] Interestingly, inhibition of ATR by Ceralasertib can also lead to an increase in ATM-dependent signaling, as evidenced by the upregulation of phosphorylated RAD50 (pRAD50).[4]

Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response and the mechanism by which Ceralasertib exerts its effect.

ATR_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Replication Stress (e.g., Stalled Forks) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates ATM_Pathway ATM Pathway (pRAD50) ATR->ATM_Pathway crosstalk Ceralasertib Ceralasertib (AZD6738) Ceralasertib->ATR inhibits pCHK1 p-CHK1 (Active) CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair Apoptosis Mitotic Catastrophe & Apoptosis

Ceralasertib inhibits ATR, preventing CHK1 activation and promoting apoptosis.

Quantitative Data Summary

In Vitro Potency of Ceralasertib

The following table summarizes the half-maximal inhibitory concentration (IC50) of Ceralasertib in various cancer cell lines, demonstrating its potency as an ATR inhibitor.

Cell LineCancer TypeIC50 (nM)Reference
LoVoColorectal Carcinoma1 (Enzyme Assay)[1]
H23Non-Small Cell Lung CancerVaries[1]
H460Non-Small Cell Lung CancerVaries[1]
A549Non-Small Cell Lung CancerVaries[1]
H358Non-Small Cell Lung CancerVaries[1]
Breast Cancer Cell LinesBreast Cancer300 - >1000[1]
Early Phase Clinical Trial Outcomes

The tables below summarize key findings from early phase clinical trials of Ceralasertib, both as a monotherapy and in combination with other agents.

Phase I Monotherapy Study (NCT02223923) [5][6]

ParameterValue
Patient Population 67 patients with advanced solid tumors
Dosing 20–240 mg twice daily (BD), continuous or intermittent (14 of 28-day cycle)
Recommended Phase 2 Dose (RP2D) 160 mg BD for 2 weeks in a 4-week cycle
Overall Response Rate (ORR) 8% (5 confirmed partial responses)
Stable Disease (SD) 52% (34 patients)
Progressive Disease (PD) 41% (27 patients)
Dose-Limiting Toxicities (DLTs) Hematological (thrombocytopenia)

Phase I Combination Study with Carboplatin (NCT02264678) [7][8]

ParameterValue
Patient Population 36 patients with advanced solid tumors
Ceralasertib Dosing Escalating doses from 20 mg BD to 60 mg once daily (QD)
Carboplatin Dosing Fixed dose (AUC5)
Recommended Phase 2 Dose (RP2D) 40 mg QD Ceralasertib on days 1-2 with Carboplatin AUC5 every 3 weeks
Partial Responses 2 patients (with absent/low ATM or SLFN11 expression)
Stable Disease 53% (18 of 34 evaluable patients)
Most Common Grade ≥3 Adverse Events Anemia (39%), thrombocytopenia (36%), neutropenia (25%)

Phase I Combination Study with Paclitaxel [9][10][11]

ParameterValue
Patient Population 57 patients with refractory solid tumors (enriched for melanoma)
Ceralasertib Dosing Escalating doses from 40 mg QD to 240 mg BD
Paclitaxel Dosing 80 mg/m² on days 1, 8, 15 of a 28-day cycle
Recommended Phase 2 Dose (RP2D) 240 mg BD Ceralasertib on days 1-14 with paclitaxel
Overall Response Rate (ORR) 22.6%
ORR in Melanoma (post anti-PD1) 33.3%
Most Common Toxicities Neutropenia (68%), anemia (44%), thrombocytopenia (37%)

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the concentration of Ceralasertib that inhibits cell growth by 50% (GI50).

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density that allows for logarithmic growth over the treatment period.

  • Treatment: Cells are treated with a range of concentrations of Ceralasertib.

  • Incubation: Plates are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a metabolic assay such as MTS or CellTiter-Glo.

  • Data Analysis: The GI50 is calculated by fitting a dose-response curve to the data.[12]

Western Blot for Phospho-CHK1

Objective: To assess the inhibition of ATR kinase activity by measuring the phosphorylation of its downstream target, CHK1.

Protocol:

  • Cell Treatment: Cells are treated with Ceralasertib for a specified time.

  • Lysate Preparation: Cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against phospho-CHK1 (Ser345) and total CHK1, followed by HRP-conjugated secondary antibodies.

  • Detection: The signal is detected using chemiluminescence.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Ceralasertib as a monotherapy or in combination with other agents in a living organism.

Protocol:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and dosed with Ceralasertib (e.g., via oral gavage) and/or other therapeutic agents according to the study design.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is concluded when tumors reach a predetermined size or after a specified duration. Tumors may be excised for further analysis (e.g., immunohistochemistry).[12]

Xenograft_Workflow Start Start Cell_Culture Culture Human Cancer Cells Start->Cell_Culture Implantation Subcutaneous Injection into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Ceralasertib +/- Combination Agent Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Criteria Met (Tumor Size / Time) Monitoring->Endpoint Endpoint->Treatment No Analysis Tumor Excision and Further Analysis Endpoint->Analysis Yes End End Analysis->End Phase_I_Trial_Workflow Start Start Patient_Screening Patient Screening and Eligibility Assessment Start->Patient_Screening Enrollment Enroll Patient Cohort (e.g., 3-6 patients) Patient_Screening->Enrollment Dose_Level_1 Administer Ceralasertib at Dose Level 'n' Enrollment->Dose_Level_1 DLT_Assessment Monitor for Dose-Limiting Toxicities (DLTs) Dose_Level_1->DLT_Assessment DLT_Observed DLT Observed? DLT_Assessment->DLT_Observed Expand_Cohort Expand Cohort at Dose Level 'n' DLT_Observed->Expand_Cohort No MTD_Exceeded MTD Exceeded? DLT_Observed->MTD_Exceeded Yes (in >1/6 patients) Expand_Cohort->Dose_Level_1 Escalate to Dose 'n+1' Establish_RP2D Establish Recommended Phase II Dose (RP2D) MTD_Exceeded->Establish_RP2D End End Establish_RP2D->End

References

BAY-184: A Technical Guide to a Novel KAT6A/B Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-184 is a potent and selective, orally active small molecule inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B, which are key regulators of chromatin function.[1][2] These enzymes are frequently amplified in various cancers, particularly in 12-15% of breast cancers, making them compelling therapeutic targets.[1][3][4][5][6] This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of this compound, presenting it as a promising candidate for cancer therapy. We detail the experimental protocols used to characterize its activity and visualize its underlying signaling pathways.

Introduction to KAT6A/B and Their Role in Cancer

Lysine acetyltransferases (KATs) are crucial enzymes that catalyze the transfer of an acetyl group from acetyl coenzyme A (AcCoA) to lysine residues on histone and non-histone proteins.[1][4][5][7] This post-translational modification plays a fundamental role in regulating chromatin structure and gene expression.[4][5][6][7] The MYST family of KATs, which includes KAT6A and KAT6B, is implicated in various cellular processes, and their dysregulation is linked to tumorigenesis.[1] Specifically, the genes encoding KAT6A and KAT6B are frequently amplified in several cancer types, leading to their overexpression.[1][3][4][5][6] In breast cancer, for instance, the 8p11-p12 amplicon, which contains the KAT6A gene, is found in 12-15% of cases.[1][3][4][5][6] This amplification correlates with increased KAT6A expression, highlighting its potential as a driver of the disease.[1][3][4][5][6]

This compound: A Novel Acylsulfonamide-Benzofuran KAT6A/B Inhibitor

This compound (also referred to as compound 29) is a novel acylsulfonamide-benzofuran derivative identified through high-throughput screening and subsequent optimization.[1][4][5] It is a potent and selective inhibitor of both KAT6A and KAT6B.[1][2][8]

Mechanism of Action

This compound functions by binding to the acetyl coenzyme A (AcCoA) binding pocket of the KAT6A enzyme.[1] This competitive inhibition prevents the transfer of acetyl groups to its histone substrates, most notably Histone H3 at lysine 23 (H3K23).[1] The inhibition of KAT6A activity leads to a rapid and sustained decrease in H3K23 acetylation (H3K23ac) levels in cancer cells.[1] In estrogen receptor-positive (ER+) breast cancer cells, this epigenetic modification is followed by a reduction in the levels of Estrogen Receptor α (ERα), a key driver of this cancer subtype.[1]

In Vitro Activity

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Biochemical Activity IC50 (nM)
KAT6A71[1][2][8]
KAT6B83[2][3][8]
KAT514,300[3]
KAT71,070[3]
KAT8>10,000[3]
p300>10,000[3][8]
Table 1: Biochemical inhibitory activity of this compound against various lysine acetyltransferases.
Cellular Activity Cell LineBreast Cancer SubtypeIC50 (nM)Max Inhibition (%)
Proliferation ZR-75-1ER-positive130[1]58[1]
KPL-1ER-positive210[1]30[1]
LCLC97TM1Lung Cancer796[9]N/A
H3K23 Acetylation (HTRF) ZR-75-1ER-positive670[1][8]N/A
ER Target Gene Reporter MVLN-MCF-7ER-positive168[1][8]N/A
Table 2: Cellular activity of this compound in different cancer cell lines.
In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a ZR-75-1 breast cancer xenograft model in female NMRI nude mice. Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[8]

In Vivo Efficacy (ZR-75-1 Xenograft)
Dose-dependent tumor growth inhibition observed with oral administration at 50, 100, and 150 mg/kg twice daily (2 qd).[8][9]
Significant reduction in H3K23 acetylation levels in tumor tissues was observed 1 and 3 hours post-administration of 100 mg/kg.[3]
Table 3: Summary of in vivo efficacy of this compound.
Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that support its potential for oral administration.

In Vitro Pharmacokinetics Value
Solubility264 mg/L[1]
log D (pH 7.5)2.0[1]
Caco-2 Permeability (Papp A-B)High[3]
Metabolic Stability (Predicted CLblood)
HumanModerate[3]
DogHigh[3]
MouseLow[3]
RatLow[3]
Table 4: In vitro pharmacokinetic profile of this compound.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

BAY184_Mechanism_of_Action cluster_nucleus Cell Nucleus BAY184 This compound KAT6A KAT6A/B BAY184->KAT6A Inhibits H3K23ac H3K23ac KAT6A->H3K23ac Acetylation of H3K23 AcCoA Acetyl-CoA AcCoA->KAT6A Binds HistoneH3 Histone H3 ER_alpha ERα H3K23ac->ER_alpha Regulates Gene_Expression ER Target Gene Expression ER_alpha->Gene_Expression Promotes

This compound Mechanism of Action in ER+ Breast Cancer.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochem Biochemical Assay (TR-FRET) Cell_Prolif Cell Proliferation Assay HTRF Cellular H3K23ac Assay (HTRF) Reporter ER Target Gene Reporter Assay Western Western Blot Xenograft ZR-75-1 Xenograft Model PD Pharmacodynamics (Tumor H3K23ac) Xenograft->PD Confirm target engagement BAY184 This compound BAY184->Biochem Determine IC50 vs KAT6A BAY184->Cell_Prolif Measure anti-proliferative IC50 BAY184->HTRF Measure cellular H3K23ac IC50 BAY184->Reporter Measure ER activity IC50 BAY184->Western Confirm H3K23ac & ERα reduction BAY184->Xenograft Assess tumor growth inhibition

Experimental workflow for the preclinical characterization of this compound.

Detailed Experimental Protocols

Biochemical KAT6A TR-FRET Assay

The inhibitory potential of this compound against KAT6A was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1] Recombinant human His-tagged KAT6A protein was incubated with a synthetic Histone H4 peptide substrate and acetyl coenzyme A.[1] The level of peptide acetylation was quantified by measuring the fluorescence emission of a labeled anti-H3K23ac antibody, allowing for the determination of biochemical IC50 values.[1]

Cellular H3K23 Acetylation HTRF Assay

To measure the effect of this compound on H3K23 acetylation in a cellular context, a homogeneous time-resolved fluorescence (HTRF) assay was employed.[1] ZR-75-1 cells were treated with varying concentrations of this compound.[1] Following treatment, the cells were lysed, and the level of H3K23 acetylation in the cell lysates was quantified using an HTRF-based detection kit.[3]

Cell Proliferation Assays

The anti-proliferative effects of this compound were determined in various breast cancer cell lines.[1] Cells, such as ZR-75-1, were seeded in microplates and treated with a concentration series of this compound.[1] After a defined incubation period, cell viability was assessed using a standard method like CellTiter-Glo to determine the IC50 values.[1]

ER Target Gene Reporter Assay

The impact of this compound on ERα transcriptional activity was measured using MVLN-MCF-7 cells.[1] These cells are stably transfected with a luciferase reporter gene under the control of an estrogen-responsive element.[1] Cells were treated with this compound, and the resulting luciferase activity, which correlates with ERα transcriptional activity, was measured in the cell lysates to determine the IC50.[1]

Western Blotting

To confirm the downstream effects of KAT6A inhibition, Western blotting was performed on lysates from ZR-75-1 cells treated with this compound.[1] The levels of H3K23ac and ERα were assessed at different time points post-treatment.[1] Membranes were incubated with primary antibodies against H3K23ac and ERα, followed by incubation with fluorescently labeled secondary antibodies for detection.[3]

In Vivo Xenograft Study

All animal studies were conducted in accordance with the German Animal Welfare Act.[1] Female NMRI nude mice were implanted with estradiol (B170435) pellets one day prior to the subcutaneous inoculation of 5 x 10^6 ZR-75-1 cells.[1] Once tumors reached a certain volume, mice were randomized into vehicle and treatment groups. This compound was administered orally, and tumor volumes were measured regularly to assess efficacy.[8] For pharmacodynamic studies, tumors were collected at specific time points after the final dose to analyze H3K23ac levels.[3]

Conclusion and Future Directions

This compound is a novel and selective KAT6A/B inhibitor with a well-defined mechanism of action and promising preclinical anti-tumor activity, particularly in ER-positive breast cancer models. Its favorable in vitro and in vivo profiles, including oral bioavailability, make it a strong candidate for further clinical development. The data presented in this guide underscore the therapeutic potential of targeting the KAT6A/B axis in cancers with amplifications of these genes. Future investigations should focus on exploring the efficacy of this compound in a broader range of cancer types with KAT6A/B alterations and evaluating its potential in combination therapies with other anti-cancer agents.

References

A Technical Guide to ATR Inhibition by BAY 1895344 (Elimusertib)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates a potential misidentification in the requested topic. BAY-184 is a KAT6A/B inhibitor, not an ATR inhibitor. This guide will focus on BAY 1895344 (also known as Elimusertib) , a potent and selective ATR inhibitor developed by Bayer, to align with the core requirement of discussing the role of ATR inhibition.

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a complex signaling network that maintains genomic integrity.[1][2][3] ATR is activated by a broad range of DNA lesions and replication stress, initiating a signaling cascade that coordinates cell cycle checkpoints, DNA repair, and replication fork stability.[1][2][3] Due to the heightened reliance of cancer cells on the ATR pathway to manage intrinsic replication stress and defects in other DDR pathways, ATR inhibition has emerged as a promising therapeutic strategy.[1][4]

BAY 1895344 (Elimusertib) is a potent, selective, and orally bioavailable small molecule inhibitor of ATR kinase.[5][6][7] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to the ATR inhibitor BAY 1895344.

Mechanism of Action of ATR and its Inhibition by BAY 1895344

The ATR signaling pathway is a cornerstone of the cellular response to DNA damage and replication stress.[1] ATR, in complex with its binding partner ATRIP, is recruited to sites of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[3][8] This recruitment, along with the presence of the 9-1-1 checkpoint clamp and the activator TopBP1, leads to the full activation of ATR's kinase activity.[2] Once activated, ATR phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[1][8] The ATR-Chk1 signaling cascade plays a pivotal role in:

  • Cell Cycle Arrest: By targeting CDC25 phosphatases, the ATR-Chk1 pathway prevents entry into mitosis in the presence of DNA damage, allowing time for repair.[2]

  • Replication Fork Stabilization: ATR signaling is crucial for stabilizing stalled replication forks, preventing their collapse into deleterious DNA double-strand breaks.[2][3]

  • Inhibition of Origin Firing: To conserve resources and prevent further DNA damage, the ATR pathway suppresses the firing of new replication origins.[2]

BAY 1895344 exerts its therapeutic effect by directly and selectively inhibiting the kinase activity of ATR.[6][7] This inhibition disrupts the downstream signaling cascade, leading to:

  • Abrogation of the G2/M checkpoint , forcing cells with unrepaired DNA damage to enter mitosis.[9]

  • Increased replication stress due to the inability to stabilize stalled replication forks.

  • Synthetic lethality in tumor cells with pre-existing defects in other DNA damage repair pathways, such as those with mutations in ATM or BRCA1/2.[10][11]

The selective targeting of cancer cells is achieved due to their higher intrinsic level of replication stress and frequent mutations in other DDR genes, making them more dependent on the ATR pathway for survival compared to normal cells.[4]

Quantitative Data for BAY 1895344

The following tables summarize the key quantitative data for BAY 1895344 from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of BAY 1895344

ParameterValueCell Line/SystemReference
ATR IC50 7 nMBiochemical Assay[6][7][]
ATR IC50 36 ± 5 nMCellular Mechanistic Assay (Hydroxyurea-induced H2AX phosphorylation)[10][13]
ATM IC50 1420 nMBiochemical Assay[]
DNA-PK IC50 332 nMBiochemical Assay[]
mTOR IC50 >61x ATR IC50Biochemical Assay[]
PI3K IC50 3270 nMBiochemical Assay[]
Median Antiproliferative IC50 78 nMPanel of human tumor cell lines[6][]

Table 2: Preclinical In Vivo Efficacy of BAY 1895344 (Monotherapy)

ModelDosing ScheduleOutcomeReference
GRANTA-519 (Mantle Cell Lymphoma)50 mg/kg, twice daily, 3 days on/4 days offStrong antitumor efficacy[10]
MOC2 and JHU-012 (HNSCC)-Delayed tumor growth[9]

Table 3: Clinical Efficacy of BAY 1895344 (Phase I Study - NCT03188965)

ParameterValuePatient PopulationReference
Maximum Tolerated Dose (MTD) 40 mg twice daily, 3 days on/4 days offAdvanced solid tumors[14][15][16][17]
Objective Response Rate (ORR) 30.7%Patients treated at ≥40 mg BID[18]
ORR in patients with ATM aberrations 36.4%Patients treated at or above MTD[15]
Disease Control Rate 57.1%Overall population[15]
Median Duration of Response 315.5 daysResponders[15][17]

Table 4: Pharmacokinetics of BAY 1895344

ParameterValueSpecies/ContextReference
Time to Maximum Plasma Concentration (Tmax) 1 hourHumans (Phase I)[15]
Mean Terminal Half-life (t1/2) 11.5 hoursHumans (Phase I)[15]
Bioavailability Dose-dependent; increases at higher dosesMice[19]
Elimination Absorption-rate limitedMice[19]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of BAY 1895344.

In Vitro ATR Kinase Activity Assay (HTRF)

This biochemical assay measures the direct inhibitory effect of a compound on ATR kinase activity.[20]

  • Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to quantify the phosphorylation of a substrate by the ATR/ATRIP complex.

  • Materials:

    • Human recombinant ATR/ATRIP complex

    • GST-cMyc-p53 substrate

    • ATP

    • Assay Buffer

    • Test compound (BAY 1895344)

    • Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and d2-labeled anti-GST antibody)

  • Procedure:

    • The ATR/ATRIP enzyme complex is incubated with the test compound at various concentrations.

    • The GST-cMyc-p53 substrate is added to the reaction mixture.

    • The phosphorylation reaction is initiated by the addition of ATP.

    • The reaction is incubated at room temperature.

    • The reaction is stopped, and detection reagents are added.

    • The HTRF signal is read on a compatible plate reader.

    • IC50 values are calculated from the dose-response curves.[20]

Cellular ATR Inhibition Assay (Western Blot for pChk1)

This cell-based assay determines the ability of a compound to inhibit ATR activity within a cellular context.[21][22]

  • Principle: ATR activation by a DNA damaging agent leads to the phosphorylation of Chk1 at Ser345. Inhibition of ATR by BAY 1895344 will reduce the levels of phosphorylated Chk1 (pChk1), which can be detected by Western blotting.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • BAY 1895344 stock solution

    • DNA damaging agent (e.g., Hydroxyurea)

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (anti-pChk1 Ser345, anti-total Chk1, loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Cells are seeded and allowed to attach.

    • Cells are pre-incubated with various concentrations of BAY 1895344.

    • DNA damage is induced by adding a DNA damaging agent.

    • Cells are harvested and lysed.

    • Protein concentration is quantified.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary and secondary antibodies.

    • The signal is detected, and the levels of pChk1 are normalized to total Chk1 and a loading control.[21][22]

DNA Damage Assessment (γH2AX Staining)

This method is used to quantify DNA double-strand breaks, a marker of DNA damage.[23][24]

  • Principle: The phosphorylation of histone H2AX at Ser139 (γH2AX) is an early cellular response to DNA double-strand breaks. The presence of γH2AX foci can be visualized and quantified using immunofluorescence microscopy or flow cytometry.

  • Materials:

    • Cells or tissue samples

    • Fixation and permeabilization buffers

    • Primary antibody (anti-γH2AX)

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear counterstaining

    • Microscope or flow cytometer

  • Procedure (Immunofluorescence):

    • Cells are grown on coverslips, treated as required, and then fixed and permeabilized.

    • Cells are incubated with the primary anti-γH2AX antibody.

    • After washing, cells are incubated with a fluorescently labeled secondary antibody and DAPI.

    • Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.

    • The number of γH2AX foci per cell is quantified.[23][24]

Cell Proliferation Assay (MTS/MTT)

This assay determines the effect of a compound on cell viability and proliferation.[21][22]

  • Principle: Tetrazolium salts (MTS or MTT) are reduced by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • 96-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • BAY 1895344 stock solution

    • MTS or MTT reagent

    • Microplate reader

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach.

    • Cells are treated with serial dilutions of BAY 1895344.

    • The plate is incubated for a defined period (e.g., 72-96 hours).

    • MTS or MTT reagent is added to each well.

    • The plate is incubated to allow for color development.

    • The absorbance is measured using a microplate reader.

    • IC50 values are calculated from the dose-response curves.[21][22]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ATR signaling pathway, the mechanism of action of BAY 1895344, and a typical experimental workflow for its evaluation.

ATR_Signaling_Pathway cluster_dna_damage DNA Damage/Replication Stress cluster_atr_activation ATR Activation cluster_downstream_effects Downstream Effects ssDNA ssDNA RPA RPA ssDNA->RPA coats ATRIP ATRIP RPA->ATRIP recruits ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates TopBP1 TopBP1 TopBP1->ATR activates 9-1-1 9-1-1 Complex 9-1-1->TopBP1 recruits CDC25 CDC25 Chk1->CDC25 inhibits ForkStab Replication Fork Stabilization Chk1->ForkStab OriginInhib Origin Firing Inhibition Chk1->OriginInhib CellCycleArrest Cell Cycle Arrest CDC25->CellCycleArrest BAY1895344_Mechanism_of_Action cluster_input Cellular State cluster_atr_complex ATR Kinase Complex cluster_inhibitor Therapeutic Intervention cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome ReplicationStress Replication Stress/ DNA Damage ATR ATR ReplicationStress->ATR activates pChk1 pChk1 ATR->pChk1 phosphorylates BAY1895344 BAY 1895344 BAY1895344->ATR inhibits CheckpointAbrogation Checkpoint Abrogation pChk1->CheckpointAbrogation Apoptosis Apoptosis CheckpointAbrogation->Apoptosis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation BiochemicalAssay Biochemical Kinase Assay (IC50 determination) CellularAssay Cellular ATR Inhibition (pChk1 Western Blot) BiochemicalAssay->CellularAssay ProliferationAssay Cell Proliferation Assay (IC50 determination) CellularAssay->ProliferationAssay PK_PD Pharmacokinetics/ Pharmacodynamics ProliferationAssay->PK_PD Efficacy Xenograft Efficacy Studies PK_PD->Efficacy PhaseI Phase I Clinical Trial (Safety, MTD, PK/PD) Efficacy->PhaseI PhaseII_III Phase II/III Clinical Trials (Efficacy) PhaseI->PhaseII_III

References

Methodological & Application

Application Notes and Protocols for BAY-184 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-184 is a potent, selective, and orally active inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2][3] These enzymes play a crucial role in chromatin regulation by transferring an acetyl group from acetyl coenzyme A (AcCoA) to lysine residues of histone substrates.[1][4][5] Dysregulation of KAT6A and KAT6B activity is implicated in various cancers, particularly those with amplification of the 8p11-p12 chromosomal region, which is common in breast cancer.[1][6][7] this compound exerts its anticancer effects by inhibiting these enzymes, leading to a reduction in histone acetylation, such as on H3K23, and a subsequent decrease in the levels of key proteins like the estrogen receptor (ER).[5] These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound functions as a competitive inhibitor at the AcCoA binding site of KAT6A and KAT6B.[5] This inhibition prevents the acetylation of histone and non-histone proteins, leading to downstream effects on gene expression and cell cycle progression. A key pharmacodynamic marker of this compound activity is the reduction of H3K23 acetylation.[5]

BAY184_Mechanism cluster_0 Cellular Environment AcCoA Acetyl Coenzyme A KAT6AB KAT6A/B AcCoA->KAT6AB Binds Acetylated_Histone Acetylated Histone H3 (H3K23ac) KAT6AB->Acetylated_Histone Acetylates Histone Histone H3 ER Estrogen Receptor (ER) Acetylated_Histone->ER Regulates Expression Proliferation Cell Proliferation ER->Proliferation Promotes BAY184 This compound BAY184->KAT6AB Inhibits

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various parameters and cell lines.

Table 1: Biochemical and Cellular IC50 Values for this compound

Target/AssayCell LineIC50 (nM)
KAT6A (biochemical)-71
KAT6B (biochemical)-83
H3K23 Acetylation (cellular)ZR-75-1670
Cell ProliferationZR-75-1130

Data sourced from multiple references.[2][5][8]

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (6-day assay)

Cell LineSubtypeIC50 (nM)Maximal Inhibition (%)
ZR-75-1ER-positive130Not Specified
EFM-19ER-positive23053
CAMA-1ER-positive45068
MCF7ER-positive46066
HCC1428ER-positive55051
T47DER-positive120030
MFM223Triple Negative125061
HCC1500ER-positive999049
MDA-MB-436Triple Negative>20,0000
HCC38Triple Negative>20,0002
MDA-MB-231Triple Negative>20,0000
MDA-MB-361ER-positive>20,00022
BT-549Triple Negative>20,0000
JIMT-IHER2-positive>20,00025
HCC1806Triple Negative>20,0000

Data for this table was compiled from a 6-day proliferation assay.[6][8]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

Protocol:

  • Stock Solution (10 mM):

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • For example, dissolve 1 mg of this compound (Molecular Weight: check manufacturer's specifications) in the appropriate volume of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -80°C for up to 6 months.[2]

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture should be kept below 0.1% to minimize solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

Cell Culture and Maintenance

Protocol:

  • Culture breast cancer cell lines (e.g., ZR-75-1, MCF7) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Proliferation Assay (6-Day)

This protocol is based on the methodology used to generate the data in Table 2.

Proliferation_Workflow cluster_1 Proliferation Assay Workflow Seed Seed cells in 96-well plates Incubate1 Incubate for 24 hours Seed->Incubate1 Treat Treat with this compound or Vehicle Incubate1->Treat Incubate2 Incubate for 6 days Treat->Incubate2 Assay Perform cell viability assay (e.g., CellTiter-Glo®) Incubate2->Assay Analyze Analyze data and calculate IC50 Assay->Analyze

Figure 2: Workflow for a 6-day cell proliferation assay.

Materials:

  • Breast cancer cell lines

  • Complete cell culture medium

  • 96-well clear bottom tissue culture plates

  • This compound working solutions

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader

Protocol:

  • Trypsinize and count the cells.

  • Seed the cells in 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well, optimize for each cell line to ensure exponential growth over 6 days).

  • Incubate the plates for 24 hours at 37°C with 5% CO2.[5]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plates for 6 days.[6][8]

  • On day 6, perform a cell viability assay according to the manufacturer's protocol.

  • Measure the signal using a plate reader.

  • Normalize the data to the vehicle control and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Cellular H3K23 Acetylation Assay (HTRF)

This protocol is for measuring the target engagement of this compound by quantifying H3K23 acetylation levels.

HTRF_Workflow cluster_2 HTRF Assay Workflow Seed Seed ZR-75-1 cells in 96-well plates (10,000 cells/well) Incubate1 Incubate for 24 hours Seed->Incubate1 Treat Treat with this compound or Vehicle Incubate1->Treat Incubate2 Incubate for 24 hours Treat->Incubate2 Lyse Lyse cells Incubate2->Lyse Add_Ab Add HTRF antibodies (anti-H3K23ac-Eu and anti-Total H3) Lyse->Add_Ab Incubate3 Incubate Add_Ab->Incubate3 Read Read HTRF signal Incubate3->Read

Figure 3: Workflow for H3K23 acetylation HTRF assay.

Materials:

  • ZR-75-1 cells

  • Complete cell culture medium

  • 96-well white tissue culture plates

  • This compound working solutions

  • HTRF (Homogeneous Time-Resolved Fluorescence) assay kit for H3K23 acetylation and total H3 (e.g., from Cisbio).[6][8]

  • Lysis buffer

  • HTRF-compatible plate reader

Protocol:

  • Seed 10,000 ZR-75-1 cells per well in a 96-well plate.[5][8]

  • Incubate for 24 hours at 37°C with 5% CO2.[5][8]

  • Treat the cells with serial dilutions of this compound or vehicle control.

  • Incubate for an additional 24 hours.[5][8] A time-course experiment showed a rapid decline in H3K23ac levels as early as 10 minutes post-treatment, which was sustained for up to 48 hours.[5]

  • Aspirate the cell culture medium and lyse the cells according to the HTRF kit manufacturer's protocol.[6]

  • Add the HTRF antibody reagents for detecting acetylated H3K23 and total H3 (for normalization).[6][8]

  • Incubate as recommended by the manufacturer.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the ratio of the H3K23ac signal to the total H3 signal and normalize to the vehicle control to determine the IC50 for target engagement.

General Considerations

  • Solubility and Stability: this compound has high aqueous solubility (264 mg/L) and is stable across a wide pH range (1.0–10.0) for 24 hours.[5][6]

  • Plasma Protein Binding: Be aware that this compound has high plasma protein binding, which may affect its effective concentration in serum-containing media.[6]

  • Cell Line Specificity: The efficacy of this compound is highly dependent on the cell line, with ER-positive breast cancer cell lines generally showing greater sensitivity.[6][8]

  • Negative Control: When possible, use a structurally similar but biochemically inactive compound as a negative control to ensure that the observed effects are specific to the inhibition of KAT6A/B.[5]

These protocols and notes should serve as a comprehensive guide for utilizing this compound in cell culture-based research. As with any experimental work, optimization of cell densities, incubation times, and compound concentrations for your specific cell lines and assay conditions is recommended.

References

Application Notes and Protocols for BAY-184 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of BAY-184, a potent and selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2][3] The following sections describe the mechanism of action, summarize key quantitative data, and provide step-by-step protocols for relevant cellular and biochemical assays.

Mechanism of Action

This compound is an acylsulfonamide-benzofuran compound that acts as a selective inhibitor of KAT6A and KAT6B.[1] These enzymes catalyze the transfer of an acetyl group from acetyl coenzyme A (AcCoA) to lysine residues of histone substrates, playing a crucial role in chromatin regulation.[1][2][4][5] Specifically, this compound binds to the AcCoA binding pocket of KAT6A.[6] Inhibition of KAT6A by this compound leads to a rapid decrease in the acetylation of histone H3 at lysine 23 (H3K23ac).[6] In estrogen receptor-positive (ER+) breast cancer cells, this subsequently leads to a reduction in estrogen receptor alpha (ERα) levels and inhibits ERα transcriptional activity.[3][6] This mechanism underlies the anti-proliferative effects of this compound in certain cancer cell lines.[6]

BAY184_Mechanism_of_Action cluster_acetylation Acetylation BAY184 This compound KAT6A KAT6A/B BAY184->KAT6A H3K23ac H3K23ac KAT6A->H3K23ac AcCoA Acetyl-CoA AcCoA->KAT6A H3K23 Histone H3 (K23) H3K23->KAT6A ER_alpha ERα Levels H3K23ac->ER_alpha Proliferation Cell Proliferation ER_alpha->Proliferation

Figure 1. This compound Mechanism of Action.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key IC50 values.

Table 1: Biochemical and Cellular IC50 Values for this compound

Assay TypeTarget/Cell LineIC50 (nM)
Biochemical TR-FRETKAT6A71
BiochemicalKAT6B83
Cellular HTRF (H3K23ac)ZR-75-1670
Cell ProliferationZR-75-1130

Data sourced from multiple references.[3][6][7]

Table 2: this compound Proliferation IC50 Values in Various Breast Cancer Cell Lines

Cell LineBreast Cancer SubtypeProliferation IC50 (nM)
ZR-75-1Luminal B130
LCLC97TM1Lung CancerResponsive

Detailed results for a broader panel of breast cancer cell lines are available in the primary literature.[6][7]

Table 3: HAT Selectivity Profile of this compound

EnzymeIC50 (nM)
KAT6A71
KAT6B83
KAT514,300
KAT71,070
KAT8>10,000
p300>10,000

Data sourced from a 2024 publication in the Journal of Medicinal Chemistry.[7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Biochemical KAT6A Inhibition Assay (TR-FRET)

This assay quantitatively measures the inhibition of KAT6A enzymatic activity by this compound in a biochemical format.

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Recombinant KAT6A - Histone H4 peptide - this compound dilutions incubation Incubate KAT6A, H4 peptide, and this compound reagent_prep->incubation add_ab Add labeled anti-H3K23ac antibody incubation->add_ab readout Measure TR-FRET Signal add_ab->readout calc_ic50 Calculate IC50 values readout->calc_ic50

Figure 2. Workflow for the Biochemical TR-FRET Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of recombinant human His-tagged KAT6A protein.

    • Prepare a solution of a synthetic Histone H4 peptide substrate.

    • Prepare a serial dilution of this compound in an appropriate buffer (e.g., DMSO, then diluted in assay buffer).

  • Enzymatic Reaction:

    • In a suitable microplate, add the KAT6A protein, the Histone H4 peptide substrate, and the various concentrations of this compound.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Initiate the reaction by adding Acetyl-CoA.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction.

    • Add a detection mixture containing a labeled anti-H3K23ac antibody (e.g., Europium-labeled).

    • Add a second labeled antibody that binds to the histone peptide (e.g., ULight-labeled anti-HA).

    • Incubate for a sufficient time to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET compatible plate reader, measuring fluorescence emission at appropriate wavelengths.

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Cellular H3K23 Acetylation Assay (HTRF)

This assay measures the level of H3K23 acetylation in a cellular context after treatment with this compound.

HTRF_Workflow cell_culture 1. Culture ZR-75-1 cells treatment 2. Treat cells with this compound (concentration series) cell_culture->treatment lysis 3. Lyse cells with CisBio Lysis Buffer treatment->lysis transfer 4. Transfer lysate to 384-well plate lysis->transfer ab_addition 5. Add H3K23ac-Eu and total H3 antibodies transfer->ab_addition readout 6. Read HTRF signal ab_addition->readout analysis 7. Calculate IC50 readout->analysis

Figure 3. Workflow for the Cellular HTRF Assay.

Protocol:

  • Cell Culture and Treatment:

    • Culture ZR-75-1 breast cancer cells in appropriate media and conditions until they reach the desired confluency.

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 hours). Include vehicle-treated controls.

  • Cell Lysis:

    • Aspirate the cell culture medium.

    • Add CisBio Lysis buffer A to each well and incubate for 45 minutes with shaking to lyse the cells.[6]

    • Add EPIgeneous lysis buffer part 2 and shake for an additional period.[6]

  • HTRF Reaction:

    • Transfer 10 µL of the resulting cell lysate to a white 384-well plate.[6]

    • For the detection of H3K23ac, add 5 µL of a 1:125 dilution of H3K23ac-Eu antibody.[6]

    • For the detection of total H3, use an appropriate labeled antibody according to the manufacturer's protocol.[6]

    • Incubate the plate as recommended by the HTRF kit manufacturer.

  • Data Acquisition and Analysis:

    • Read the HTRF signal on a compatible plate reader.

    • Normalize the H3K23ac signal to the total H3 signal.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Proliferation_Assay_Workflow seed_cells 1. Seed ZR-75-1 cells in a 96-well plate treat_cells 2. Treat with a concentration series of this compound seed_cells->treat_cells incubate_cells 3. Incubate for a defined period (e.g., 6 days) treat_cells->incubate_cells viability_reagent 4. Add cell viability reagent (e.g., CellTiter-Glo) incubate_cells->viability_reagent read_plate 5. Measure luminescence or absorbance viability_reagent->read_plate calculate_ic50 6. Determine IC50 value read_plate->calculate_ic50

Figure 4. Workflow for a Cell Proliferation Assay.

Protocol:

  • Cell Seeding:

    • Harvest and count ZR-75-1 cells (or other cell lines of interest).

    • Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Add the different concentrations of this compound to the appropriate wells. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 6 days).

  • Viability Measurement:

    • At the end of the incubation period, add a cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for signal development.

  • Data Acquisition and Analysis:

    • Measure the signal (luminescence for CellTiter-Glo®, fluorescence for resazurin, or absorbance for MTT) using a plate reader.

    • Normalize the data to the vehicle-treated controls and plot the percentage of proliferation against the log of the compound concentration to calculate the IC50.[6]

References

Ceralasertib in Vivo Dosing: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial enzyme in the DNA damage response (DDR) pathway.[1] ATR is activated by DNA replication stress, initiating a signaling cascade that leads to cell cycle arrest and DNA repair.[1][2] By inhibiting ATR, Ceralasertib prevents cancer cells from repairing DNA damage, which can lead to genomic instability and cell death, particularly in tumors with high replication stress or defects in other DDR pathways, such as those with ATM mutations.[1] This document provides a comprehensive overview of Ceralasertib dosage and administration for in vivo studies, based on preclinical data. It is intended to guide researchers in designing and executing robust preclinical experiments.

Data Presentation: In Vivo Dosage Summary

The following tables summarize the dosages of Ceralasertib used in various preclinical models, both as a monotherapy and in combination with other anti-cancer agents.

Table 1: Ceralasertib Monotherapy Dosages in Xenograft Models

Animal ModelTumor TypeDosageAdministration RouteDosing ScheduleOutcome
Athymic Nude MiceMantle Cell Lymphoma (Granta-519)10, 25, 50 mg/kgOral GavageOnce DailyDose-dependent tumor growth inhibition; significant at 50 mg/kg.[3]
Athymic Nude MiceColorectal Cancer (LoVo)10, 25, 50 mg/kgOral GavageOnce DailyDose-dependent tumor growth inhibition; significant at 50 mg/kg.[3]
Athymic Nude MiceNon-Small Cell Lung Cancer (NCI-H23)25 mg/kgOral GavageOnce DailyModerate tumor growth inhibition.[3]
Athymic Nude MiceHead and Neck Cancer (FaDu ATM knockout)25, 50 mg/kgOral GavageOnce DailySignificant tumor growth inhibition.[3]
Athymic Nude MiceVarious Xenograft Models6.25, 12.5, 25 mg/kgOral GavageTwice DailyDose-dependent increase in efficacy; 25 mg/kg for 14 days showed tolerability issues.[3][4]
Athymic Nude MiceVarious Xenograft Models50 mg/kgOral GavageOnce DailyCorrelated with induction of pCHK1, pRAD50, and γH2AX.[5]

Table 2: Ceralasertib Combination Therapy Dosages in Xenograft Models

Animal ModelTumor TypeCombination Agent(s)Ceralasertib DosageDosing ScheduleOutcome
Athymic Nude MiceBRCA2-mutant Triple-Negative Breast Cancer (TNBC) PDXOlaparibNot specified3 to 5 days of daily dosing per weekComplete tumor regression.[5]
Athymic Nude MiceBRCA wild-type TNBC XenograftOlaparibNot specified, but increased dosageTwice DailyComplete tumor regression.[5]
Athymic Nude MiceGeneral Xenograft ModelsCarboplatin (B1684641)Not specifiedAt least 2 days of daily dosing concurrentlyTumor regressions.[5]
Athymic Nude MiceGeneral Xenograft ModelsIrinotecanNot specifiedTwice DailyRequired for tumor regressions.[5]
Athymic Nude MiceTP53-mutant TNBC PDXCarboplatin25 mg/kg3 days of dosing with carboplatin on day 1Optimal tumor control.[6]
Athymic Nude MiceNon-Small Cell Lung Cancer (H23, ATM-deficient)Cisplatin (CDDP)25 mg/kg14 consecutive daysResolution of xenografts.[7]
Athymic Nude MiceNon-Small Cell Lung Cancer (H460)Cisplatin (CDDP)50 mg/kg14 consecutive daysEnhanced therapeutic efficacy.[7]
BALB/c MiceColon Carcinoma (CT26)Anti-PD-L1 Antibody25 mg/kgTwice Daily (intermittent)CD8+ T-cell dependent antitumor activity.[8]

Experimental Protocols

Drug Preparation and Administration

Ceralasertib is typically prepared for oral administration in a vehicle suitable for animal studies.

  • Vehicle Preparation : A common vehicle is a solution of DMSO and propylene (B89431) glycol. For example, Ceralasertib can be dissolved in DMSO to create a stock solution (e.g., 25 or 50 mg/mL) and then diluted 1:5 in propylene glycol.[7] Another described vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Administration : Ceralasertib is administered via oral gavage at a volume of 10 mL/kg.[7]

In Vivo Efficacy Studies in Xenograft Models
  • Cell Implantation : Human cancer cell lines are implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[3]

  • Tumor Growth Monitoring : Once tumors are palpable, animals are randomized into treatment and control groups.[3] Tumor volume is measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: Tumor Volume (mm³) = (length × width²) / 2 .[2][3]

  • Treatment : Ceralasertib is administered according to the specified dosage and schedule. Body weight should be monitored to assess toxicity. A body weight loss of ≥20% is often considered a sign of non-tolerability.[3]

  • Endpoint Analysis : Tumor growth inhibition (%TGI) is a key endpoint, calculated by comparing the mean change in tumor volume of the treated group to the control group.[3] At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis.[2]

Pharmacodynamic Biomarker Analysis

To confirm the on-target activity of Ceralasertib in vivo, key downstream markers of the ATR signaling pathway can be assessed in tumor tissue.

  • Tissue Collection : Tumors are harvested at specific time points after the final dose of Ceralasertib (e.g., 2, 8, or 24 hours).[3]

  • Immunohistochemistry (IHC) : Formalin-fixed, paraffin-embedded tumor sections are stained for key biomarkers, including:

    • pCHK1 (Ser345) : A direct downstream target of ATR, its inhibition indicates target engagement.[2][5]

    • γH2AX : A marker of DNA double-strand breaks, its increase indicates an accumulation of DNA damage.[2][5]

    • pRAD50 (Ser635) : A marker of ATM-dependent signaling, which can be induced by Ceralasertib.[4][5]

Mandatory Visualizations

Ceralasertib Signaling Pathway

Ceralasertib_Signaling_Pathway cluster_downstream Downstream Effects DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis Ceralasertib Ceralasertib Ceralasertib->ATR inhibits pCHK1 pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair

Caption: Ceralasertib inhibits ATR, preventing CHK1 phosphorylation and promoting apoptosis.

Experimental Workflow for In Vivo Studies

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Xenograft, PDX) Tumor_Implantation Tumor Implantation (Subcutaneous) Animal_Model->Tumor_Implantation Randomization Randomization into Treatment Groups Tumor_Implantation->Randomization Treatment Ceralasertib Administration (Oral Gavage) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint TGI Tumor Growth Inhibition (%TGI) Endpoint->TGI Biomarkers Pharmacodynamic Biomarkers (IHC: pCHK1, γH2AX) Endpoint->Biomarkers

Caption: A typical workflow for the preclinical evaluation of Ceralasertib.

References

Application Notes and Protocols for BAY-184, a Potent KAT6A/B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-184 is a potent and selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2][3][4] These enzymes play a crucial role in chromatin regulation by acetylating histone residues, and their dysregulation is implicated in various cancers, particularly in estrogen receptor-positive (ER+) breast cancer.[2][5][6] this compound exerts its inhibitory effect by competing with the cofactor acetyl coenzyme A (AcCoA) in the enzyme's binding pocket.[1] This document provides detailed information on the solubility of this compound and protocols for its preparation for both in vitro and in vivo experiments.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₃H₂₀N₂O₄S[4]
Molecular Weight 420.48 g/mol [4]
Appearance Yellow solid[4]

Solubility Data

Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in various solvents. It is recommended to perform small-scale solubility tests before preparing large batches.

SolventConcentrationObservationsReference
Aqueous Buffer 264 mg/L (at pH 7.5)High aqueous solubility.[4][4]
212 mg/L (at pH 6.5, from DMSO stock)Good solubility.[4][4]
DMSO ≥ 10 mMA 10 mM stock solution in DMSO has been successfully used for in vitro assays.[4][4]
Ethanol (B145695) SolubleUsed as a co-solvent in formulations for in vivo studies.[4][4]
PEG/Ethanol (90/10) SolubleVehicle used for oral gavage in mice.[4][4]

Signaling Pathway of this compound

This compound targets the KAT6A and KAT6B enzymes, which are critical regulators of gene expression through histone acetylation. Inhibition of KAT6A/B by this compound leads to a reduction in the acetylation of histone H3 at lysine 23 (H3K23ac).[4] This epigenetic modification is crucial for the expression of the estrogen receptor alpha (ERα). Consequently, treatment with this compound results in decreased ERα levels, thereby inhibiting ER-driven gene transcription and impacting the proliferation of ER-positive cancer cells.[4][5]

BAY184_Signaling_Pathway KAT6AB KAT6A/B HistoneH3 Histone H3 KAT6AB->HistoneH3 Acetylation AcCoA Acetyl-CoA AcCoA->KAT6AB Cofactor H3K23ac H3K23ac HistoneH3->H3K23ac ERa ERα Expression H3K23ac->ERa ER_driven_genes ER-driven Gene Transcription ERa->ER_driven_genes Activates CellProliferation Cell Proliferation ER_driven_genes->CellProliferation Leads to BAY184 This compound BAY184->KAT6AB Inhibition

Caption: Signaling pathway of this compound.

Experimental Protocols

I. Preparation of this compound for In Vitro Experiments

This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Vortex mixer

Protocol:

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, this corresponds to 4.205 mg of this compound per 1 mL of DMSO.

    • Add the appropriate volume of sterile DMSO to the this compound powder in a sterile microcentrifuge tube.

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

  • Preparation of Working Solutions for Cell Culture:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation, add the DMSO stock solution dropwise to the cell culture medium while gently mixing.[2] The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent toxicity to the cells.[7]

    • Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.

    • Use the freshly prepared working solutions immediately for your experiments.

II. Preparation of this compound for In Vivo Experiments

This protocol details the formulation of this compound for oral administration in mice using a polyethylene (B3416737) glycol (PEG) and ethanol vehicle.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG400)

  • Ethanol (EtOH), 200 proof

  • Sterile conical tubes or vials

  • Vortex mixer

  • Oral gavage needles

Protocol:

  • Preparation of the PEG/EtOH (90/10) Vehicle:

    • In a sterile conical tube, combine 9 parts of PEG400 with 1 part of 200 proof ethanol (e.g., 9 mL of PEG400 and 1 mL of ethanol).

    • Vortex the mixture thoroughly to ensure homogeneity.

  • Formulation of this compound for Oral Gavage:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Add the calculated amount of this compound powder to the appropriate volume of the prepared PEG/EtOH (90/10) vehicle.

    • Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but the stability of the compound under these conditions should be considered.

    • The final formulation should be a clear solution.

    • Administer the formulated this compound to the animals via oral gavage using an appropriate gavage needle size. The administration volume should be determined based on the animal's body weight.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing this compound for experimental use.

BAY184_Preparation_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Preparation weigh_vitro Weigh this compound dissolve_dmso Dissolve in DMSO (10 mM Stock) weigh_vitro->dissolve_dmso store_stock Aliquot & Store (-20°C / -80°C) dissolve_dmso->store_stock dilute_media Dilute in Cell Culture Medium store_stock->dilute_media final_vitro Final Working Solution (<0.5% DMSO) dilute_media->final_vitro weigh_vivo Weigh this compound dissolve_vehicle Dissolve this compound in Vehicle weigh_vivo->dissolve_vehicle prepare_vehicle Prepare PEG/EtOH (90/10) Vehicle prepare_vehicle->dissolve_vehicle final_vivo Final Formulation for Oral Gavage dissolve_vehicle->final_vivo start This compound Powder start->weigh_vitro start->weigh_vivo

Caption: Workflow for this compound solution preparation.

Safety Precautions

  • This compound is a research chemical. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

  • Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

  • All animal experiments should be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.

By following these guidelines and protocols, researchers can ensure the proper handling and preparation of this compound for reliable and reproducible results in their studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-184 is a potent and selective small molecule inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2] These enzymes play a crucial role in chromatin regulation by acetylating histone H3, particularly at lysine 23 (H3K23).[1] Dysregulation of KAT6A/B activity is implicated in various cancers, making them attractive therapeutic targets.[1][2] Western blotting is a fundamental technique to elucidate the cellular effects of this compound by monitoring the levels of specific proteins and their post-translational modifications. This document provides detailed protocols and guidelines for utilizing Western blot to assess the impact of this compound on its primary downstream target, H3K23 acetylation (H3K23ac), and other relevant proteins like Estrogen Receptor Alpha (ERα).

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from cellular assays, providing a basis for determining appropriate concentrations for Western blot experiments. A concentration of 1 µM has been shown to be effective in reducing H3K23ac levels in ZR-75-1 cells for Western blot analysis.[1][3]

ParameterCell LineValueReference
Western Blot Effective Concentration ZR-75-11 µM [1][3]
H3K23ac Reduction (HTRF Assay IC₅₀)ZR-75-1670 nM[3]
Proliferation Assay (IC₅₀)ZR-75-1130 nM[3]
ER Target Gene Reporter Assay (IC₅₀)MVLN168 nM[3]
Biochemical KAT6A Assay (IC₅₀)N/A71 nM[3]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway affected by this compound and the general workflow for a Western blot experiment designed to analyze its effects.

BAY184_Pathway This compound Mechanism of Action cluster_0 Cellular Components BAY184 This compound KAT6AB KAT6A/B Complex (incl. BRPF1, ING5, MEAF6) BAY184->KAT6AB Inhibition HistoneH3 Histone H3 KAT6AB->HistoneH3 Acetylation H3K23ac H3K23ac HistoneH3->H3K23ac Chromatin Chromatin H3K23ac->Chromatin Alters Structure ERa_Gene ERα Gene (ESR1) Chromatin->ERa_Gene Regulates Transcription ERa_Protein ERα Protein ERa_Gene->ERa_Protein Expression

Caption: Mechanism of this compound action on the KAT6A/B signaling pathway.

WB_Workflow Western Blot Experimental Workflow A 1. Cell Culture & Treatment (e.g., ZR-75-1 cells + this compound) B 2. Cell Lysis & Protein Extraction (RIPA buffer with inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (15% gel for histones) C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-H3K23ac, anti-ERα) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL substrate) H->I J 10. Data Analysis I->J

Caption: A generalized workflow for Western blot analysis.

Experimental Protocols

Recommended Protocol for Western Blot Analysis of this compound Effects on H3K23ac and ERα in ZR-75-1 Cells

This protocol is optimized for detecting changes in histone acetylation and total protein levels following treatment with this compound.

Materials:

  • ZR-75-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • 15% SDS-polyacrylamide gels

  • PVDF membrane (0.2 µm pore size recommended for histones)

  • Transfer buffer

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies (diluted in blocking buffer):

    • Anti-acetyl-Histone H3 (Lys23) (e.g., Merck Millipore #07-355)

    • Anti-Estrogen Receptor α (e.g., Cell Signaling Technology #8644)

    • Anti-Total Histone H3 (loading control)

    • Anti-HSP90 or β-actin (loading control)

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse as appropriate)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture ZR-75-1 cells to 70-80% confluency.

    • Treat cells with 1 µM this compound or a range of concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM) for the desired time. A rapid decrease in H3K23ac can be observed as early as 10 minutes, with effects lasting up to 48 hours. A 24-48 hour treatment is recommended to also observe changes in ERα levels.[3] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Cell Lysis and Protein Extraction:

    • After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer with inhibitors to the dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil samples at 95-100°C for 5-10 minutes.

    • Load 15-30 µg of protein per lane onto a 15% SDS-polyacrylamide gel. Include a protein ladder.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a 0.2 µm PVDF membrane. Use a wet or semi-dry transfer system. For small proteins like histones, transfer at 100V for 60-90 minutes in the cold.

    • Verify transfer efficiency by staining the membrane with Ponceau S.

  • Blocking and Antibody Incubation:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (e.g., anti-H3K23ac, anti-ERα, and a loading control) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Perform densitometric analysis using appropriate software. Normalize the band intensity of the target proteins to the loading control (Total Histone H3 for H3K23ac, and HSP90 or β-actin for ERα).

References

Ceralasertib Administration in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal component of the DNA Damage Response (DDR) pathway.[1][2] ATR is activated in response to replication stress and single-stranded DNA breaks, initiating a signaling cascade that leads to cell cycle arrest and DNA repair.[1] By inhibiting ATR, Ceralasertib abrogates these repair mechanisms, leading to an accumulation of DNA damage and subsequent mitotic catastrophe, particularly in cancer cells with high replication stress or deficiencies in other DDR pathways, such as ATM-deficient tumors.[1][3] These application notes provide detailed protocols for the in vivo administration of Ceralasertib in mouse models, summarizing key quantitative data and outlining experimental workflows.

Mechanism of Action: ATR Signaling Pathway

The diagram below illustrates the central role of ATR in the DNA damage response and the mechanism by which Ceralasertib exerts its anti-cancer effects. Upon DNA damage, ATR is activated and phosphorylates downstream targets, including Checkpoint Kinase 1 (CHK1), to promote cell cycle arrest and DNA repair.[1][4] Ceralasertib competitively inhibits the kinase activity of ATR, preventing this signaling cascade and leading to unresolved DNA damage and cell death.[1]

ATR_Signaling_Pathway cluster_0 ATR Activation and Inhibition cluster_1 Downstream Signaling cluster_2 Cellular Outcomes DNA Damage\n(Replication Stress) DNA Damage (Replication Stress) ATR ATR DNA Damage\n(Replication Stress)->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Ceralasertib Ceralasertib inhibits Ceralasertib->ATR Apoptosis Apoptosis Ceralasertib->Apoptosis leads to p-CHK1 (Ser345) p-CHK1 (Ser345) CHK1->p-CHK1 (Ser345) Cell Cycle Arrest Cell Cycle Arrest p-CHK1 (Ser345)->Cell Cycle Arrest DNA Repair DNA Repair p-CHK1 (Ser345)->DNA Repair

Caption: Ceralasertib inhibits the ATR signaling pathway, preventing DNA repair and promoting apoptosis.

Data Presentation: In Vivo Dosing and Efficacy

The following tables summarize quantitative data from preclinical studies of Ceralasertib in various mouse cancer models.

Table 1: Ceralasertib Monotherapy in Mouse Xenograft Models
Cancer TypeMouse ModelCeralasertib Dose & ScheduleOutcomeReference
Gastric Cancer (ATM-deficient)SNU-601 Xenograft50 mg/kg, once daily (PO)Significant tumor growth inhibition[3]
Colorectal Cancer (MRE11A-deficient)LoVo Xenograft25 mg/kg, once daily (PO)Tumor growth inhibition[3][5]
Mantle Cell LymphomaGranta-519 Xenograft25 mg/kg, once daily (PO)Tumor growth inhibition[3][5]
Non-Small Cell Lung Cancer (ATM-deficient)NCI-H23 Xenograft25 mg/kg, once daily (PO)Significant tumor growth inhibition[3][5]
Head and Neck Cancer (ATM knockout)FaDu Xenograft25 or 50 mg/kg, once daily (PO)Significant tumor growth inhibition[3][5]
Breast Cancer (CCNE1 amplified)HCC1806 Xenograft6.25, 12.5, 25 mg/kg, twice daily (PO)Dose-dependent tumor growth inhibition[3][5]
Table 2: Ceralasertib Combination Therapy in Mouse Xenograft Models
Cancer TypeMouse ModelCombination AgentCeralasertib Dose & ScheduleCombination Agent Dose & ScheduleOutcomeReference
Triple-Negative Breast Cancer (BRCA-mutant)PDX ModelOlaparib12.5 mg/kg, twice daily (PO) for 14 days on/14 days off100 mg/kg, once daily (PO)Tolerated, enhanced anti-tumor activity[6]
Triple-Negative Breast Cancer (BRCA wild-type)TNBC XenograftOlaparib12.5 mg/kg, twice daily (PO)Increased Olaparib dosageComplete tumor regression[5][7]
Colorectal CancerColo205 XenograftIrinotecan12.5 mg/kg, once daily (PO) concurrently20 mg/kg (IP), twice weeklyTolerated combination[6]
Triple-Negative Breast CancerPDX ModelCarboplatin (B1684641)25 mg/kg, once daily (PO) for 3 days on/11 days offClinically relevant dose (IP)Tolerated, optimal tumor control[5][8]
Pancreatic Ductal AdenocarcinomaXenograft ModelGemcitabineNot specifiedNot specifiedSynergistic tumor regression[9]
ATM-deficient Lung CancerXenograft ModelCisplatinNot specifiedNot specifiedRapid tumor regression[10]

Experimental Protocols

Protocol 1: Ceralasertib Monotherapy in a Subcutaneous Xenograft Mouse Model

This protocol describes a standard procedure for evaluating the efficacy of Ceralasertib as a monotherapy in a subcutaneous xenograft mouse model.

Materials:

  • Ceralasertib (AZD6738)

  • Vehicle solution (e.g., 10% DMSO, 40% Propylene Glycol, and 50% deionized water)[5][11]

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., athymic nude mice)

  • Sterile PBS or Matrigel

  • Syringes and needles for cell injection and oral gavage

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to the desired confluence.

    • Harvest and resuspend cells in sterile PBS or Matrigel at the appropriate concentration.

    • Subcutaneously inject the cell suspension into the flank of each mouse.[1]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[1][3]

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[3][11]

  • Drug Preparation and Administration:

    • Prepare a stock solution of Ceralasertib in a suitable solvent (e.g., DMSO).[1]

    • On each day of treatment, prepare the final dosing solution by diluting the stock in the chosen vehicle.[1] A commonly used vehicle is 10% DMSO, 40% Propylene Glycol, and 50% deionized water.[5][11]

    • Administer Ceralasertib or vehicle to the respective groups via oral gavage at the specified dose and schedule.[1][11]

  • Efficacy Evaluation and Endpoint Analysis:

    • Continue treatment for the duration specified in the study design (e.g., 14-21 days).[1]

    • Monitor tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pharmacodynamic markers like p-CHK1 and γH2AX).[3][4]

Protocol 2: Ceralasertib in Combination with a Chemotherapeutic Agent

This protocol outlines a general approach for assessing the synergistic or additive effects of Ceralasertib when combined with a DNA-damaging chemotherapy agent.

Procedure:

  • Follow steps 1 and 2 from Protocol 1 for tumor cell implantation and randomization.

  • Treatment Groups:

    • Group 1: Vehicle (oral) + Saline (intraperitoneal - IP)

    • Group 2: Ceralasertib (oral) + Saline (IP)

    • Group 3: Vehicle (oral) + Chemotherapeutic Agent (IP)

    • Group 4: Ceralasertib (oral) + Chemotherapeutic Agent (IP)[1]

  • Drug Administration Schedule:

    • The administration schedule is critical for observing synergistic effects and must be optimized for each combination.[6]

    • For example, with carboplatin, Ceralasertib may be administered for a set number of days following the carboplatin dose.[5][8]

    • Administer Ceralasertib orally and the chemotherapeutic agent via the appropriate route (e.g., IP injection) according to the optimized schedule.

  • Follow step 4 from Protocol 1 for monitoring and endpoint analysis.

Visualization of Experimental Workflow

The following diagram provides a generalized workflow for a preclinical in vivo study evaluating Ceralasertib.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Cell Culture B Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization C->D E Drug Administration (Ceralasertib +/- Combo Agent) D->E F Tumor Volume & Body Weight Measurement E->F G Endpoint Analysis (Tumor Excision) F->G H Pharmacodynamic Biomarker Analysis G->H

Caption: A typical workflow for a preclinical in vivo xenograft study of Ceralasertib.

Logical Relationship: Ceralasertib's Synergistic Action

Ceralasertib's ability to enhance the efficacy of other cancer therapies is rooted in the concept of synthetic lethality. The diagram below illustrates this logical relationship.

Synergistic_Action cluster_chemo DNA Damaging Agent cluster_ceralasertib Ceralasertib Action cluster_outcome Cellular Consequence Chemo Chemotherapy/ PARP Inhibitor DNA_Damage Increased DNA Damage & Replication Stress Chemo->DNA_Damage Repair_Blocked Blocked DNA Repair & Cell Cycle Arrest DNA_Damage->Repair_Blocked Ceralasertib Ceralasertib ATR_Inhibition ATR Inhibition Ceralasertib->ATR_Inhibition ATR_Inhibition->Repair_Blocked prevents Apoptosis Synergistic Cell Death Repair_Blocked->Apoptosis

References

Application Notes and Protocols for Combining BAY-184 with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-184 is a potent and selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2][3][4] These enzymes play a crucial role in chromatin modification and gene expression, regulating cellular processes such as cell cycle progression and the DNA damage response.[1][5][6][7][8] Preclinical evidence suggests that the inhibition of KAT6A/B can induce cell cycle arrest and apoptosis in cancer cells and may enhance the sensitivity of cancer cells to conventional chemotherapeutic agents.[9] This document provides detailed application notes and experimental protocols for investigating the synergistic potential of combining this compound with various chemotherapy agents.

Rationale for Combination Therapy

The antitumor activity of many traditional chemotherapy agents relies on inducing DNA damage and stalling the cell cycle, ultimately leading to apoptosis in rapidly dividing cancer cells. KAT6A and KAT6B are involved in the regulation of gene transcription and chromatin structure, which are integral to both cell cycle progression and the cellular response to DNA damage.[5][6][7][8] By inhibiting KAT6A/B with this compound, it is hypothesized that cancer cells may be more susceptible to the cytotoxic effects of chemotherapy through the following mechanisms:

  • Disruption of Cell Cycle Checkpoints: KAT6A/B are known to be involved in cell cycle regulation.[1][5][7] Inhibition by this compound may lead to cell cycle arrest, potentially sensitizing cells to chemotherapy agents that target specific phases of the cell cycle.

  • Impairment of DNA Damage Repair: While the direct role of this compound in specific DNA repair pathways is still under investigation, the broader family of histone acetyltransferases is known to influence DNA repair processes.[6][8] Inhibition of KAT6A/B could potentially compromise the ability of cancer cells to repair the DNA damage induced by chemotherapy, leading to increased cell death.

  • Enhanced Apoptosis: Preclinical studies have indicated that KAT6A inhibitors can induce apoptosis.[9] Combining this compound with chemotherapy could lead to a synergistic increase in apoptotic signaling and cell death.

Data Presentation: In Vitro Synergy Studies

The following tables present hypothetical, yet representative, quantitative data from in vitro experiments designed to assess the synergistic effects of this compound in combination with a standard chemotherapeutic agent, such as doxorubicin.

Table 1: Cell Viability (IC50) of this compound and Doxorubicin as Single Agents

Cell LineThis compound IC50 (nM)Doxorubicin IC50 (nM)
MCF-7 (Breast Cancer)15050
HCT116 (Colon Cancer)25080
A549 (Lung Cancer)400120

Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combination

CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineCombination Ratio (this compound:Doxorubicin)Fraction Affected (Fa) 0.5Fraction Affected (Fa) 0.75Fraction Affected (Fa) 0.9
MCF-7 3:10.650.580.52
HCT116 3:10.720.650.60
A549 3:10.850.780.71

Table 3: Apoptosis Induction by this compound and Doxorubicin Combination (Annexin V Assay)

Cell LineTreatment (48h)% Apoptotic Cells (Annexin V+/PI-)
MCF-7 Vehicle Control5.2
This compound (100 nM)12.5
Doxorubicin (30 nM)18.3
This compound (100 nM) + Doxorubicin (30 nM)45.8

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic cytotoxic effects of this compound and a chemotherapeutic agent.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Chemotherapy agent (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the chemotherapeutic agent separately and in combination at fixed ratios.

  • Remove the medium from the wells and add 100 µL of medium containing the single agents or combinations. Include vehicle-only wells as a control.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis following treatment with this compound and a chemotherapeutic agent.[10]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and chemotherapy agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound, the chemotherapeutic agent, or the combination at desired concentrations for 24-48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound and a chemotherapeutic agent on cell cycle distribution.[11][12][13]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and chemotherapy agent

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells in 6-well plates as described in the apoptosis assay protocol.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the in vivo efficacy of combining this compound with a chemotherapy agent in a mouse xenograft model.[14][15][16][17]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line for implantation

  • This compound formulated for oral gavage

  • Chemotherapy agent formulated for intravenous or intraperitoneal injection

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into four treatment groups: Vehicle control, this compound alone, Chemotherapy agent alone, and this compound + Chemotherapy agent.

  • Administer treatments according to a predetermined schedule. For example, this compound daily by oral gavage and the chemotherapy agent once or twice weekly by injection.

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor animal body weight and overall health as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Analyze the tumor growth inhibition (TGI) for each treatment group and assess for synergistic effects.

Visualizations

Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Cellular Processes BAY184 This compound KAT6A_B KAT6A/KAT6B BAY184->KAT6A_B Inhibits Apoptosis Apoptosis BAY184->Apoptosis Histones Histone H3 KAT6A_B->Histones Targets Acetylation H3K23 Acetylation KAT6A_B->Acetylation Histones->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin Gene_Expression Gene Expression (e.g., Cell Cycle Regulators) Chromatin->Gene_Expression Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle DNA_Damage_Response DNA Damage Response Gene_Expression->DNA_Damage_Response Cell_Cycle->Apoptosis Arrest leads to DNA_Damage_Response->Apoptosis Impairment leads to Chemotherapy Chemotherapy Chemotherapy->Cell_Cycle Induces Arrest Chemotherapy->DNA_Damage_Response Induces Damage Chemotherapy->Apoptosis

Caption: Mechanism of Action of this compound and Rationale for Chemotherapy Combination.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture 1. Cell Culture (Cancer Cell Lines) Treatment 2. Treatment (this compound +/- Chemo) Cell_Culture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis (Annexin V Assay) Treatment->Apoptosis Cell_Cycle 3c. Cell Cycle (PI Staining) Treatment->Cell_Cycle Data_Analysis_Vitro 4. Data Analysis (IC50, CI, % Apoptosis, Cell Cycle Distribution) Viability->Data_Analysis_Vitro Apoptosis->Data_Analysis_Vitro Cell_Cycle->Data_Analysis_Vitro Xenograft 1. Xenograft Model (Tumor Implantation) Data_Analysis_Vitro->Xenograft Inform In Vivo Design Treatment_Vivo 2. Treatment (this compound +/- Chemo) Xenograft->Treatment_Vivo Monitoring 3. Monitoring (Tumor Volume, Body Weight) Treatment_Vivo->Monitoring Endpoint 4. Endpoint Analysis (Tumor Excision) Monitoring->Endpoint Data_Analysis_Vivo 5. Data Analysis (Tumor Growth Inhibition) Endpoint->Data_Analysis_Vivo

Caption: Experimental Workflow for Evaluating this compound and Chemotherapy Combinations.

References

Application Notes and Protocols for BAY 1895344 in DNA Repair Deficient Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 1895344 is a potent and highly selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2] In cells with deficiencies in other key DNA repair pathways, such as those with mutations in the Ataxia-Telangiectasia Mutated (ATM) gene, treatment with BAY 1895344 can lead to synthetic lethality, making it a promising therapeutic strategy for a subset of cancers.[3][4] These application notes provide a summary of the preclinical and clinical data on BAY 1895344 and detailed protocols for key experimental assays to evaluate its efficacy in DNA repair deficient cells.

Data Presentation

Preclinical Activity of BAY 1895344

The antiproliferative activity of BAY 1895344 has been demonstrated across a wide range of human cancer cell lines, with particular sensitivity observed in those harboring DNA damage response defects.

Metric Value Cell Lines/Conditions Reference
IC50 Range9 - 490 nmol/LBroad spectrum of human cancer cell lines, with increased sensitivity in those with DDR defects.
Clinical Activity of BAY 1895344 in Advanced Solid Tumors

A first-in-human Phase I clinical trial (NCT03188965) has evaluated the safety and efficacy of BAY 1895344 in patients with advanced solid tumors.[3][4]

Metric Value Patient Population Reference
Objective Response Rate (ORR)30.7%Patients treated at or above the Maximum Tolerated Dose (MTD) of 40 mg BID (3 days on/4 days off).[3]
Responding Patient ProfileATM protein loss and/or deleterious ATM mutations.Patients with various advanced solid tumors.[3][4]
Median Duration of Response315.5 daysResponding patients.[4]

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway and the Role of BAY 1895344

The following diagram illustrates the central role of ATR in the DNA damage response and how BAY 1895344 intervenes.

ATR_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Signaling Cascade cluster_2 Therapeutic Intervention cluster_3 Cellular Outcomes in DNA Repair Deficient Cells (e.g., ATM-/-) DNA_Damage Single-Strand Breaks Stalled Replication Forks ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest DNARepair DNA Repair Activation CHK1->DNARepair ForkStabilization Replication Fork Stabilization CHK1->ForkStabilization MitoticCatastrophe Mitotic Catastrophe CellCycleArrest->MitoticCatastrophe abrogation leads to DNARepair->MitoticCatastrophe failure leads to ForkStabilization->MitoticCatastrophe destabilization leads to BAY1895344 BAY 1895344 BAY1895344->ATR inhibits Apoptosis Apoptosis (Synthetic Lethality) MitoticCatastrophe->Apoptosis

Caption: ATR signaling pathway and the inhibitory action of BAY 1895344.

General Experimental Workflow for Evaluating BAY 1895344

The following diagram outlines a typical experimental workflow to assess the efficacy of BAY 1895344 in cancer cell lines.

Experimental_Workflow start Start: Select DNA Repair Proficient and Deficient Cancer Cell Lines cell_culture Cell Culture and Seeding start->cell_culture treatment Treat with BAY 1895344 (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay clonogenic_assay Clonogenic Survival Assay treatment->clonogenic_assay dna_damage_assay DNA Damage Quantification (γH2AX Staining) treatment->dna_damage_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis data_analysis Data Analysis and Interpretation (IC50, Survival Curves, etc.) viability_assay->data_analysis clonogenic_assay->data_analysis dna_damage_assay->data_analysis cell_cycle_analysis->data_analysis end End: Determine Efficacy and Mechanism of Action data_analysis->end

Caption: A general experimental workflow for the evaluation of BAY 1895344.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of BAY 1895344 that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest (both DNA repair proficient and deficient)

  • Complete cell culture medium

  • BAY 1895344 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[6]

  • Compound Treatment: Prepare serial dilutions of BAY 1895344 in complete medium. A typical starting concentration range for a potent ATR inhibitor is 1 nM to 10 µM.[6] Include a vehicle-only control (e.g., DMSO at a final concentration of ≤ 0.1%).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BAY 1895344 or vehicle control.

  • Incubate for a desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5][7]

  • Solubilization: Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of cell viability against the log of the BAY 1895344 concentration and use non-linear regression analysis to calculate the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term cytotoxic effects of BAY 1895344 by measuring the ability of single cells to form colonies.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • BAY 1895344 stock solution

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)[6]

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) in 6-well plates and allow them to attach overnight.[6][8]

  • Compound Treatment: Treat the cells with various concentrations of BAY 1895344 or a vehicle control.

  • Colony Formation: Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2 incubator, allowing colonies to form. The medium can be carefully replaced every 3-4 days if necessary.[6][8]

  • Fixation and Staining:

    • Aspirate the medium and gently wash the colonies with PBS.

    • Fix the colonies with a suitable fixative (e.g., methanol (B129727) or 10% formalin) for 10-15 minutes.[9]

    • Remove the fixative and stain the colonies with crystal violet solution for 20-30 minutes.[6]

    • Gently wash the plates with water and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the vehicle-treated control.

DNA Damage Quantification (γH2AX Immunofluorescence Staining)

This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).

Materials:

  • Multi-well plates with sterile glass coverslips

  • Cancer cell lines of interest

  • BAY 1895344 stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX (Ser139)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in multi-well plates. After allowing them to attach, treat with BAY 1895344 at the desired concentration and for the desired time (e.g., 24 hours).

  • Fixation: Aspirate the medium, wash with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.[10]

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10-15 minutes.[11]

  • Blocking: Wash with PBS and block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.[10][11]

  • Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[10]

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[10]

  • Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.[10] Wash again with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol is for analyzing the cell cycle distribution of cells treated with BAY 1895344.

Materials:

  • Cancer cell lines of interest

  • BAY 1895344 stock solution

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)[12][13]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with BAY 1895344 for the desired duration (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and suspension cells and collect them by centrifugation at 300 x g for 5 minutes.[12]

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet in a small volume of PBS and, while gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.[12][14] Incubate on ice for at least 30 minutes or at -20°C for longer storage.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[1][12]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for Assessing BAY-184 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-184 is a potent and selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2][3] These enzymes play a crucial role in chromatin regulation by acetylating histone substrates, notably histone H3 at lysine 23 (H3K23ac).[1][4][5] Dysregulation of KAT6A/B activity is implicated in various cancers, making them attractive therapeutic targets.[1][6][7] These application notes provide a comprehensive set of protocols to assess the target engagement of this compound, from direct biochemical inhibition to cellular pathway modulation and direct target binding in a cellular context.

Signaling Pathway

KAT6A and KAT6B are key epigenetic modifiers that transfer an acetyl group from acetyl-CoA to lysine residues on histone tails. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and leading to a more open chromatin structure that facilitates gene transcription. A primary substrate for KAT6A/B is Histone H3, which is acetylated at lysine 23 (H3K23ac). In certain cancer types, such as ER-positive breast cancer, KAT6A amplification and subsequent H3K23 acetylation are associated with the regulation of Estrogen Receptor alpha (ERα) expression and activity. This compound inhibits KAT6A/B, leading to a decrease in H3K23 acetylation, which in turn can lead to a reduction in ERα levels and the transcription of its target genes, ultimately inhibiting cancer cell proliferation.[5]

BAY-184_Signaling_Pathway This compound Signaling Pathway cluster_0 Epigenetic Regulation cluster_1 Downstream Effects Acetyl-CoA Acetyl-CoA KAT6A/B KAT6A/B Acetyl-CoA->KAT6A/B Substrate Histone H3 Histone H3 KAT6A/B->Histone H3 Target H3K23ac H3K23ac Histone H3->H3K23ac Acetylation ERα Gene ERα Gene H3K23ac->ERα Gene Promotes Transcription ERα Protein ERα Protein ERα Gene->ERα Protein Translation Cell Proliferation Cell Proliferation ERα Protein->Cell Proliferation Drives This compound This compound This compound->KAT6A/B Inhibits

A diagram of the this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's activity from various assays.

Table 1: Biochemical and Cellular Activity of this compound

Assay TypeTarget/Cell LineParameterValue (nM)Reference
Biochemical TR-FRETKAT6AIC5071[3][5]
Biochemical TR-FRETKAT6BIC5083[2][3]
Cellular HTRFZR-75-1IC50 (H3K23ac)670[3][5]
ER Target Gene ReporterMVLNIC50168[3][5]
Proliferation AssayZR-75-1IC50130[3][5]

Table 2: Selectivity Profile of this compound

TargetParameterValue (nM)
KAT5IC5014,300
KAT7IC501,070
KAT8IC50>10,000
p300IC50>10,000

Experimental Protocols

Herein are detailed protocols for assessing the target engagement of this compound.

Protocol 1: Biochemical KAT6A/B Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibition of KAT6A or KAT6B by this compound.

TR-FRET_Workflow Biochemical TR-FRET Workflow start Start step1 Add this compound and KAT6A/B enzyme to assay plate start->step1 step2 Incubate step1->step2 step3 Add Histone H4 peptide and Acetyl-CoA step2->step3 step4 Incubate for enzymatic reaction step3->step4 step5 Add TR-FRET detection reagents (Eu-Ab and SA-APC) step4->step5 step6 Incubate step5->step6 step7 Read TR-FRET signal step6->step7 end End step7->end

Workflow for the biochemical TR-FRET assay.

Materials:

  • Recombinant human KAT6A or KAT6B

  • Histone H4 peptide (biotinylated)

  • Acetyl-CoA

  • This compound

  • TR-FRET detection reagents: Europium-labeled anti-acetyl-lysine antibody and streptavidin-APC

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add 5 µL of the this compound dilution to the wells of a 384-well plate.

  • Add 5 µL of KAT6A or KAT6B enzyme solution to each well.

  • Incubate for 30 minutes at room temperature.

  • Add 10 µL of a substrate mix containing biotinylated Histone H4 peptide and Acetyl-CoA.

  • Incubate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.

  • Add 10 µL of the TR-FRET detection reagent mix (Europium-labeled anti-acetyl-lysine antibody and streptavidin-APC).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the IC50 value for this compound.

Protocol 2: Cellular H3K23 Acetylation Assay (HTRF)

This protocol details a homogeneous time-resolved fluorescence (HTRF) assay to measure the effect of this compound on H3K23 acetylation in a cellular context.

Materials:

  • ZR-75-1 cells

  • Cell culture medium

  • This compound

  • HTRF lysis buffer

  • HTRF detection reagents for H3K23ac (e.g., anti-H3K23ac antibody labeled with a donor fluorophore and an anti-histone H3 antibody labeled with an acceptor fluorophore)

  • 384-well white plates

  • HTRF compatible plate reader

Procedure:

  • Seed ZR-75-1 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours).

  • Remove the culture medium and add HTRF lysis buffer.

  • Incubate for 30 minutes at room temperature with gentle shaking.

  • Transfer 16 µL of the cell lysate to a 384-well white plate.

  • Add 4 µL of the HTRF detection reagent mix.

  • Incubate for 2-4 hours at room temperature, protected from light.

  • Read the plate on an HTRF compatible reader.

  • Calculate the HTRF ratio and determine the IC50 value for the inhibition of H3K23 acetylation.

Protocol 3: Western Blot for H3K23ac and ERα

This protocol outlines the use of Western blotting to qualitatively and semi-quantitatively assess the impact of this compound on H3K23ac and downstream ERα protein levels.

Materials:

  • ZR-75-1 cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K23ac, anti-total Histone H3, anti-ERα, and a loading control (e.g., anti-GAPDH or anti-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat ZR-75-1 cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 10 min, 1, 6, 24, 48 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control and/or total histone H3.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a drug in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[6][7][8]

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow start Start step1 Treat cells with this compound or vehicle (DMSO) start->step1 step2 Harvest and resuspend cells step1->step2 step3 Heat cells at a range of temperatures step2->step3 step4 Lyse cells (e.g., freeze-thaw cycles) step3->step4 step5 Separate soluble and precipitated proteins by centrifugation step4->step5 step6 Analyze soluble fraction by Western Blot for KAT6A/B step5->step6 end End step6->end

Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Relevant cell line (e.g., ZR-75-1)

  • This compound

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • Western blotting reagents for KAT6A or KAT6B

Procedure:

  • Treat cells with this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 25°C water bath).

  • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble KAT6A or KAT6B in each sample by Western blot.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Logical Assessment of Target Engagement

The following diagram illustrates the logical flow for a comprehensive assessment of this compound target engagement, from initial biochemical screening to confirmation in a cellular context.

Target_Engagement_Logic Logical Flow for this compound Target Engagement Assessment biochemical Biochemical Assay (TR-FRET) Is this compound a potent inhibitor of KAT6A/B? cellular_pd Cellular PD Assay (HTRF/Western Blot) Does this compound inhibit H3K23ac in cells? biochemical->cellular_pd Confirmation in cells downstream Downstream Pathway Analysis (Western Blot) Does this compound affect ERα levels? cellular_pd->downstream Investigate mechanism direct_binding Direct Target Engagement (CETSA) Does this compound bind to KAT6A/B in cells? cellular_pd->direct_binding Confirm direct binding phenotypic Phenotypic Assay (Proliferation) Does this compound inhibit cell growth? downstream->phenotypic direct_binding->phenotypic conclusion Conclusion: This compound engages KAT6A/B and modulates its downstream pathway, leading to a cellular phenotype. phenotypic->conclusion

A logical workflow for assessing this compound target engagement.

References

Application Notes and Protocols for Ceralasertib (AZD6738) in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ceralasertib (AZD6738), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in preclinical xenograft models. This document details the mechanism of action, summarizes key quantitative data from various studies, and offers detailed protocols for in vivo efficacy evaluation.

Mechanism of Action

Ceralasertib is an orally bioavailable inhibitor of ATR kinase, a pivotal component of the DNA Damage Response (DDR) pathway.[1] ATR is activated in response to single-stranded DNA (ssDNA) regions that form due to DNA replication stress, such as stalled replication forks.[1][2] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, facilitate DNA repair, and stabilize replication forks.[1][2]

By inhibiting ATR, Ceralasertib abrogates this signaling cascade. This leads to an accumulation of DNA damage, particularly in cancer cells exhibiting high replication stress or deficiencies in other DDR pathways, such as those with ATM mutations.[1][3] The unresolved DNA damage ultimately results in mitotic catastrophe and apoptotic cell death.[1][4] Ceralasertib has shown synergistic effects when combined with DNA-damaging agents like chemotherapy and PARP inhibitors.[4][5]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the ATR signaling pathway and a typical experimental workflow for evaluating Ceralasertib in xenograft models.

ATR_Signaling_Pathway ATR Signaling Pathway and Ceralasertib Inhibition cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation Cascade cluster_2 Downstream Effects ssDNA ssDNA formation RPA RPA coating ssDNA->RPA ATRIP ATRIP binding RPA->ATRIP ATR ATR Kinase ATRIP->ATR recruits CHK1 p-CHK1 ATR->CHK1 phosphorylates Ceralasertib Ceralasertib Ceralasertib->ATR inhibits CellCycle Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycle DNARepair DNA Repair CHK1->DNARepair Apoptosis Apoptosis / Mitotic Catastrophe CellCycle->Apoptosis DNARepair->Apoptosis Xenograft_Workflow Experimental Workflow for Ceralasertib in Xenograft Models cluster_preparation Model Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture 1. Cancer Cell Culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization drug_prep 5. Ceralasertib Preparation randomization->drug_prep administration 6. Oral Gavage Administration drug_prep->administration monitoring 7. Monitor Tumor Volume & Body Weight administration->monitoring euthanasia 8. Euthanasia & Tumor Excision monitoring->euthanasia pd_analysis 9. Pharmacodynamic Analysis (IHC, WB) euthanasia->pd_analysis efficacy_analysis 10. Efficacy Data Analysis (TGI) euthanasia->efficacy_analysis

References

Application Notes and Protocols for BAY-184 (Elimusertib) Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studies involving BAY-184 (also known as elisadenib or elmusertib), a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.

Introduction

This compound is an orally bioavailable small molecule inhibitor of ATR kinase, a critical component of the DNA Damage Response (DDR) pathway. The DDR is a complex signaling network that detects and responds to DNA damage, ensuring genomic integrity. ATR is a master regulator of the DDR, activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage and stalled replication forks. By inhibiting ATR, this compound prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair, ultimately inducing synthetic lethality in cancer cells with specific DNA repair defects, such as those with mutations in ATM (Ataxia-Telangiectasia Mutated).

Mechanism of Action

Upon DNA damage or replicative stress, ATR is recruited to ssDNA and activated. Activated ATR then phosphorylates a multitude of downstream substrates, most notably Chk1 (Checkpoint kinase 1). Phosphorylation of Chk1 at Ser345 is a key step in the ATR signaling cascade, leading to the activation of Chk1. Activated Chk1, in turn, phosphorylates and inactivates Cdc25 phosphatases, preventing entry into mitosis and causing cell cycle arrest to allow time for DNA repair. This compound selectively binds to the ATP-binding site of ATR, inhibiting its kinase activity and abrogating the downstream signaling, leading to the accumulation of DNA damage and subsequent cell death, particularly in tumor cells that are highly reliant on the ATR pathway for survival.

Quantitative Pharmacological Data

The following table summarizes the in vitro potency of this compound against ATR kinase and its cellular activity.

ParameterValueCell Line/SystemReference
ATR Ki 0.78 nMRecombinant Human ATR
ATR IC50 2.5 nMRecombinant Human ATR
pChk1 (Ser345) IC50 7 nMHT29 Cells
Cellular Proliferation IC50 27 nMLoVo (ATM-deficient)
Cellular Proliferation IC50 45 nMSW620 (ATM-proficient)

Experimental Protocols

In Vitro ATR Kinase Assay

This protocol describes a method to determine the in vitro potency of this compound against recombinant human ATR kinase.

Materials:

  • Recombinant human ATR kinase

  • ATR substrate peptide (e.g., a peptide containing the consensus sequence for ATR phosphorylation)

  • ³²P-ATP or a suitable fluorescence-based kinase assay kit

  • This compound

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the ATR substrate peptide, and the diluted this compound.

  • Initiate the kinase reaction by adding a mixture of ATP and ³²P-ATP (or the appropriate reagents for the fluorescence-based assay).

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated ³²P-ATP.

  • Measure the amount of incorporated ³²P using a scintillation counter.

  • Plot the percentage of kinase inhibition against the concentration of this compound to determine the IC50 value.

Cellular Assay for ATR Inhibition (pChk1 Western Blot)

This protocol details a method to assess the cellular activity of this compound by measuring the phosphorylation of Chk1.

Materials:

  • Cancer cell line (e.g., HT29)

  • Cell culture medium and supplements

  • This compound

  • DNA damaging agent (e.g., Hydroxyurea or UV radiation)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-pChk1 (Ser345), anti-total Chk1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to attach overnight.

  • Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

  • Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the pChk1 signal to total Chk1 and the loading control.

  • Plot the normalized pChk1 signal against the concentration of this compound to determine the cellular IC50 value.

Cell Viability Assay

This protocol describes how to measure the effect of this compound on cell proliferation.

Materials:

  • Cancer cell lines (e.g., ATM-deficient and ATM-proficient lines)

  • Cell culture medium and supplements

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a low density.

  • Allow the cells to attach overnight.

  • Add a serial dilution of this compound to the wells.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Plot the cell viability against the concentration of this compound to determine the IC50 value.

Visualizations

BAY184_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Signaling cluster_inhibition Inhibition DNA_Damage Single-Stranded DNA (ssDNA) ATR ATR DNA_Damage->ATR recruits & activates CHK1 CHK1 ATR->CHK1 phosphorylates (Ser345) DNARepair DNA Repair ATR->DNARepair promotes CDC25 CDC25 CHK1->CDC25 phosphorylates & inactivates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CDC25->CellCycleArrest inhibition leads to BAY184 This compound BAY184->ATR inhibits

Caption: The ATR signaling pathway and the mechanism of action of this compound.

BAY184_Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_decision Decision Point KinaseAssay Biochemical Kinase Assay (Determine IC50/Ki) CellularAssay Cellular Mechanistic Assay (Western Blot for pChk1) KinaseAssay->CellularAssay ProliferationAssay Cell Proliferation Assay (Determine cellular IC50) CellularAssay->ProliferationAssay PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD Modeling) ProliferationAssay->PK_PD Efficacy Xenograft Efficacy Studies (Tumor Growth Inhibition) PK_PD->Efficacy Toxicity Toxicology Studies (Assess safety profile) Efficacy->Toxicity GoNoGo Go/No-Go Decision Toxicity->GoNoGo

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Application Notes and Protocols: Ceralasertib in Combination with PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3][4] PARP inhibitors, such as olaparib (B1684210), are effective in cancers with homologous recombination repair deficiencies, including those with BRCA1/2 mutations.[5][6] The combination of Ceralasertib with a PARP inhibitor represents a promising therapeutic strategy to enhance anti-tumor efficacy and overcome resistance.[5][6][7][8]

Mechanistically, PARP inhibition leads to the accumulation of single-stranded DNA breaks, which are converted to double-strand breaks during replication. This replication stress activates the ATR-CHK1 signaling axis.[1] By inhibiting ATR, Ceralasertib prevents the necessary cell cycle checkpoints and DNA repair, leading to synthetic lethality, especially in tumor cells under replicative stress.[1][4][5] This combination has shown synergistic effects in preclinical models and clinical activity in various cancer types, including those that have developed resistance to PARP inhibitors.[5][6][7][9]

These application notes provide an overview of the preclinical and clinical data, along with detailed protocols for key in vitro experiments to evaluate the combination of Ceralasertib and PARP inhibitors.

Data Presentation

Preclinical Efficacy

The combination of Ceralasertib and PARP inhibitors has demonstrated synergistic anti-tumor activity in various preclinical models. The following table summarizes key findings from in vitro studies.

Cell LineCancer TypePARP InhibitorKey FindingsReference
UWB1.289Ovarian (BRCA1-mutant)OlaparibCeralasertib synergistically enhances the activity of olaparib.[1]
VariousMultipleAZD5305 (PARP1-selective)Combination was more effective than single agents in ~32% of 114 cancer cell lines, including HRR-proficient lines.[7]
DSRCTDesmoplastic Small Round Cell TumorNot specifiedCells were sensitive to both PARP and ATR inhibitors as monotherapies and in combination, leading to increased DNA damage and G2-M checkpoint activation.[8]
Clinical Trial Data

Several clinical trials have evaluated the combination of Ceralasertib and olaparib in different cancer settings. The results highlight the clinical potential and safety profile of this combination.

Trial Name (NCT)Cancer TypePatient PopulationKey Efficacy ResultsReference
CAPRI (NCT03462342)Recurrent, Platinum-Sensitive Ovarian CancerPARP inhibitor-resistant, HRD-positiveObjective Response Rate (ORR): 46% (6/13 evaluable patients). In patients with germline BRCA mutations, the ORR was 69%.[9]
AcSé-ESMART (Arm N)Pediatric Solid TumorsTumors with DNA replication stress and/or DNA repair deficienciesOne confirmed partial response in a patient with pineoblastoma.[10]
OLAPCO (NCT02576444)Advanced Cancers with DDR AlterationsPARP inhibitor-resistant, BRCA-mutated HGSOCOverall Response Rate (ORR): 8.3%; Clinical Benefit Rate (CBR): 62.5% in the entire cohort. In PARP inhibitor-resistant HGSOC, 1 of 7 patients had a partial response.[5][11]
TRAP (NCT03787680)Metastatic Castration-Resistant Prostate Cancer (mCRPC)HRP and HRRm, PARP inhibitor-naïve4 of 35 HRP patients and 4 of 12 HRRm patients responded.[12]
Trial Name (NCT)Dosing RegimenCommon Grade 3/4 Adverse EventsReference
CAPRI (NCT03462342)Olaparib: 300 mg twice daily (days 1-28) + Ceralasertib: 160 mg daily (days 1-7)Anemia (7.7%), thrombocytopenia (23.1%), leukopenia (7.7%), neutropenia (7.7%)[9]
AcSé-ESMART (Arm N)Recommended Phase II dose (ages 12-18): Olaparib: 150 mg + Ceralasertib: 80 mgThrombocytopenia and neutropenia were dose-limiting toxicities.[10]
OLAPCO (NCT02576444)Not specifiedMyelosuppression[11]
TRAP (NCT03787680)Olaparib: 300 mg twice daily + Ceralasertib: 160 mg once daily (days 1-7) in 28-day cyclesAnemia[12]

Signaling Pathways and Experimental Workflows

Mechanism of Synergistic Action

The combination of a PARP inhibitor and Ceralasertib creates a synthetic lethal interaction by targeting two critical nodes of the DNA damage response pathway.

cluster_0 DNA Damage & Replication cluster_1 Drug Intervention cluster_2 Cellular Response SSB Single-Strand Breaks (SSBs) PARP PARP SSB->PARP recruits Replication DNA Replication StalledFork Stalled Replication Fork Replication->StalledFork leads to DSB Double-Strand Breaks (DSBs) StalledFork->DSB collapse to ATR ATR StalledFork->ATR activates Apoptosis Apoptosis DSB->Apoptosis leads to PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP inhibits Repair Fork Restart & DNA Repair PARPi->Repair inhibits SSB repair, increases fork stalling ATRi ATR Inhibitor (Ceralasertib) ATRi->ATR inhibits G2M G2/M Checkpoint ATRi->G2M abrogates ATRi->Repair prevents PARP->SSB repairs CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 ATR->pCHK1 pCHK1->G2M activates pCHK1->Repair promotes G2M->Apoptosis prevents Repair->Apoptosis prevents

Caption: Synergistic mechanism of PARP and ATR inhibitors.

Experimental Workflow for In Vitro Synergy Assessment

A typical workflow to assess the synergistic effects of Ceralasertib and a PARP inhibitor in vitro involves multiple assays to measure cell viability, DNA damage, and changes in cell cycle distribution.

cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Endpoint Assays cluster_2 Phase 3: Data Analysis start Seed cancer cells in multi-well plates treatment Treat with Ceralasertib, PARP inhibitor, and combination start->treatment viability Cell Viability Assay (e.g., MTS) treatment->viability western Western Blot (p-CHK1, γH2AX, cleaved PARP) treatment->western if Immunofluorescence (γH2AX foci) treatment->if facs Cell Cycle Analysis (Propidium Iodide) treatment->facs analysis Calculate IC50, Combination Index (CI), and statistical significance viability->analysis western->analysis if->analysis facs->analysis conclusion Determine synergy, additivity, or antagonism analysis->conclusion

Caption: Workflow for in vitro synergy assessment.

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is used to determine the effect of Ceralasertib and a PARP inhibitor, alone and in combination, on cell proliferation.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Ceralasertib and PARP inhibitor stock solutions (in DMSO)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the treatment period (typically 1,000-5,000 cells/well). Allow cells to adhere for 24 hours.[2][13]

  • Compound Treatment: Prepare serial dilutions of Ceralasertib and the PARP inhibitor in culture medium. Treat cells with a range of concentrations of each drug individually and in combination at a fixed ratio. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose (typically ≤ 0.1%).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[14]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[2]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[2]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot dose-response curves and calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.[2][14]

    • Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot for DNA Damage Markers

This protocol is used to assess the pharmacodynamic effects of the drug combination on key DDR proteins.

Materials:

  • 6-well cell culture plates

  • Ceralasertib and PARP inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-CHK1 Ser345, anti-γH2AX Ser139, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat with Ceralasertib, the PARP inhibitor, and the combination for a specified time (e.g., 2-24 hours).[15][16]

  • Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2][15]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.[17]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.[17]

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control like β-actin.

Immunofluorescence for γH2AX Foci

This protocol allows for the visualization and quantification of DNA double-strand breaks.

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • Ceralasertib and PARP inhibitor

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX Ser139)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI nuclear counterstain

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips to be 50-70% confluent at the time of fixation. Treat with the drug combination as required.[18][19]

  • Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.[18][19]

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes.[18]

  • Blocking: Wash three times with PBS. Block for 1 hour at room temperature.[18]

  • Antibody Incubation:

    • Incubate with primary anti-γH2AX antibody overnight at 4°C.[19][20]

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[18][19]

  • Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash twice with PBS and mount the coverslip onto a slide using antifade medium.[18][19]

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated software such as Fiji (ImageJ).[20][21] An increase in foci indicates an accumulation of DNA double-strand breaks.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effects of the drug combination on cell cycle distribution.

Materials:

  • Cells grown in 6-well plates

  • Ceralasertib and PARP inhibitor

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates for 24-48 hours. Collect both adherent and floating cells. Centrifuge to pellet the cells.[15]

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[15]

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in PI staining solution.[15]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[15]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle. Analyze the data using appropriate software (e.g., FlowJo).

Conclusion

The combination of Ceralasertib and PARP inhibitors is a compelling strategy that has demonstrated significant preclinical synergy and promising clinical activity. The provided protocols offer a framework for researchers to investigate this combination in various cancer models, enabling a deeper understanding of its mechanism of action and potential for clinical translation. Careful optimization of experimental conditions, including drug concentrations and treatment durations, will be crucial for obtaining robust and reproducible data.

References

Application Notes and Protocols: Utilizing BAY-184 in CRISPR Screens to Elucidate Novel Cancer Dependencies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BAY-184 is a potent and selective small molecule inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2][3][4] These enzymes play a crucial role in chromatin regulation by acetylating histone H3 on lysine 23 (H3K23ac), leading to a more relaxed chromatin state that facilitates gene transcription.[5][6] Aberrant KAT6A/B activity is implicated in various cancers, particularly those with amplification of the 8p11-p12 genomic region, which includes the KAT6A gene, as seen in a subset of breast cancers.[1][2][4][6] By inhibiting KAT6A/B, this compound has been shown to suppress the proliferation of cancer cells, particularly those dependent on estrogen receptor (ER) signaling.[3]

CRISPR-Cas9 screens are powerful tools for functional genomics, enabling the systematic identification of genes that modulate cellular responses to therapeutic agents.[7][8] Combining CRISPR screens with a targeted inhibitor like this compound can uncover synthetic lethal interactions, identify mechanisms of drug resistance, and reveal novel therapeutic targets.[9][10] These application notes provide a framework and detailed protocols for leveraging this compound in CRISPR screens to explore its therapeutic potential and the genetic dependencies it induces.

Mechanism of Action of this compound

This compound is an acylsulfonamide-benzofuran compound that acts as a dual inhibitor of KAT6A and KAT6B.[1][4] It competitively binds to the KAT6A/B active site, preventing the acetylation of histone H3 at lysine 23.[6] This leads to a decrease in H3K23ac levels, resulting in a more condensed chromatin structure and the transcriptional repression of key genes, including those regulated by the estrogen receptor.[3] This mode of action ultimately inhibits the proliferation of susceptible cancer cell lines.[3]

Data Presentation: this compound Inhibitory Activity

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.

Table 1: Biochemical and Cellular Inhibitory Activity of this compound

Assay TypeTarget/Cell LineIC50 (nM)Reference
Biochemical TR-FRET AssayKAT6A71[3][4]
ERα Transcriptional ActivityMVLN Cells168[3]
2D Cell ProliferationZR-75-1 (ER-positive breast cancer)130[3]

Table 2: Selectivity Profile of this compound Against Histone Acetyltransferases (HATs)

Target HATIC50 (nM)Reference
KAT6A71[4]
KAT6B83[4]
KAT514,300[4]
KAT71,070[4]
KAT8>10,000[4]
p300>10,000[4]

Table 3: Anti-proliferative Activity of this compound in Various Breast Cancer Cell Lines

Cell LineBreast Cancer SubtypeProliferation IC50 (nM)Max Inhibition (%)Reference
ZR-75-1ER-positive13058[3][6]
KPL-1ER-positive21030[3][6]

Experimental Protocols

The following protocols describe how to perform CRISPR knockout screens to identify genes that either sensitize or confer resistance to this compound.

Protocol 1: Pooled CRISPR-Cas9 Knockout Screen for this compound Sensitization

This protocol is designed to identify genes whose loss renders cancer cells more susceptible to this compound treatment.

Materials:

  • Cas9-expressing cancer cell line (e.g., ZR-75-1)

  • Pooled human sgRNA library (e.g., GeCKO v2, Brunello)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene

  • Puromycin (B1679871)

  • This compound

  • Genomic DNA extraction kit

  • PCR primers for sgRNA library amplification

  • Next-generation sequencing (NGS) platform

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library pool and lentiviral packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Cell Transduction: Transduce the Cas9-expressing cancer cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Select transduced cells with puromycin to eliminate non-transduced cells.

  • Baseline Cell Population (T0): Harvest a representative population of cells after selection to serve as the baseline for sgRNA representation (T0).

  • Drug Treatment: Split the remaining cells into two groups: a vehicle control (DMSO) group and a this compound treated group. Treat the cells with a sub-lethal dose of this compound (e.g., IC20 concentration determined from a dose-response curve) for 14-21 days.

  • Cell Culture and Passaging: Maintain the cells under treatment, passaging as necessary and ensuring sufficient cell numbers to maintain library representation.

  • Final Cell Population (Tx): Harvest the final cell populations from both the vehicle and this compound treated groups (Tx).

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the T0 and Tx cell pellets. Amplify the sgRNA cassette from the genomic DNA using PCR and prepare the libraries for NGS.

  • Data Analysis: Analyze the sequencing data to determine the sgRNA frequencies in each sample. Identify sgRNAs that are depleted in the this compound treated group compared to the vehicle control. Genes targeted by these depleted sgRNAs are considered sensitizer (B1316253) hits.

Protocol 2: Pooled CRISPR-Cas9 Knockout Screen for this compound Resistance

This protocol aims to identify genes whose knockout confers resistance to this compound.

Procedure:

The procedure is similar to Protocol 1, with a key modification in the drug treatment step.

  • Drug Treatment (Step 5): Treat the transduced and selected cells with a high dose of this compound (e.g., IC80-IC90 concentration). This strong selective pressure will allow only cells with resistance-conferring mutations to survive and proliferate.

  • Data Analysis (Step 9): Identify sgRNAs that are enriched in the this compound treated group compared to the vehicle control. Genes targeted by these enriched sgRNAs are considered resistance hits.

Visualizations: Pathways and Workflows

KAT6A/B Signaling Pathway and this compound Inhibition

BAY184_Mechanism cluster_nucleus Cell Nucleus KAT6A KAT6A/B H3K23ac H3K23ac KAT6A->H3K23ac Acetylation AcCoA Acetyl-CoA AcCoA->KAT6A HistoneH3 Histone H3 HistoneH3->KAT6A Chromatin_Open Open Chromatin H3K23ac->Chromatin_Open Transcription Gene Transcription (e.g., ER target genes) Chromatin_Open->Transcription BAY184 This compound BAY184->KAT6A

Caption: Mechanism of this compound action on the KAT6A/B pathway.

CRISPR Screen Experimental Workflow

CRISPR_Workflow cluster_setup Library Preparation & Transduction cluster_screening Screening cluster_analysis Data Analysis sgRNALibrary sgRNA Library (Lentiviral Pool) Transduction Lentiviral Transduction (MOI < 0.3) sgRNALibrary->Transduction Cas9Cells Cas9-expressing Cancer Cells Cas9Cells->Transduction Selection Puromycin Selection Transduction->Selection T0 Collect T0 Sample Selection->T0 Split Split Population Selection->Split gDNA_Extraction Genomic DNA Extraction T0->gDNA_Extraction Vehicle Vehicle (DMSO) Treatment Split->Vehicle BAY BAY Split->BAY Tx_Vehicle Collect Tx (Vehicle) Vehicle->Tx_Vehicle BAY184 This compound Treatment Tx_BAY184 Collect Tx (this compound) BAY184->Tx_BAY184 Tx_Vehicle->gDNA_Extraction Tx_BAY184->gDNA_Extraction PCR sgRNA Amplification (PCR) gDNA_Extraction->PCR NGS Next-Generation Sequencing PCR->NGS Analysis Data Analysis (sgRNA Enrichment/Depletion) NGS->Analysis -184 -184

Caption: Workflow for a pooled CRISPR screen with this compound.

Logical Framework for Sensitization vs. Resistance Screens

Screen_Logic cluster_sensitization Sensitization Screen cluster_resistance Resistance Screen Sens_Dose Low Dose this compound (e.g., IC20) Sens_Outcome Identify Depleted sgRNAs (Negative Selection) Sens_Dose->Sens_Outcome Sens_Result Hits: Genes whose loss increases drug sensitivity Sens_Outcome->Sens_Result Res_Dose High Dose this compound (e.g., IC80) Res_Outcome Identify Enriched sgRNAs (Positive Selection) Res_Dose->Res_Outcome Res_Result Hits: Genes whose loss confers drug resistance Res_Outcome->Res_Result

Caption: Logic of sensitization and resistance CRISPR screens.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BAY-184 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing BAY-184 concentration in IC50 determination experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective dual inhibitor of lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2] These enzymes play a crucial role in chromatin regulation by transferring an acetyl group from acetyl-coenzyme A (AcCoA) to lysine residues of histone substrates.[1][2] In certain cancers, such as estrogen receptor-positive (ER+) breast cancer, KAT6A is frequently amplified and overexpressed, making it an attractive therapeutic target.[2][3]

Q2: What is the typical starting concentration range for this compound in an IC50 experiment?

A2: For initial IC50 determination, it is recommended to use a wide concentration range to capture the full dose-response curve. A common starting point is a serial dilution from 10 µM down to 0.1 nM. The IC50 values for this compound can vary significantly depending on the cell line and assay type, but often fall within the nanomolar range.

Q3: Which type of assay is most suitable for determining the IC50 of this compound?

A3: The choice of assay depends on the specific research question.

  • Biochemical Assays (e.g., TR-FRET): These assays measure the direct inhibitory effect of this compound on the purified KAT6A or KAT6B enzyme. They are useful for determining the direct potency of the inhibitor without the complexities of a cellular environment.

  • Cell-Based Mechanistic Assays (e.g., HTRF for H3K23 acetylation): These assays measure the inhibition of KAT6A/B activity within a cellular context by quantifying the acetylation of a known substrate, such as histone H3 at lysine 23 (H3K23ac).

  • Cell-Based Phenotypic Assays (e.g., Proliferation Assays): These assays, such as MTT or CellTiter-Glo®, measure the effect of this compound on cell viability and proliferation. They provide information on the overall cellular response to the inhibitor.

Q4: In which cell lines is this compound expected to be most active?

A4: this compound has shown the most significant activity in ER-positive breast cancer cell lines where KAT6A is often amplified or overexpressed.[3][4] Cell lines such as ZR-75-1, KPL-1, EFM-19, CAMA-1, and MCF7 have demonstrated sensitivity to this compound.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Assays and Cell Lines

Assay TypeCell Line/TargetIC50 (nM)Reference
Biochemical TR-FRETRecombinant KAT6A71
Cellular HTRF (H3K23ac)ZR-75-1670
6-Day ProliferationZR-75-1130
6-Day ProliferationKPL-1210
6-Day ProliferationEFM-19230
6-Day ProliferationCAMA-1450
6-Day ProliferationMCF7460
6-Day ProliferationT47D1200

Experimental Protocols

Biochemical TR-FRET Assay for KAT6A Inhibition

This protocol is a generalized procedure based on standard time-resolved fluorescence energy transfer assays for histone acetyltransferases.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 0.1% BSA, 1 mM DTT.

    • Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a solution of recombinant human His-tagged KAT6A protein in Assay Buffer.

    • Prepare a solution of biotinylated Histone H4 peptide substrate in Assay Buffer.

    • Prepare a solution of Acetyl-Coenzyme A (AcCoA) in Assay Buffer.

    • Prepare detection reagents: Europium cryptate-labeled anti-H3K23ac antibody and Streptavidin-XL665 in detection buffer.

  • Assay Procedure:

    • In a 384-well low-volume white plate, add 2 µL of this compound dilution or vehicle control (DMSO in Assay Buffer).

    • Add 4 µL of the KAT6A enzyme solution.

    • Add 4 µL of the biotinylated Histone H4 peptide substrate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 10 µL of AcCoA solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and perform detection by adding 5 µL of the pre-mixed detection reagents.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular HTRF Assay for H3K23 Acetylation

This protocol is a generalized procedure for a cell-based HTRF assay to measure histone acetylation.

  • Cell Culture and Plating:

    • Culture ZR-75-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Seed cells in a 96-well tissue culture-treated plate at a density of 25,000 - 100,000 cells/well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) and incubate for the desired time period (e.g., 24 hours).

  • Cell Lysis and Detection:

    • Carefully remove the culture medium.

    • Lyse the cells by adding 50 µL of the HTRF lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.

    • Transfer 16 µL of the lysate to a 384-well low-volume white plate.

    • Add 4 µL of the pre-mixed HTRF detection reagents (anti-H3K23ac-Eu3+ cryptate and anti-H3-d2).

    • Incubate for 4 hours at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the HTRF ratio and determine the IC50 value as described for the biochemical TR-FRET assay.

Cell Proliferation (MTT) Assay

This is a standard protocol for determining cell viability using an MTT assay.

  • Cell Plating:

    • Seed ZR-75-1 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

    • Incubate for the desired period (e.g., 6 days).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicates Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile PBS or water.[5]
No dose-response curve or very high IC50 value This compound concentration range is too low. The chosen cell line is not sensitive to this compound. Compound precipitation.Test a wider and higher concentration range of this compound. Use a sensitive cell line (e.g., ER-positive breast cancer cell lines with KAT6A amplification).[3][4] Check for compound precipitation in the media at high concentrations under a microscope.
Incomplete inhibition at high concentrations The maximal effect of the inhibitor is less than 100% inhibition in the specific cell line or assay conditions.This can be a characteristic of the compound in a particular biological system. Report the maximal inhibition percentage along with the IC50 value.
High background in TR-FRET/HTRF assays Reagent contamination with ATP (for some assay types), non-specific binding of antibodies, or inappropriate plate reader settings.Use fresh, high-quality reagents. Optimize antibody concentrations. Ensure plate reader gain settings are not too high.[6]
Low signal in TR-FRET/HTRF assays Insufficient enzyme activity, low substrate concentration, or incorrect buffer conditions.Ensure the enzyme is active. Optimize enzyme and substrate concentrations. Check the pH and composition of the assay buffer.
Inconsistent results between experiments Variation in cell passage number, cell health, or serum batch.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. Test different lots of fetal bovine serum or use a serum-free medium for the assay if possible.

Mandatory Visualizations

KAT6A_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BAY184 This compound KAT6A KAT6A/B BAY184->KAT6A Inhibits HistoneH3 Histone H3 KAT6A->HistoneH3 Acetylates AcCoA Acetyl-CoA AcCoA->KAT6A H3K23ac H3K23ac HistoneH3->H3K23ac TRIM24 TRIM24 H3K23ac->TRIM24 Recruits PIK3CA_promoter PIK3CA Promoter TRIM24->PIK3CA_promoter Binds to PIK3CA_transcription PIK3CA Transcription PIK3CA_promoter->PIK3CA_transcription Activates PIK3CA PIK3CA PIK3CA_transcription->PIK3CA PI3K PI3K PIK3CA->PI3K Forms AKT AKT PI3K->AKT Activates CellGrowth Cell Growth & Proliferation AKT->CellGrowth Promotes

Caption: Simplified signaling pathway of KAT6A/B inhibition by this compound.

IC50_Workflow start Start cell_prep Prepare Cells (e.g., ZR-75-1) start->cell_prep compound_prep Prepare this compound Serial Dilutions start->compound_prep treatment Treat Cells with this compound cell_prep->treatment compound_prep->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Assay (e.g., MTT, HTRF) incubation->assay readout Acquire Data (e.g., Absorbance, Fluorescence) assay->readout analysis Data Analysis readout->analysis ic50 Determine IC50 Value analysis->ic50

Caption: General experimental workflow for IC50 determination of this compound.

Troubleshooting_Logic start Inconsistent IC50 Results check_replicates High variability in replicates? start->check_replicates check_curve Poor dose-response curve? check_replicates->check_curve No solution_replicates Review cell seeding and pipetting technique. Use consistent plate layout. check_replicates->solution_replicates Yes check_consistency Inconsistent between experiments? check_curve->check_consistency No solution_curve Adjust concentration range. Verify cell line sensitivity. Check for compound precipitation. check_curve->solution_curve Yes solution_consistency Standardize cell passage number. Monitor cell health. Use consistent reagent lots. check_consistency->solution_consistency Yes end Consistent IC50 check_consistency->end No solution_replicates->end solution_curve->end solution_consistency->end

Caption: Troubleshooting logic for inconsistent this compound IC50 results.

References

Troubleshooting Ceralasertib solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Ceralasertib in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to ensure successful and accurate results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ceralasertib is not fully dissolving in DMSO. What should I do?

A1: Incomplete dissolution can be due to several factors:

  • Concentration: You may be exceeding the solubility limit. Ceralasertib's solubility in DMSO is high, but it is finite. Please refer to the solubility data table below.

  • Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of Ceralasertib. Always use fresh, anhydrous, or newly opened DMSO for the preparation of stock solutions[1][2].

  • Temperature: Gentle warming of the solution can aid dissolution. However, avoid excessive heat, which could degrade the compound.

  • Agitation: Ensure thorough mixing. Vortexing or sonication is often recommended to facilitate dissolution. Some suppliers explicitly state that sonication is needed[1][3].

Q2: I observed precipitation when I diluted my Ceralasertib DMSO stock solution with aqueous media. How can I prevent this?

A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer, as Ceralasertib is sparingly soluble in aqueous solutions[4]. To mitigate precipitation:

  • Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.1%, to maintain compound solubility[3].

  • Dilution Method: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing to ensure rapid and even dispersion.

  • Co-solvents: For in vivo studies or applications requiring higher concentrations in aqueous-based solutions, consider using a co-solvent system. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline[3][5].

Q3: Can I store Ceralasertib solutions? If so, under what conditions?

A3:

  • DMSO Stock Solutions: When stored at -20°C or -80°C, DMSO stock solutions of Ceralasertib can be stable for several months to a year[1][3]. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is not recommended to store aqueous solutions of Ceralasertib for more than one day due to its limited stability and solubility in aqueous buffers[4]. These solutions should be prepared fresh for each experiment.

Solubility Data

The following tables summarize the solubility of Ceralasertib in various solvents.

In Vitro Solubility

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO70 - 83169.69 - 201.2Ultrasonication may be required. Use of fresh, anhydrous DMSO is critical[1][2][3].
Ethanol~30~72.7-
Ethanol:PBS (pH 7.2) (1:5)~0.16~0.39Sparingly soluble[4].
WaterInsoluble-[2][6]

In Vivo Formulations

Solvent SystemSolubility (mg/mL)Molar Equivalent (mM)Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 5≥ 12.12Clear solution[3].
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08≥ 5.04Clear solution[3].
10% DMSO, 90% corn oil≥ 2.08≥ 5.04Clear solution[3].
50% PEG300, 50% saline1024.24Clear solution, requires sonication[3].

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh the required amount of Ceralasertib powder.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution thoroughly. If needed, use an ultrasonic bath for a few minutes to ensure complete dissolution[1][3].

  • Storage: Store the stock solution in aliquots at -20°C or -80°C[1][3].

Preparation of an In Vivo Formulation (Example)

For oral administration in animal models, a co-solvent system is often necessary. The following is an example formulation; however, optimization may be required for your specific experimental needs.

  • Initial Dissolution: Dissolve Ceralasertib in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).

  • Vehicle Preparation: Prepare the vehicle by mixing the other components (e.g., 40% PEG300, 5% Tween-80, and 45% saline)[3].

  • Final Formulation: Add the Ceralasertib DMSO stock to the vehicle to achieve the desired final concentration. Ensure the final DMSO concentration is as low as possible (e.g., 10%) to minimize toxicity[3].

  • Homogenization: Vortex the final formulation thoroughly to ensure a clear and homogenous solution.

Visualizations

G cluster_0 Troubleshooting Ceralasertib Dissolution start Start: Ceralasertib powder prep_stock Prepare stock solution in anhydrous DMSO start->prep_stock dissolved Is the solution clear? prep_stock->dissolved sonicate Apply gentle heat and/or sonication dissolved->sonicate No check_conc Is concentration within solubility limits? dissolved->check_conc Yes sonicate->dissolved dilute Dilute stock solution check_conc->dilute Yes fail Re-evaluate protocol (lower concentration, use fresh DMSO) check_conc->fail No precipitate Precipitation observed? dilute->precipitate success Solution ready for use precipitate->success No adjust_protocol Adjust dilution protocol: - Lower final DMSO % - Use co-solvents - Add dropwise with vortexing precipitate->adjust_protocol Yes adjust_protocol->dilute

Caption: Troubleshooting workflow for Ceralasertib solubility issues.

Ceralasertib_Signaling_Pathway cluster_pathway ATR Signaling Pathway in DNA Damage Response DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) Ceralasertib Ceralasertib (AZD6738) Ceralasertib->ATR inhibits CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair Apoptosis Apoptosis CellCycleArrest->Apoptosis inhibition leads to DNARepair->Apoptosis inhibition leads to

Caption: Ceralasertib's mechanism of action in the ATR signaling pathway.

References

BAY-184 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of BAY-184, a potent and selective dual inhibitor of KAT6A and KAT6B. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a potent inhibitor of the lysine (B10760008) acetyltransferases (KATs) KAT6A and KAT6B, with IC50 values of 71 nM and 83 nM, respectively.[1][2] These enzymes play a crucial role in chromatin organization and function by acetylating lysine residues on histone and non-histone proteins.[3][4][5][6]

Q2: What is the known off-target profile of this compound?

A2: this compound demonstrates a high degree of selectivity. It has been profiled against a panel of 366 kinases at a concentration of 10 μM and showed no significant inhibition (less than 50%).[3][7] Within the MYST family of histone acetyltransferases, it displays high selectivity against KAT5 and KAT8, with some residual activity against KAT7 at low micromolar concentrations.[1][7] It shows no activity against the more distantly related histone acetyltransferase p300.[1][7]

Q3: How can I be sure the observed phenotype in my experiment is due to KAT6A/B inhibition and not an off-target effect?

A3: To confirm that the observed effects are on-target, it is highly recommended to use a negative control in parallel with this compound. A suitable negative control is BAY-644, a structurally similar but biochemically inactive compound.[7] If the phenotype is not observed with BAY-644 treatment, it strongly suggests the effect is due to the inhibition of KAT6A/B by this compound.

Q4: Are there any known downstream effects of this compound that could be misinterpreted as off-target effects?

A4: Yes. Inhibition of KAT6A by this compound leads to a rapid decrease in the acetylation of histone H3 at lysine 23 (H3K23ac).[1][7] Additionally, in estrogen receptor-positive (ER+) breast cancer cells, this compound treatment can lead to a reduction in ERα protein levels and inhibit ERα transcriptional activity.[2][7] These are known on-target downstream effects and should not be mistaken for off-target activities.

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed upon this compound treatment.

  • Possible Cause 1: Off-target activity. While this compound is highly selective, off-target effects can never be completely ruled out, especially at high concentrations.

    • Troubleshooting Step:

      • Titrate this compound: Determine the minimal effective concentration in your assay to minimize the risk of off-target effects.

      • Use a negative control: Run parallel experiments with the inactive analog BAY-644.[7] An effect that is not reproduced with the negative control is likely on-target.

      • Rescue experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of KAT6A or KAT6B.

  • Possible Cause 2: On-target effect in a novel context. The observed phenotype might be a previously uncharacterized consequence of KAT6A/B inhibition in your specific cellular model.

    • Troubleshooting Step:

      • Confirm target engagement: Measure the levels of H3K23ac, a direct downstream marker of KAT6A activity, to confirm that this compound is engaging its target at the concentrations used.[1][7]

      • Consult the literature: Research the known functions of KAT6A and KAT6B in your experimental system.

Issue 2: Discrepancy between biochemical and cellular assay results.

  • Possible Cause 1: Cell permeability and efflux. this compound may have different effective concentrations in biochemical versus cellular assays due to factors like cell membrane permeability and active efflux by transporters.

    • Troubleshooting Step:

      • Perform a cellular target engagement assay: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is reaching and binding to KAT6A/B inside the cell.[8][9][10]

      • Evaluate different incubation times: The time required to observe a cellular effect may differ from that in a biochemical assay.

  • Possible Cause 2: Cellular compensation mechanisms. Cells may have compensatory pathways that are activated upon prolonged inhibition of KAT6A/B, masking the effect of the inhibitor.

    • Troubleshooting Step:

      • Time-course experiment: Analyze the phenotypic and molecular readouts at different time points after this compound addition.

Quantitative Data Summary

The following tables summarize the inhibitory activity and selectivity of this compound.

Table 1: this compound Inhibitory Activity

TargetAssay TypeIC50
KAT6ABiochemical TR-FRET71 nM
KAT6BBiochemical TR-FRET83 nM
H3K23 AcetylationCellular HTRF (ZR-75-1 cells)670 nM
ER Target Gene ReporterCellular Assay (MVLN cells)168 nM
Cell ProliferationCellular Assay (ZR-75-1 cells)130 nM

Data sourced from multiple references.[1][7]

Table 2: this compound Selectivity Profile against other Histone Acetyltransferases

TargetIC50
KAT514,300 nM
KAT71,070 nM
KAT8>10,000 nM
p300>10,000 nM

Data sourced from multiple references.[1][7]

Experimental Protocols

Biochemical TR-FRET Assay for KAT6A Inhibition

This assay quantifies the inhibitory potential of compounds against the KAT6A protein.

  • Incubation: Recombinant human His-tagged KAT6A protein is incubated with a synthetic Histone H4 peptide substrate and the test compound (e.g., this compound).

  • Acetylation Reaction: The reaction is initiated by the addition of acetyl-CoA.

  • Detection: After a set incubation period, the reaction is stopped, and the level of H4 acetylation is quantified using a specific anti-H3K23ac antibody labeled with a fluorescent probe in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

  • Data Analysis: The TR-FRET signal is proportional to the amount of acetylated substrate. IC50 values are calculated from the dose-response curve of the inhibitor.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular environment based on the principle of ligand-induced thermal stabilization of the target protein.[8][9][10]

  • Treatment: Intact cells are treated with the compound of interest (e.g., this compound) or a vehicle control.

  • Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.

  • Detection: The amount of soluble target protein (e.g., KAT6A) remaining in the supernatant at each temperature is quantified, typically by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Visualizations

BAY184_Signaling_Pathway cluster_nucleus Nucleus BAY184 This compound KAT6A_B KAT6A / KAT6B BAY184->KAT6A_B Inhibition H3K23ac H3K23ac KAT6A_B->H3K23ac Acetylation ERa ERα KAT6A_B->ERa Regulation AcCoA Acetyl-CoA AcCoA->KAT6A_B Histones Histones (e.g., H3) Histones->KAT6A_B Chromatin_Mod Chromatin Modification & Gene Regulation H3K23ac->Chromatin_Mod ER_target_genes ER Target Genes ERa->ER_target_genes Activation Proliferation Cell Proliferation ER_target_genes->Proliferation Chromatin_Mod->Proliferation

Caption: On-target signaling pathway of this compound in the nucleus.

Off_Target_Workflow start Start: Unexpected Phenotype Observed is_conc_high Is the compound concentration high? start->is_conc_high titrate Titrate to Minimum Effective Concentration is_conc_high->titrate Yes use_neg_control Use Negative Control (e.g., BAY-644) is_conc_high->use_neg_control No titrate->use_neg_control phenotype_repro Phenotype Reproduced? use_neg_control->phenotype_repro off_target Potential Off-Target Effect phenotype_repro->off_target No check_downstream Confirm On-Target Engagement (e.g., H3K23ac) phenotype_repro->check_downstream Yes on_target Likely On-Target Effect check_downstream->on_target

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

BAY-184 In Vivo Toxicity Reduction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential in vivo toxicity issues when working with BAY-184, a potent and selective KAT6A/B inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the known in vivo safety profile of this compound?

A1: Preclinical studies have demonstrated that this compound has good systematic tolerability in vivo under the tested conditions. No significant off-target effects were observed in a screen of 77 potential targets, and it did not show inhibition of the hERG channel, which is a common cause of cardiotoxicity.

Q2: Are there any specific toxicity concerns associated with this compound?

A2: The primary concern noted in preclinical safety testing is a positive Ames test result. This suggests that the compound may have mutagenic potential. This result is likely due to the metabolic formation of an aniline (B41778) metabolite. It is important to note that a positive Ames test does not always translate to carcinogenicity in vivo, but it warrants careful monitoring and mitigation strategies.

Q3: What are the general strategies to reduce potential in vivo toxicity of this compound?

A3: Several strategies can be employed to mitigate potential in vivo toxicity:

  • Dose Optimization: Carefully determine the minimum effective dose to reduce the overall exposure and potential for off-target and on-target toxicities.

  • Formulation Strategies: Modifying the drug's formulation can alter its pharmacokinetic profile, potentially reducing peak plasma concentrations (Cmax) which are often associated with toxicity.

  • Careful Monitoring: Implement a robust monitoring plan to detect early signs of toxicity. This includes regular observation of animal health, body weight, and food/water intake, as well as blood and tissue analysis.

Q4: How can the risk of aniline metabolite-related toxicity be managed?

A4: The bioactivation of aniline to reactive metabolites is a known toxicological issue. Strategies to manage this include:

  • Understanding Metabolism: Characterize the metabolic profile of this compound in the specific animal model being used to understand the extent of aniline metabolite formation.

  • Co-administration of Antioxidants: In some cases, co-administration of antioxidants like N-acetylcysteine has been shown to reduce the toxicity of compounds that generate reactive oxygen species, which can be a consequence of aniline metabolism. However, the efficacy of this approach for this compound would need to be experimentally validated.

  • Structural Modification (for drug discovery): In the drug discovery phase, medicinal chemists can explore structural modifications to the this compound scaffold to block or reduce the metabolic pathway leading to the formation of the aniline metabolite.

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality
Potential Cause Troubleshooting Steps
Dose is too high 1. Immediately repeat the experiment with a lower dose range. 2. Conduct a formal dose-range finding study to determine the Maximum Tolerated Dose (MTD). 3. Analyze pharmacokinetic data to ensure that the exposure is not unexpectedly high.
Vehicle-related toxicity 1. Run a control group with the vehicle alone to assess its toxicity. 2. Consider alternative, less toxic vehicle formulations.
Off-target toxicity 1. Review the known selectivity profile of this compound. 2. Perform histopathological analysis of major organs to identify any unexpected tissue damage.
Issue 2: Signs of Genotoxicity (e.g., tumor formation in long-term studies)
Potential Cause Troubleshooting Steps
Aniline metabolite 1. Confirm the presence of the aniline metabolite in vivo. 2. If confirmed, consider strategies to reduce its formation or effects (see FAQ A4). 3. Evaluate alternative KAT6 inhibitors with a different metabolic profile if in the discovery stage.
Dose-related effect 1. Determine if the genotoxicity is dose-dependent by testing a range of concentrations. 2. It is possible that the effect is only present at exposures that are not therapeutically relevant.

Experimental Protocols

Protocol 1: In Vivo Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and identify a dose range for efficacy studies.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., mice or rats).

  • Group Allocation: Assign animals to at least 5 groups (n=3-5 per group): one vehicle control group and four escalating dose groups of this compound.

  • Dose Selection: Based on in vitro efficacy data, select a starting dose and escalate by a factor of 2-3 for subsequent groups.

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage) daily for 7-14 days.

  • Monitoring:

    • Record body weight and clinical observations (e.g., changes in posture, activity, fur) daily.

    • Monitor food and water consumption.

  • Endpoint: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or greater than 10-15% body weight loss.

Protocol 2: Histopathological Assessment of Toxicity

Objective: To identify and characterize microscopic changes in tissues following this compound treatment.

Methodology:

  • Tissue Collection: At the termination of the in vivo study, euthanize animals and perform a complete necropsy. Collect major organs (liver, kidney, spleen, heart, lungs, brain, etc.) and any tissues with gross abnormalities.

  • Fixation: Immediately fix tissues in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

  • Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) for general morphological evaluation.

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded manner to identify any cellular changes, such as necrosis, apoptosis, inflammation, or hypertrophy.

  • Scoring: Semi-quantitatively score any observed lesions for severity (e.g., minimal, mild, moderate, severe).

Data Presentation

Parameter Vehicle Control This compound (Low Dose) This compound (Mid Dose) This compound (High Dose)
Body Weight Change (%)
Key Serum Chemistry (e.g., ALT, AST, BUN, Creatinine)
Key Hematology (e.g., WBC, RBC, Platelets)
Histopathology Findings (Major Organs)

Visualizations

BAY184_Signaling_Pathway This compound Signaling Pathway BAY184 This compound KAT6A_KAT6B KAT6A/KAT6B BAY184->KAT6A_KAT6B Inhibition Histone_H3 Histone H3 KAT6A_KAT6B->Histone_H3 Acetylation H3K23ac H3K23 Acetylation Histone_H3->H3K23ac Gene_Transcription Gene Transcription H3K23ac->Gene_Transcription Activation Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: this compound inhibits KAT6A/B, reducing H3K23 acetylation and subsequent gene transcription and cell proliferation.

Experimental_Workflow_Toxicity In Vivo Toxicity Assessment Workflow cluster_0 Dose-Range Finding cluster_1 Sample Collection & Analysis cluster_2 Data Interpretation Dose_Selection Dose_Selection Animal_Dosing Animal_Dosing Dose_Selection->Animal_Dosing Clinical_Monitoring Clinical_Monitoring Animal_Dosing->Clinical_Monitoring Blood_Collection Blood_Collection Clinical_Monitoring->Blood_Collection Tissue_Collection Tissue_Collection Clinical_Monitoring->Tissue_Collection CBC_Chemistry CBC_Chemistry Blood_Collection->CBC_Chemistry Data_Analysis Data_Analysis CBC_Chemistry->Data_Analysis Histopathology Histopathology Tissue_Collection->Histopathology Histopathology->Data_Analysis MTD_Determination MTD_Determination Data_Analysis->MTD_Determination

Caption: Workflow for in vivo toxicity assessment, from dose selection to MTD determination.

Troubleshooting_Logic Troubleshooting Logic for In Vivo Toxicity Start Adverse Event Observed Check_Dose Is the dose appropriate? Start->Check_Dose Check_Vehicle Is the vehicle non-toxic? Check_Dose->Check_Vehicle Yes Reduce_Dose Reduce Dose / Redo DRF Check_Dose->Reduce_Dose No Change_Vehicle Test Vehicle Control / Change Vehicle Check_Vehicle->Change_Vehicle No Investigate_Metabolism Investigate Off-Target Effects / Metabolism Check_Vehicle->Investigate_Metabolism Yes

Caption: A logical approach to troubleshooting unexpected in vivo toxicity.

Ceralasertib stability in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of Ceralasertib in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Ceralasertib?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of Ceralasertib.[1][2][3] It is also soluble in ethanol (B145695) and dimethylformamide (DMF).[4][5] For aqueous buffers, it is sparingly soluble; it is recommended to first dissolve Ceralasertib in a minimal amount of ethanol before diluting with the aqueous buffer of choice.[4]

Q2: What is the maximum concentration I can achieve in DMSO?

A2: The solubility of Ceralasertib in DMSO is reported to be between 70 mg/mL and 125 mg/mL.[1][6] It is often noted that using fresh, anhydrous DMSO and ultrasonic assistance can improve solubility.[1][2] Moisture-absorbing DMSO can reduce solubility.[2]

Q3: How should I store the solid Ceralasertib compound?

A3: Solid Ceralasertib should be stored at -20°C for long-term stability, with some sources indicating stability for at least 3 to 4 years at this temperature.[1][2][4][5] Storage at 4°C is also possible for shorter periods, typically up to 2 years.[1]

Q4: What are the recommended storage conditions for Ceralasertib stock solutions?

A4: For optimal stability, Ceralasertib stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they are reported to be stable for at least one year.[1][2] Storage at -20°C is also an option, with a recommended maximum storage period of 6 months.[1][2] It is not recommended to store aqueous solutions for more than one day.[4]

Troubleshooting Guide

Issue: My Ceralasertib solution appears cloudy or has precipitated.

  • Possible Cause 1: Solvent Quality. The use of old or hydrated DMSO can significantly reduce the solubility of Ceralasertib.[2]

    • Solution: Always use fresh, anhydrous DMSO to prepare your stock solutions.

  • Possible Cause 2: Concentration Exceeds Solubility. You may be attempting to prepare a solution at a concentration higher than the solubility limit in the chosen solvent.

    • Solution: Refer to the solubility data tables below. Gentle warming and sonication may help to dissolve the compound, but if precipitation persists, the solution is likely supersaturated.[1]

  • Possible Cause 3: Improper Storage. Storing aqueous dilutions for extended periods can lead to precipitation.

    • Solution: Prepare fresh aqueous dilutions for each experiment and do not store them for more than one day.[4]

Issue: I am observing inconsistent results in my cell-based assays.

  • Possible Cause 1: Compound Degradation. Repeated freeze-thaw cycles can degrade Ceralasertib, leading to a decrease in its effective concentration and activity.

    • Solution: Aliquot your stock solution into single-use volumes before freezing to minimize the number of freeze-thaw cycles.[1]

  • Possible Cause 2: Inaccurate Pipetting of Viscous DMSO Stock. High-concentration DMSO stock solutions can be viscous, leading to pipetting errors and inconsistent final concentrations in your assays.

    • Solution: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO stocks. Ensure the stock solution is fully equilibrated to room temperature before use.

Data & Protocols

Solubility Data

The following table summarizes the reported solubility of Ceralasertib in various solvents.

SolventConcentrationNotesSource
DMSO70 mg/mL (169.69 mM)Ultrasonic assistance may be needed.[1]
DMSO83 mg/mL (201.2 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
DMSO125 mg/mL (303.02 mM)Ultrasonic assistance may be needed.[6]
Ethanol30 mg/mL[5]
DMF30 mg/mL[5]
Ethanol:PBS (pH 7.2) (1:5)0.16 mg/mLFirst dissolve in ethanol, then dilute with PBS.[4][5]
Storage and Stability Summary

This table provides a guide to the recommended storage conditions for Ceralasertib.

FormStorage TemperatureDurationSource
Solid Powder-20°C≥ 4 years[4][5]
Solid Powder4°C2 years[1]
In Solvent-80°C1 year[1][2]
In Solvent-20°C6 months[1][2]
Experimental Protocol: Assessing Ceralasertib Solution Stability

Objective: To determine the stability of a Ceralasertib stock solution in DMSO over time under various storage conditions.

Materials:

  • Ceralasertib powder

  • Anhydrous DMSO (HPLC grade)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Calibrated analytical balance and volumetric flasks

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh Ceralasertib powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution, using sonication if necessary.

    • This is your Time 0 (T0) sample.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber vials to minimize light exposure and create single-use samples for each time point and condition.

    • Divide the aliquots into the following storage conditions:

      • -80°C (control)

      • -20°C

      • 4°C

      • Room Temperature (RT)

      • Freeze-Thaw Cycles: Subject a set of aliquots stored at -20°C to repeated freeze-thaw cycles (e.g., thaw at RT for 30 minutes, then refreeze for at least 1 hour).

  • Time Points:

    • Analyze samples at designated time points. Suggested time points:

      • T0 (immediately after preparation)

      • Day 1, Day 3, Day 7, Day 14, Day 30, Day 60, etc.

      • For the freeze-thaw study, analyze after 1, 3, 5, and 10 cycles.

  • HPLC Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Prepare a standard curve of Ceralasertib in DMSO at known concentrations.

    • Dilute the test samples and standards to an appropriate concentration for HPLC analysis.

    • Inject the samples onto the HPLC system.

    • Monitor the elution profile using a UV detector at a wavelength where Ceralasertib has maximum absorbance (e.g., 273 nm or 326 nm).[4]

    • Record the peak area of the parent Ceralasertib compound. Note the appearance of any new peaks, which may indicate degradation products.

  • Data Analysis:

    • Use the standard curve to calculate the concentration of Ceralasertib remaining in each sample at each time point.

    • Express the stability as a percentage of the initial (T0) concentration.

    • Plot the percentage of remaining Ceralasertib against time for each storage condition.

Visualizations

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM Stock in Anhydrous DMSO t0_analysis Analyze T0 Sample (HPLC) prep_stock->t0_analysis storage_neg80 -80°C prep_stock->storage_neg80 storage_neg20 -20°C prep_stock->storage_neg20 storage_4c 4°C prep_stock->storage_4c storage_rt Room Temp prep_stock->storage_rt storage_ft Freeze-Thaw (-20°C) prep_stock->storage_ft tp1 Day 1 storage_neg80->tp1 tp2 Day 7 storage_neg80->tp2 tp3 Day 30 storage_neg80->tp3 tp4 Day 60 storage_neg80->tp4 storage_neg20->tp1 storage_neg20->tp2 storage_neg20->tp3 storage_neg20->tp4 storage_4c->tp1 storage_4c->tp2 storage_4c->tp3 storage_4c->tp4 storage_rt->tp1 storage_rt->tp2 storage_rt->tp3 storage_rt->tp4 storage_ft->tp1 storage_ft->tp2 storage_ft->tp3 storage_ft->tp4 quantify Quantify Remaining Ceralasertib (%) tp1->quantify tp2->quantify tp3->quantify tp4->quantify degradation Identify Degradation Products quantify->degradation plot Plot Stability Over Time degradation->plot

Experimental workflow for assessing Ceralasertib stability.

ATR_Pathway dna_damage DNA Damage (e.g., Replication Stress) atr ATR Kinase dna_damage->atr activates chk1 CHK1 atr->chk1 phosphorylates cell_cycle Cell Cycle Arrest chk1->cell_cycle dna_repair DNA Repair chk1->dna_repair fork_stab Replication Fork Stabilization chk1->fork_stab ceralasertib Ceralasertib (AZD6738) ceralasertib->atr inhibits

Ceralasertib inhibits the ATR signaling pathway.

References

Technical Support Center: BAY-184 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-184, a potent and selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the KAT6A and KAT6B enzymes.[1][2][3] These enzymes are histone acetyltransferases that play a crucial role in chromatin regulation by transferring an acetyl group from acetyl coenzyme A (AcCoA) to lysine residues of histone substrates.[1][2][3][4][5] this compound acts as a reversible competitor of AcCoA, thus inhibiting the acetylation of histones and other protein targets of KAT6A/B.

Q2: What are the recommended cell-based assays to confirm this compound activity?

A2: To confirm the activity of this compound in a cellular context, it is recommended to perform assays that measure both the direct engagement of the target and the downstream biological consequences. A key downstream marker of KAT6A activity is the acetylation of Histone H3 at lysine 23 (H3K23ac).[4] A reduction in H3K23ac levels upon this compound treatment can be quantified using techniques such as Western Blot or Homogeneous Time-Resolved Fluorescence (HTRF) assays.[4] Additionally, in estrogen receptor-positive (ER+) breast cancer cell lines like ZR-75-1, a decrease in ERα levels and inhibition of cell proliferation are expected outcomes.[4]

Q3: Is there a negative control compound available for this compound?

A3: Yes, BAY-644 is the recommended negative control for this compound.[4] It is a close structural analog of this compound that is inactive against the intended KAT6A/B targets.[4] Utilizing BAY-644 in parallel with this compound is crucial to ensure that the observed phenotype is a direct result of KAT6A/B inhibition and not due to off-target effects.[2]

Q4: What is the known selectivity profile of this compound?

A4: this compound is a highly selective inhibitor for KAT6A and KAT6B. It shows significantly less activity against other histone acetyltransferases (HATs) from the MYST family, such as KAT5, KAT7, and KAT8, and has no significant activity against p300.[6] It has also been tested against a large panel of kinases and showed high selectivity.[6]

Q5: Are there any known liabilities or safety concerns with this compound?

A5: One observed liability of this compound is mutagenicity.[4] This is an important consideration for any long-term or in vivo studies. Researchers should handle the compound with appropriate safety precautions.

Troubleshooting Guide

This guide addresses potential unexpected results you may encounter during your experiments with this compound.

Issue 1: No or low activity of this compound in cellular assays.
  • Possible Cause 1: Compound Stability and Solubility.

    • Troubleshooting: this compound has good solubility (264 mg/L) and is stable over a wide pH range (1.0–10.0) for 24 hours.[4] However, improper storage or handling can affect its activity. Ensure the compound is stored as recommended by the supplier, typically at -20°C or -80°C. For cellular assays, prepare fresh dilutions from a stock solution in a suitable solvent like DMSO.

  • Possible Cause 2: Cell Line Sensitivity.

    • Troubleshooting: Not all cell lines are equally sensitive to KAT6A/B inhibition. Sensitivity is often correlated with the amplification of the KAT6A gene, which is common in certain breast cancer subtypes.[1][2][3][4] It is advisable to use a well-characterized sensitive cell line, such as ZR-75-1 (ER+ breast cancer), as a positive control.[4] If you are testing a new cell line, consider verifying KAT6A/B expression levels.

  • Possible Cause 3: Assay Conditions.

    • Troubleshooting: The observed potency of this compound can vary between biochemical and cellular assays. For instance, the IC50 for KAT6A inhibition in a biochemical TR-FRET assay is 71 nM, while in a cellular H3K23 acetylation HTRF assay in ZR-75-1 cells, it is 670 nM.[4] This difference is expected due to factors like cell permeability and engagement with the target in a complex cellular environment. Ensure your assay is optimized for the specific cell line and endpoint being measured. Refer to the detailed experimental protocols below.

Issue 2: Discrepancy between biochemical and cellular assay results.
  • Possible Cause 1: Cellular Permeability and Efflux.

    • Troubleshooting: While this compound has shown good cellular activity in some cell lines, differences in cell membrane composition and the expression of drug efflux pumps can lead to lower intracellular concentrations of the inhibitor.[4] If you observe potent biochemical activity but weak cellular effects, consider evaluating the cellular uptake of this compound in your specific cell model.

  • Possible Cause 2: Off-target effects at high concentrations.

    • Troubleshooting: Although this compound is highly selective, at very high concentrations, the possibility of off-target effects increases. This can lead to cellular phenotypes that are not directly related to KAT6A/B inhibition. Always include the negative control, BAY-644, in your experiments to differentiate between on-target and off-target effects.[2][4] It is also recommended to perform a dose-response study to identify the optimal concentration range for on-target activity.

Issue 3: Development of resistance to this compound treatment.
  • Possible Cause: Acquired Resistance Mechanisms.

    • Troubleshooting: Prolonged treatment with an inhibitor can lead to the development of resistance in cancer cells. This can occur through various mechanisms, including mutations in the drug target, activation of bypass signaling pathways, or increased drug efflux.[7] If you observe a decrease in the efficacy of this compound over time, consider investigating potential resistance mechanisms. This could involve sequencing the KAT6A/B genes to check for mutations or performing RNA sequencing to identify changes in gene expression.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineEndpointIC50 (nM)
Biochemical TR-FRETRecombinant KAT6AHistone H4 Acetylation71
Biochemical TR-FRETRecombinant KAT6BHistone H4 Acetylation83
Cellular HTRFZR-75-1H3K23 Acetylation670
ER Target Gene ReporterMVLN (MCF-7)Luciferase Activity168
Proliferation AssayZR-75-1Cell Growth Inhibition130

Data compiled from multiple sources.[4][6][8]

Table 2: Selectivity Profile of this compound

TargetIC50 (nM)
KAT6A71
KAT6B83
KAT514,300
KAT71,070
KAT8>10,000
p300>10,000

Data from the primary publication.[2]

Experimental Protocols

Protocol 1: Cellular H3K23 Acetylation HTRF Assay
  • Cell Seeding: Seed ZR-75-1 cells in a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the negative control BAY-644 in the appropriate cell culture medium. Add the compounds to the cells and incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer (e.g., CisBio Lysis buffer A) with shaking for 45 minutes.[2]

  • HTRF Reaction: Transfer the cell lysate to a low-volume 384-well plate. Add the HTRF reagents (e.g., anti-H3K23ac antibody labeled with a donor fluorophore and a second antibody labeled with an acceptor fluorophore).

  • Incubation and Reading: Incubate the plate at room temperature for the time specified by the HTRF kit manufacturer. Read the fluorescence at the appropriate wavelengths using an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for H3K23 Acetylation and ERα Levels
  • Cell Treatment and Lysis: Seed and treat cells with this compound as described in Protocol 1. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K23ac and ERα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control.

Mandatory Visualizations

BAY184_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAY184 This compound KAT6A_B KAT6A/B BAY184->KAT6A_B Inhibition ER_alpha_mRNA ERα mRNA ER_alpha_Protein ERα Protein ER_alpha_mRNA->ER_alpha_Protein Histone_H3 Histone H3 KAT6A_B->Histone_H3 Acetylation AcCoA Acetyl-CoA AcCoA->KAT6A_B H3K23ac H3K23ac Histone_H3->H3K23ac ER_alpha_Gene ERα Gene (ESR1) H3K23ac->ER_alpha_Gene Transcriptional Regulation ER_alpha_Gene->ER_alpha_mRNA

Caption: Simplified signaling pathway of this compound action in ER+ breast cancer cells.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Compound Verify Compound Integrity (Storage, Fresh Dilutions) Start->Check_Compound Check_Cell_Line Confirm Cell Line Sensitivity (Use Positive Control, e.g., ZR-75-1) Start->Check_Cell_Line Check_Assay Review Assay Protocol (Concentration, Incubation Time) Start->Check_Assay Use_Neg_Control Include Negative Control (BAY-644) Check_Compound->Use_Neg_Control Check_Cell_Line->Use_Neg_Control Check_Assay->Use_Neg_Control Investigate_Resistance Investigate Acquired Resistance (Long-term Culture) Use_Neg_Control->Investigate_Resistance If on-target effect is confirmed but efficacy is lost over time Consult_Support Consult Technical Support Use_Neg_Control->Consult_Support If issues persist Investigate_Resistance->Consult_Support

Caption: A logical workflow for troubleshooting unexpected results with this compound treatment.

References

Technical Support Center: Improving BAY-184 Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with BAY-184 efficacy, particularly in the context of resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and orally active inhibitor of lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2] These enzymes play a crucial role in chromatin regulation by acetylating histone H3 at lysine 23 (H3K23ac).[2] In cancer, particularly in estrogen receptor-positive (ER+) breast cancer where KAT6A is often amplified, this compound inhibits H3K23 acetylation, leading to a decrease in ERα levels and subsequent suppression of tumor cell proliferation.[2]

Q2: In which cancer cell lines is this compound expected to be most effective?

Preclinical studies have shown that this compound is most effective in ER+ breast cancer cell lines that have a focal amplification of the KAT6A gene.[1][2] The ZR-75-1 cell line is a well-documented sensitive model, exhibiting a significant reduction in cell proliferation upon treatment with this compound.[2]

Q3: What are the potential mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound have not been extensively documented in published literature, potential mechanisms for resistance to targeted therapies, including KAT6 inhibitors, can be broadly categorized as:

  • Target-related alterations: Mutations or alternative splicing of the KAT6A or KAT6B genes that prevent this compound from binding to its target.

  • Bypass signaling pathways: Activation of alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the effects of KAT6A/B inhibition.

  • Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1/ABCB1), which can actively transport this compound out of the cell, reducing its intracellular concentration.[3][4][5]

  • Intrinsic resistance: Some cancer cell lines may exhibit inherent resistance to this compound due to their specific genetic and epigenetic landscape, independent of prior exposure to the drug.[6][7][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Reduced or no efficacy of this compound in a previously sensitive cell line. Development of acquired resistance.1. Confirm Resistance: Perform a dose-response curve with this compound to confirm a shift in the IC50 value compared to the parental cell line. 2. Investigate Mechanisms: Analyze potential resistance mechanisms such as target mutation/alteration, activation of bypass pathways, or increased drug efflux. 3. Combination Therapy: Explore synergistic combinations with other targeted agents (see "Strategies to Overcome Resistance" section).
High variability in experimental results. Inconsistent experimental conditions.1. Cell Line Authenticity: Ensure the authenticity of your cell line through short tandem repeat (STR) profiling. 2. Reagent Quality: Use freshly prepared this compound solutions and ensure the quality of all other reagents. 3. Standardized Protocols: Strictly adhere to standardized protocols for cell seeding, treatment, and endpoint assays.
This compound shows low efficacy in a new cell line. Intrinsic resistance.1. Characterize the Cell Line: Analyze the expression levels of KAT6A, KAT6B, and ERα in the cell line. Low expression of the target may explain the lack of response. 2. Explore Combination Therapies: Test this compound in combination with other agents that target pathways known to be active in the specific cancer type.

Strategies to Overcome Resistance and Enhance Efficacy

Several preclinical studies have demonstrated that the efficacy of KAT6 inhibitors like this compound can be enhanced through combination therapies.

Combination Therapy Approaches
Combination Partner Rationale Applicable Cancer Types Reported Synergy
Menin Inhibitors Menin and KAT6A/B cooperatively regulate ER-driven gene expression. Dual inhibition shows synergistic anti-proliferative effects.[10][11][12][13][14][15]ER+ Breast Cancer, NUP98-rearranged Pediatric AMLSynergistic
ER Antagonists (e.g., Fulvestrant) Downregulation of ERα by this compound can be complemented by direct ER antagonism, leading to a more complete blockade of ER signaling.[16][17][18][19]ER+ Breast CancerSynergistic
CDK4/6 Inhibitors (e.g., Palbociclib) Both KAT6A and CDK4/6 are involved in cell cycle progression. Combined inhibition can lead to a more profound cell cycle arrest.[20][21][22][23][24]ER+ Breast CancerSynergistic

Experimental Protocols

Establishing a this compound Resistant Cell Line

This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.[25][26][27][28][29][30]

Workflow for Developing a Resistant Cell Line

G start Start with parental sensitive cell line ic50 Determine IC50 of this compound start->ic50 treat_low Treat with low concentration (~IC20) of this compound ic50->treat_low monitor Monitor cell viability and allow recovery of surviving cells treat_low->monitor increase_conc Gradually increase this compound concentration in a stepwise manner monitor->increase_conc Once cells recover passage Passage cells at the new concentration until stable growth increase_conc->passage passage->increase_conc Repeat for several cycles confirm Confirm resistance by re-evaluating IC50 passage->confirm Once stable at high concentration characterize Characterize the resistant phenotype and mechanisms confirm->characterize

Caption: Workflow for generating a drug-resistant cell line.

Methodology:

  • Determine the initial IC50: Culture the parental sensitive cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or XTT assay).

  • Initial Treatment: Treat the cells with a low concentration of this compound (e.g., the IC20, the concentration that inhibits 20% of cell growth).

  • Culture and Recovery: Maintain the cells in the presence of the drug. The medium containing this compound should be changed every 2-3 days. Initially, a large proportion of cells may die. Allow the surviving cells to proliferate.

  • Stepwise Dose Escalation: Once the cells have recovered and are growing steadily, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).

  • Repeat Cycles: Repeat the process of treatment, recovery, and dose escalation for several months.

  • Confirmation of Resistance: After establishing a cell line that can proliferate in a significantly higher concentration of this compound, confirm the resistance by performing a dose-response curve and comparing the new IC50 to that of the parental cell line. A significant increase in the IC50 value indicates the development of resistance.

  • Characterization: Once resistance is confirmed, the cell line can be used to investigate the underlying mechanisms of resistance.

Cell Viability Assay (MTT/XTT)

This protocol is for assessing the effect of this compound, alone or in combination, on cell proliferation and viability.

Experimental Workflow for Cell Viability Assay

G seed Seed cells in a 96-well plate treat Treat with varying concentrations of this compound +/- combination drug seed->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add MTT or XTT reagent incubate->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent measure Measure absorbance on a plate reader incubate_reagent->measure analyze Analyze data and calculate IC50 values measure->analyze

Caption: Workflow for a typical cell viability assay.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound, a combination partner, or the combination of both. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for a period that allows for cell proliferation and the drug to exert its effect (typically 48-72 hours).

  • Addition of Reagent: Add MTT or XTT reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.

  • Absorbance Measurement: If using MTT, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the drug concentration and use a non-linear regression model to calculate the IC50 values. For combination studies, synergy can be assessed using methods like the Combination Index (CI).

Western Blot for Histone Acetylation

This protocol is to assess the pharmacodynamic effect of this compound by measuring the levels of H3K23 acetylation.

Signaling Pathway of this compound Action

G BAY184 This compound KAT6A KAT6A/B BAY184->KAT6A H3K23ac Acetylated H3K23 KAT6A->H3K23ac Acetylation H3K23 Histone H3 (Lys23) ERa_transcription ERα Gene Transcription H3K23ac->ERa_transcription Promotes ERa_protein ERα Protein ERa_transcription->ERa_protein Cell_Proliferation Cell Proliferation ERa_protein->Cell_Proliferation Drives

Caption: Simplified signaling pathway of this compound.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Harvest the cells and extract total protein or nuclear extracts using appropriate lysis buffers containing protease and deacetylase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated H3K23. Also, probe for total Histone H3 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the acetyl-H3K23 signal to the total H3 signal to determine the relative change in acetylation.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is to determine if the growth inhibitory effects of this compound are due to the induction of apoptosis.

Logic Diagram for Apoptosis Assay Interpretation

G AnnexinV Annexin V Positive? PI PI Positive? AnnexinV->PI Yes Live Live Cells AnnexinV->Live No EarlyApoptosis Early Apoptotic Cells PI->EarlyApoptosis No LateApoptosis Late Apoptotic/Necrotic Cells PI->LateApoptosis Yes

Caption: Interpreting Annexin V/PI flow cytometry data.

Methodology:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired time. Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

By utilizing these FAQs, troubleshooting guides, and detailed protocols, researchers can better navigate their experiments with this compound and develop effective strategies to enhance its efficacy, particularly in the challenging context of drug resistance.

References

BAY-184 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of BAY-184, a potent and selective KAT6A/B inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2] Its mechanism of action involves blocking the transfer of an acetyl group from acetyl coenzyme A (AcCoA) to lysine residues on target histone substrates.[3][4][5][6] This inhibition plays a crucial role in regulating chromatin structure and gene expression.[3][4][6]

Q2: What are the primary molecular targets of this compound?

The primary targets of this compound are the histone acetyltransferases KAT6A and KAT6B.[1][2] It has demonstrated high selectivity for these two enzymes over other related histone acetyltransferases such as KAT5, KAT7, KAT8, and p300.[2][7]

Q3: In which research areas is this compound most commonly used?

This compound is primarily utilized in oncology research, particularly in studies related to breast cancer.[3][8] KAT6A and KAT6B are frequently amplified in various cancer types, making them attractive therapeutic targets.[3][4][7]

Q4: How should I store and handle this compound?

For long-term storage, this compound stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] It is recommended to avoid repeated freeze-thaw cycles to prevent inactivation.[1] For short-term storage (days to weeks), it can be kept at 0 - 4°C.[9]

Q5: What is a recommended negative control for experiments with this compound?

The compound BAY-644 has been used as a negative control in studies involving this compound.[8] It is structurally related but does not exhibit inhibitory activity against KAT6A.[8]

Quantitative Data Summary

In Vitro Potency and Activity
Assay TypeTarget/Cell LineIC50 ValueReference
Biochemical Assay (TR-FRET)KAT6A71 nM[1][2][8]
Biochemical AssayKAT6B83 nM[1][2][7]
Cell Proliferation AssayZR-75-1 (Breast Cancer)130 nM[2][8]
H3K23 Acetylation (HTRF)ZR-75-1 Cells670 nM[2][8]
ER Target Gene Reporter AssayMVLN Cells168 nM[2][8]
Selectivity Profile
TargetIC50 Value
KAT6A71 nM
KAT6B83 nM
KAT514,300 nM
KAT71,070 nM
KAT8>10,000 nM
p300>10,000 nM
Data sourced from a study by Neuhaus et al.[7]

Experimental Protocols

Protocol 1: Western Blot for H3K23 Acetylation and ERα Levels

This protocol describes the analysis of protein level changes in response to this compound treatment.

  • Cell Culture and Treatment: Seed ZR-75-1 breast cancer cells and culture for 24 hours. Treat cells with the desired concentration of this compound (e.g., 1 µM) for various time points (e.g., 10 min, 48h, 144h).[8]

  • Cell Lysis: Aspirate the culture medium and wash cells with PBS. Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against H3K23ac and ERα overnight at 4°C.[7][8] Use a loading control antibody (e.g., β-actin or total Histone H3) for normalization.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Proliferation Assay

This protocol is for assessing the effect of this compound on cancer cell growth.

  • Cell Seeding: Seed ZR-75-1 cells in a 96-well plate at a density of 10,000 cells per well and allow them to attach for 24 hours.[7]

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a negative control compound if available.[8]

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as Alamar Blue.[7] Add the reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence or absorbance according to the assay manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: H3K23 Acetylation HTRF Assay

This cellular mechanistic assay quantifies the direct target engagement of this compound.[8]

  • Cell Seeding and Treatment: Seed 10,000 ZR-75-1 cells per well in a 96-well plate and culture for 24 hours. Treat with a concentration series of this compound and incubate for another 24 hours.[7]

  • Cell Lysis: Aspirate the medium and lyse the cells with 50 µL of CisBio Lysis buffer A for 45 minutes with shaking. Add 12.5 µL of EPIgeneous lysis buffer part 2 and shake further.[7][8]

  • Lysate Transfer: Transfer 10 µL of the lysate to a white 384-well plate.[8]

  • Antibody Addition:

    • For H3K23ac detection, add 5 µL of a 1:125 dilution of H3K23ac-Eu antibody.

    • For total H3 detection (normalization), use a total H3 cellular HTRF kit (e.g., from CisBio) and add 5 µL of a 1:50 dilution of H3-Eu antibody.[8]

  • Incubation and Measurement: Incubate the plate as per the manufacturer's protocol and measure the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the ratio of the H3K23ac signal to the total H3 signal and determine the IC50 value for the inhibition of histone acetylation.

Visualizations

G cluster_0 Cell Nucleus AcCoA Acetyl-CoA KAT6A KAT6A/B Enzyme AcCoA->KAT6A Substrate H3K23ac Acetylated H3K23 KAT6A->H3K23ac Acetylation HistoneH3 Histone H3 Tail HistoneH3->KAT6A Substrate Chromatin Chromatin Relaxation H3K23ac->Chromatin GeneExp Gene Expression (e.g., ERα targets) Chromatin->GeneExp BAY184 This compound BAY184->Inhibition Inhibition->KAT6A Inhibition

Caption: this compound inhibits KAT6A/B, preventing H3K23 acetylation.

G cluster_workflow General Experimental Workflow A 1. Hypothesis: Inhibition of KAT6A/B will affect cell phenotype B 2. Experiment Design: - Select cell line (e.g., ZR-75-1) - Determine this compound concentrations - Choose readouts (e.g., Proliferation, Western Blot) A->B C 3. In Vitro Assay: Treat cells with this compound and controls (Vehicle, Negative Control) B->C D 4. Data Collection: - Measure proliferation (IC50) - Measure target modulation (H3K23ac levels) - Measure downstream effects (ERα levels) C->D E 5. Data Analysis: - Calculate IC50 values - Quantify protein level changes D->E F 6. Interpretation: Correlate target inhibition with cellular phenotype E->F

Caption: A typical workflow for characterizing this compound's cellular effects.

Troubleshooting Guide

Problem 1: No or weak effect of this compound observed in cellular assays.

Potential CauseRecommended Solution
Compound Degradation Ensure proper storage of this compound (-80°C for long-term).[1] Prepare fresh dilutions from a new aliquot for each experiment.
Incorrect Concentration Verify calculations for dilutions. The effective concentration in cellular assays can be higher than the biochemical IC50. For ZR-75-1 cells, concentrations around 130 nM for proliferation and 670 nM for H3K23ac inhibition are expected.[2][8] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Cell Line Insensitivity The cellular effect of this compound may be context-dependent. For example, its effect on proliferation in ER-positive breast cancer cells is linked to the reduction of ERα levels.[8] Confirm that your chosen cell line expresses KAT6A/B and is dependent on the pathway for the phenotype you are measuring.
Assay Timing The reduction in H3K23 acetylation can be rapid (within 10 minutes), while downstream effects like changes in ERα levels and proliferation may take 24-48 hours or longer to become apparent.[8] Optimize the treatment duration for your specific endpoint.

Problem 2: Observed phenotype is inconsistent with known KAT6A/B inhibition.

Potential CauseRecommended Solution
Off-Target Effects While this compound is highly selective, off-target effects are a possibility at high concentrations.[2][10] Lower the concentration of this compound to the lowest effective dose. Use a structurally distinct KAT6A/B inhibitor to see if the phenotype is recapitulated.
Use of Controls Always include a vehicle control (e.g., DMSO) and an inactive negative control compound (e.g., BAY-644) to confirm that the observed effect is due to specific inhibition of the target.[8]
On-Target but Unexpected Phenotype The function of KAT6A/B may be broader than anticipated in your specific cellular context. The mechanism of action can differ between cell lines; for instance, the inhibition mechanism in LCLC97TM1 lung cancer cells is different from that in ZR-75-1 cells.[7]

Problem 3: How to confirm on-target activity of this compound in my cells?

Confirming that the observed cellular phenotype is a direct result of KAT6A/B inhibition is crucial for data interpretation.

G Start Unexpected or Inconsistent Results CheckConcentration Is the concentration within the selective range? (<1 µM) Start->CheckConcentration CheckTarget Confirm On-Target Engagement: Measure H3K23ac levels via Western Blot or HTRF CheckConcentration->CheckTarget Yes AdjustConcentration Adjust Concentration and repeat CheckConcentration->AdjustConcentration No TargetModulated Is H3K23ac reduced? CheckTarget->TargetModulated UseControls Use Negative Control (e.g., BAY-644). Does it lack the effect? TargetModulated->UseControls Yes ConsiderOffTarget Consider Off-Target Effects or Alternative Mechanisms TargetModulated->ConsiderOffTarget No ControlsConfirm Is the effect specific to this compound? UseControls->ControlsConfirm PhenotypeOnTarget Phenotype is likely On-Target ControlsConfirm->PhenotypeOnTarget Yes ControlsConfirm->ConsiderOffTarget No AdjustConcentration->CheckConcentration

Caption: A troubleshooting workflow for validating this compound's on-target activity.

References

Technical Support Center: Ceralasertib (AZD6738) Dosage and Administration in Preclinical Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ceralasertib (AZD6738), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in preclinical tumor models.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ceralasertib?

Ceralasertib is an orally bioavailable ATP-competitive inhibitor of ATR kinase.[3][4] ATR is a critical regulator of the DNA Damage Response (DDR), particularly in response to replication stress.[3] By inhibiting ATR, Ceralasertib prevents the phosphorylation of downstream targets like CHK1, leading to the accumulation of DNA damage and ultimately cell death, especially in cancer cells with high replication stress or defects in other DDR pathways, such as ATM deficiency.[3][5][6]

Q2: Which tumor models are most sensitive to Ceralasertib monotherapy?

Preclinical studies have shown that tumor models with defects in the ATM pathway are particularly sensitive to Ceralasertib monotherapy.[4][6] Enhanced sensitivity is also observed in models with other DDR defects or high levels of replication stress, such as those with CCNE1 amplification.[6]

Q3: What are common combination strategies with Ceralasertib?

Ceralasertib has shown synergistic anti-tumor activity when combined with:

  • DNA-damaging chemotherapy agents: such as carboplatin, cisplatin, and irinotecan.[4][6][7][8]

  • PARP inhibitors: like olaparib, particularly in tumors with BRCA mutations.[6]

  • Immune checkpoint inhibitors: such as anti-PD-L1 antibodies (durvalumab).[9]

  • Ionizing radiation (IR): Ceralasertib can enhance the efficacy of radiotherapy.[4]

Q4: What are the dose-limiting toxicities observed with Ceralasertib in preclinical and clinical studies?

The primary dose-limiting toxicities associated with Ceralasertib are hematological, with thrombocytopenia being the most common.[1][7] Anemia and neutropenia have also been reported.[7] Careful monitoring of blood counts is crucial during in vivo studies.

Troubleshooting Guide

Problem: Sub-optimal anti-tumor efficacy with Ceralasertib monotherapy.

  • Possible Cause: The tumor model may not have the specific genetic background (e.g., ATM deficiency) that confers high sensitivity to ATR inhibition.

    • Solution: Characterize the DDR pathway status of your tumor model. Consider using models with known DDR defects to establish a positive control for Ceralasertib activity.

  • Possible Cause: Insufficient drug exposure due to suboptimal dosage or schedule.

    • Solution: Ensure that the dosing regimen is sufficient to maintain plasma concentrations that lead to target engagement in the tumor. Preclinical studies suggest that continuous daily dosing is often required for significant tumor growth inhibition with monotherapy.[6] Refer to the dosage table below for guidance.

Problem: Excessive toxicity (e.g., significant body weight loss) in combination therapy studies.

  • Possible Cause: Overlapping toxicities between Ceralasertib and the combination agent, particularly with chemotherapy.

    • Solution: Optimization of the dose and schedule is critical. Consider reducing the dose of Ceralasertib or the combination agent.[6] Intermittent dosing schedules for Ceralasertib (e.g., 3-5 days on, followed by a break) have been shown to be effective and better tolerated in combination with agents like olaparib.[6] The sequence of administration can also impact tolerability and efficacy.[8][10]

Problem: Lack of a clear pharmacodynamic (PD) effect in tumor tissue.

  • Possible Cause: Timing of tumor collection relative to the last dose may not be optimal to observe changes in downstream biomarkers.

    • Solution: Conduct a pilot time-course experiment to determine the optimal time point for observing modulation of PD biomarkers such as phosphorylated CHK1 (pCHK1), phosphorylated RAD50 (pRAD50), and γH2AX.[6] In LoVo xenografts, for example, dose-dependent increases in these markers were observed 2 to 8 hours after the last dose.[6]

Data Summary: Ceralasertib Dosage in Preclinical Tumor Models

The following table summarizes Ceralasertib dosages used in various preclinical xenograft models. Note that the optimal dose and schedule can vary significantly based on the tumor model and whether Ceralasertib is used as a monotherapy or in combination.

Tumor ModelTreatmentCeralasertib DosageAdministration Route & ScheduleOutcome
LoVo (Colorectal) Monotherapy10, 25, 50 mg/kgOral, once daily (qd)Dose-dependent efficacy; significant TGI at 50 mg/kg.[6]
Granta-519 (Mantle Cell Lymphoma) Monotherapy10, 25, 50 mg/kgOral, once daily (qd)Dose-dependent efficacy; significant TGI at 50 mg/kg.[6]
NCI-H23 (NSCLC, ATM-deficient) Monotherapy50 mg/kgOral, once daily (qd)Significant tumor growth inhibition.[5][6]
FaDu (Head & Neck, ATM knockout) Monotherapy25, 50 mg/kgOral, once daily (qd)Significant activity with continuous daily dosing.[6]
HCC1806 (Breast Cancer, CCNE1 amp) Monotherapy6.25, 12.5, 25 mg/kgOral, twice daily (bid)Dose-dependent increase in efficacy.[6]
HCC1806 (Breast Cancer, CCNE1 amp) Monotherapy50 mg/kgOral, once daily (qd)Similar efficacy to 12.5 mg/kg bid.[6]
TNBC PDX (BRCA2-mutant) Combination with OlaparibNot specifiedOral, 3-5 days/weekComplete tumor regression.[6]
TNBC PDX (BRCA wild-type) Combination with OlaparibNot specified (dosed twice daily)Oral, bidComplete tumor regression with increased olaparib/ceralasertib dosing.[6]
Various Xenografts/PDXs Monotherapy6.25 - 25 mg/kgOral, twice daily (bid)Dose-dependent anti-tumor activity.[11][12]
Various Xenografts/PDXs Monotherapy50 mg/kgOral, once daily (qd)Dose-dependent anti-tumor activity.[11][12]
TP53-mutant TNBC PDX Combination with Carboplatin25 mg/kgOral, 3 daysOptimal tumor control.[10]

TGI: Tumor Growth Inhibition; NSCLC: Non-Small Cell Lung Cancer; PDX: Patient-Derived Xenograft; TNBC: Triple-Negative Breast Cancer.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Assessment in Xenograft Models
  • Cell Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel) at a concentration of 5-10 x 10^6 cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID).[13]

  • Tumor Growth Monitoring and Randomization:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions regularly with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[13][14]

    • Once tumors reach the desired size, randomize animals into treatment and control groups with comparable average tumor volumes.[14]

  • Drug Formulation and Administration:

    • Prepare Ceralasertib in a suitable vehicle. A common vehicle is a suspension in 1% (w/v) HPMC, 0.1% (w/v) Polysorbate 80 in deionized water.

    • Administer Ceralasertib orally via gavage at the desired dose and schedule.[13] The control group receives the vehicle only.

  • Monitoring Efficacy and Toxicity:

    • Measure tumor volumes and body weights 2-3 times per week.[14]

    • Body weight loss is a key indicator of toxicity.[13]

    • At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for endpoint analysis (e.g., weight, IHC).[11][13]

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis by Immunohistochemistry (IHC)
  • Study Design:

    • Establish xenograft tumors as described in Protocol 1.

    • Dose animals with Ceralasertib for a short duration (e.g., 3-4 days).[6]

    • Collect tumors at various time points after the final dose (e.g., 2, 8, 24 hours) to assess the time course of biomarker modulation.[6] A pre-dose (0 hour) sample should also be collected.

  • Tissue Collection and Processing:

    • Excise tumors and fix them in 10% neutral buffered formalin for 24 hours.

    • Process the fixed tissues and embed them in paraffin (B1166041) (FFPE).

  • Immunohistochemistry Staining:

    • Cut 4-5 µm sections from the FFPE blocks.

    • Perform antigen retrieval using an appropriate buffer and heating method.

    • Block endogenous peroxidase activity.

    • Incubate sections with primary antibodies against PD biomarkers (e.g., anti-phospho-CHK1 (Ser345), anti-γH2AX, anti-phospho-RAD50 (Ser635)).

    • Incubate with a suitable HRP-conjugated secondary antibody.

    • Develop the signal using a chromogenic substrate like DAB.

    • Counterstain with hematoxylin.

  • Image Analysis:

    • Scan the stained slides.

    • Quantify the staining intensity and percentage of positive cells using image analysis software. An H-score can be calculated to represent both intensity and the percentage of positive cells.

Visualizations

Ceralasertib_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_pathway ATR Signaling Cascade cluster_response Cellular Response DNA_Damage Stalled Replication Forks DNA Double-Strand Breaks ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 P Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest Fork_Stabilization Replication Fork Stabilization & Repair CHK1->Fork_Stabilization Ceralasertib Ceralasertib (AZD6738) Ceralasertib->ATR Inhibits Apoptosis DNA Damage Accumulation & Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibition leads to Fork_Stabilization->Apoptosis Inhibition leads to

Caption: Ceralasertib inhibits ATR kinase, blocking downstream signaling and leading to apoptosis.

experimental_workflow cluster_pd Optional PD Study start Tumor Model Selection (e.g., Xenograft, PDX) implant Tumor Cell Implantation (Subcutaneous) start->implant monitor_growth Monitor Tumor Growth (Calipers) implant->monitor_growth randomize Randomize into Groups (e.g., Vehicle, Ceralasertib) monitor_growth->randomize treatment Drug Administration (Oral Gavage, Defined Schedule) randomize->treatment pd_treatment Short-term Treatment randomize->pd_treatment monitor_efficacy Monitor Efficacy & Toxicity (Tumor Volume, Body Weight) treatment->monitor_efficacy endpoint Endpoint Analysis (Tumor Excision, IHC, etc.) monitor_efficacy->endpoint pd_collection Tumor Collection (Time Course) pd_treatment->pd_collection pd_analysis Biomarker Analysis (pCHK1, γH2AX) pd_collection->pd_analysis

Caption: General workflow for assessing Ceralasertib efficacy in preclinical xenograft models.

References

Technical Support Center: Minimizing Variability in BAY-184 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability and ensuring robust results in experiments involving the KAT6A/B inhibitor, BAY-184.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective dual inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2][3] These enzymes are crucial for chromatin regulation by transferring an acetyl group from acetyl coenzyme A (AcCoA) to lysine residues of histone proteins, most notably Histone H3 at lysine 23 (H3K23).[4][5] this compound competitively binds to the AcCoA pocket of KAT6A and KAT6B, thereby inhibiting their enzymatic activity.[2] This inhibition leads to a decrease in H3K23 acetylation (H3K23ac), which can alter gene expression and affect cellular processes like proliferation, particularly in cancer cells where KAT6A/B may be amplified or overexpressed.[1][6]

Q2: In which cell lines has this compound shown activity?

A2: this compound has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly in estrogen receptor-positive (ER+) breast cancer cell lines. The ZR-75-1 cell line, which has a focal amplification of the KAT6A gene, is a commonly used model and shows high sensitivity to this compound.[1] Other responsive cell lines include CAMA-1, MCF7, and T47D.[7] The activity of this compound can vary between cell lines, and it is advisable to consult the literature for IC50 values in your specific model system.[1][7]

Q3: What are the expected downstream effects of this compound treatment?

A3: The primary and most immediate downstream effect of this compound treatment is a reduction in the levels of H3K23 acetylation.[1] This can be observed within minutes to hours of treatment.[2] A subsequent effect in sensitive cell lines, such as ZR-75-1, is the downregulation of estrogen receptor alpha (ERα) protein levels and transcriptional activity, which typically occurs after 24 hours of treatment.[1][2] Ultimately, these molecular changes lead to an inhibition of cell proliferation and can induce cell senescence.[1][4]

Q4: How should I prepare and store this compound?

A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the inhibitor is fully dissolved. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, dilute the stock in the appropriate cell culture medium, ensuring the final DMSO concentration is consistent across all treatments and controls and is non-toxic to the cells (typically ≤ 0.1%).

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTarget/Cell LineIC50 (nM)Notes
Biochemical Assay (TR-FRET)KAT6A71Recombinant human His-tagged KAT6A.[1]
Biochemical AssayKAT6B83-
Cellular Assay (HTRF)H3K23 Acetylation (ZR-75-1 cells)670Measures the direct downstream marker of KAT6A/B activity.[1]
Cellular Assay (Reporter)ERα Transcriptional Activity (MVLN cells)168Luciferase reporter assay.[1]

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

Cell LineSubtypeProliferation IC50 (nM)
ZR-75-1ER-positive130[1]
CAMA-1ER-positive450[7]
MCF7ER-positive460[7]
T47DER-positive1200[7]
MDA-MB-231Triple Negative>20,000[7]

Experimental Protocols

Protocol 1: Western Blot for H3K23 Acetylation

This protocol describes the detection of changes in H3K23ac levels in cells treated with this compound.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., ZR-75-1) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a dose-range of this compound (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 2, 6, 24 hours).

  • Histone Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells and extract histones using an acid extraction protocol or a commercial kit. Acid extraction is often preferred for histone analysis.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate proteins on a 15% polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K23ac overnight at 4°C.

    • To normalize for histone content, probe a separate blot or strip and re-probe the same blot with an antibody against total Histone H3.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

This protocol measures the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density.

    • Include wells with medium only for background control.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Treat the cells and include a vehicle control (DMSO).

    • Incubate for a period relevant to proliferation (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the background luminescence from all readings and plot the results to determine the IC50 value.

Mandatory Visualizations

BAY184_Signaling_Pathway BAY184 This compound KAT6AB KAT6A/KAT6B (Lysine Acetyltransferases) BAY184->KAT6AB Inhibits H3K23ac H3K23 Acetylation KAT6AB->H3K23ac Catalyzes AcCoA Acetyl-CoA AcCoA->KAT6AB HistoneH3 Histone H3 HistoneH3->KAT6AB Chromatin Chromatin Relaxation H3K23ac->Chromatin GeneExpression Altered Gene Expression (e.g., ERα downregulation) Chromatin->GeneExpression CellProliferation Inhibition of Cell Proliferation GeneExpression->CellProliferation

This compound Signaling Pathway

Experimental_Workflow start Start: Hypothesis (this compound inhibits KAT6A/B) cell_culture Cell Culture (e.g., ZR-75-1) start->cell_culture treatment This compound Treatment (Dose-response and time-course) cell_culture->treatment biochemical Biochemical Assays (TR-FRET for KAT6A/B activity) treatment->biochemical cellular_target Cellular Target Engagement (Western Blot/HTRF for H3K23ac) treatment->cellular_target phenotypic Phenotypic Assays (CellTiter-Glo for proliferation) treatment->phenotypic data_analysis Data Analysis (IC50 determination) biochemical->data_analysis cellular_target->data_analysis phenotypic->data_analysis conclusion Conclusion (Validate hypothesis) data_analysis->conclusion

Experimental Workflow for this compound

Troubleshooting_Guide problem Problem: Inconsistent or unexpected results cause1 Cause: Compound Inactivity problem->cause1 cause2 Cause: Assay Variability problem->cause2 cause3 Cause: Cellular Response problem->cause3 solution1a Solution: Check storage and handling cause1->solution1a solution1b Solution: Verify stock concentration cause1->solution1b solution2a Solution: Optimize assay conditions (e.g., cell density, incubation time) cause2->solution2a solution2b Solution: Ensure consistent reagent quality cause2->solution2b solution3a Solution: Confirm target expression (KAT6A/B levels) cause3->solution3a solution3b Solution: Consider off-target effects or compensatory pathways cause3->solution3b

Troubleshooting Logic Diagram

Troubleshooting Guides

Issue 1: No significant decrease in H3K23ac levels after this compound treatment.

  • Possible Cause 1: Insufficient inhibitor concentration or treatment time.

    • Solution: Perform a dose-response and time-course experiment. While effects on H3K23ac can be rapid, the optimal concentration and duration may vary depending on the cell line.[2]

  • Possible Cause 2: Low or absent KAT6A/B expression in the cell model.

    • Solution: Confirm the expression of KAT6A and KAT6B in your cell line using Western blot or qPCR. Cell lines without sufficient target expression will not respond to the inhibitor.

  • Possible Cause 3: Poor antibody quality for H3K23ac detection.

    • Solution: Validate your H3K23ac antibody using a positive control, such as cells treated with a broad-spectrum HDAC inhibitor (which should increase acetylation) or by performing a peptide dot blot.

  • Possible Cause 4: Inactive this compound.

    • Solution: Ensure proper storage of the compound and avoid multiple freeze-thaw cycles. If in doubt, use a fresh aliquot or a new batch of the inhibitor.

Issue 2: High variability in cell proliferation assay results.

  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.

  • Possible Cause 2: Edge effects in the multi-well plate.

    • Solution: To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.

  • Possible Cause 3: Fluctuation in incubation conditions.

    • Solution: Ensure consistent temperature and CO2 levels in the incubator. Variations in these conditions can significantly impact cell growth.

  • Possible Cause 4: this compound precipitation.

    • Solution: Check the solubility of this compound in your final culture medium. If precipitation is observed at higher concentrations, consider using a lower top concentration or a different solvent system (while maintaining a low final solvent concentration).

Issue 3: Discrepancy between biochemical and cellular IC50 values.

  • Possible Cause 1: Cell permeability and efflux.

    • Explanation: The IC50 value in a cellular assay is often higher than in a biochemical assay due to factors like cell membrane permeability and active drug efflux by transporters. This is an expected observation.

  • Possible Cause 2: High intracellular AcCoA concentration.

    • Explanation: Since this compound is an AcCoA-competitive inhibitor, high intracellular concentrations of AcCoA can compete with the inhibitor, leading to a higher apparent IC50 in cells.

  • Possible Cause 3: Off-target effects at higher concentrations.

    • Solution: While this compound is selective, at very high concentrations, off-target effects could contribute to cytotoxicity, complicating the interpretation of the dose-response curve. It is important to correlate the phenotypic outcome with on-target engagement (i.e., H3K23ac reduction).

References

Ceralasertib degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Ceralasertib (AZD6738) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store Ceralasertib powder and stock solutions?

A1: Proper storage is crucial to maintain the stability and activity of Ceralasertib.[1] Recommended storage conditions are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[1]

Q2: What is the best solvent for dissolving Ceralasertib?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing concentrated stock solutions of Ceralasertib.[1][2] For complete dissolution, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce solubility.[3] Sonication may also help to fully dissolve the compound.[4]

Q3: I am observing precipitation when I dilute my Ceralasertib DMSO stock in aqueous media. What can I do?

A3: This is a common issue as Ceralasertib is sparingly soluble in aqueous solutions.[5] To minimize precipitation, ensure the final concentration of DMSO in your cell culture medium is kept low, typically at or below 0.1%.[1] It is also recommended to prepare fresh dilutions in pre-warmed media immediately before each experiment and to mix thoroughly.[1]

Q4: For how long is Ceralasertib stable in cell culture medium at 37°C?

A4: There is limited publicly available data on the long-term stability of Ceralasertib in aqueous cell culture media at 37°C.[1] Due to the potential for degradation in aqueous environments, it is best practice to prepare fresh working solutions for each experiment. For long-term experiments, it is recommended to replace the media with freshly prepared Ceralasertib every 48 to 72 hours to maintain a consistent concentration of the active compound.[1]

Q5: What are the known degradation pathways and products of Ceralasertib?

A5: Specific chemical degradation pathways of Ceralasertib under various conditions (e.g., light, heat, acid, base) are not extensively detailed in publicly available literature. In vivo metabolic studies in mice have identified sulfoxide and sulfone metabolites, suggesting that the sulfoximine (B86345) moiety is susceptible to oxidation.[6][7] However, these are products of metabolism and not necessarily of chemical degradation during storage or in vitro experiments. Without specific forced degradation studies, the full scope of potential degradation products is unknown. Researchers concerned about stability can perform their own forced degradation studies (see Experimental Protocols section).

Data Summary Tables

Table 1: Recommended Storage Conditions for Ceralasertib

FormStorage TemperatureDurationCitations
Powder-20°CUp to 3 years[1]
In DMSO-80°CUp to 1 year[1]
In DMSO-20°CUp to 1 month[1]
Aqueous SolutionN/ANot Recommended (Prepare Fresh)[5]

Table 2: Solubility of Ceralasertib in Common Solvents

SolventSolubilityNotesCitations
DMSO≥ 83 mg/mL (~201 mM)Use fresh, anhydrous DMSO.[3][3]
Ethanol~30 mg/mLCan be used as an alternative to DMSO.
Aqueous BuffersSparingly solublePrepare fresh for each use.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or no biological effect 1. Degradation: The compound may be degrading in the cell culture media during the experiment.2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells.3. Incorrect Concentration: The concentration may be too low for the target cell line.1. Prepare fresh working solutions for each experiment and consider refreshing the media every 48-72 hours for long-term assays.[1]2. Confirm the cell permeability of Ceralasertib in your cell line through cellular uptake assays if necessary.3. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line.
High variability between experimental replicates 1. Incomplete Dissolution: The compound may not be fully dissolved in the stock solution or working solution.2. Inconsistent Cell Health: Variations in cell density, passage number, or health can affect the response to the inhibitor.3. Pipetting Errors: Inaccurate pipetting can lead to inconsistent concentrations.1. Ensure the compound is fully dissolved in DMSO, using sonication if needed.[4] Vortex working solutions before adding to cells.2. Standardize cell culture conditions, including seeding density and passage number. Regularly check for contamination.3. Use calibrated pipettes and prepare a master mix of the inhibitor in the media for each concentration.
Unexpected cellular toxicity 1. Off-target Effects: The inhibitor may be affecting other cellular pathways at the concentration used.2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells.1. Use the lowest effective concentration of Ceralasertib. If off-target effects are suspected, consider using another ATR inhibitor for comparison.2. Ensure the final DMSO concentration in the cell culture media is non-toxic for your cell line (typically ≤ 0.1%).[1]
Decreased efficacy in long-term experiments 1. Compound Degradation: Ceralasertib may be degrading in the aqueous culture medium at 37°C over several days.2. Cellular Resistance: Cells may develop resistance mechanisms, such as upregulating drug efflux pumps (e.g., P-gp and BCRP).[8]1. Replace the media with freshly prepared Ceralasertib every 48-72 hours.[1]2. Investigate the expression of drug efflux pumps in your cell line. If resistance is suspected, consider using efflux pump inhibitors.

Signaling Pathway and Experimental Workflows

Ceralasertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA Damage Response (DDR) pathway.[9] In response to DNA damage and replication stress, ATR is activated and phosphorylates downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest and DNA repair.[4] By inhibiting ATR, Ceralasertib prevents this signaling cascade, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with high replication stress or defects in other DDR pathways.[4]

ATR_Signaling_Pathway dna_damage DNA Damage / Replication Stress ssDNA ssDNA-RPA Complex dna_damage->ssDNA atr_atrip ATR-ATRIP Complex ssDNA->atr_atrip Recruits atr_active Activated ATR atr_atrip->atr_active Activates chk1 CHK1 atr_active->chk1 Phosphorylates chk1_p p-CHK1 (Ser345) atr_active->chk1_p cell_cycle_arrest Cell Cycle Arrest (G2/M Checkpoint) chk1_p->cell_cycle_arrest dna_repair DNA Repair chk1_p->dna_repair apoptosis Apoptosis cell_cycle_arrest->apoptosis Leads to (if repair fails) ceralasertib Ceralasertib (AZD6738) ceralasertib->atr_active Inhibits

Caption: Ceralasertib inhibits the ATR signaling pathway.

Caption: A general experimental workflow for in vitro studies with Ceralasertib.

Experimental Protocols

Protocol 1: Preparation of Ceralasertib Stock and Working Solutions

  • Stock Solution (10 mM in DMSO):

    • Allow the Ceralasertib powder vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration (e.g., for 1 mg of Ceralasertib with a molecular weight of 412.5 g/mol , add 242.4 µL of DMSO).

    • Vortex thoroughly to dissolve. If necessary, sonicate for 5-10 minutes.[4]

    • Aliquot the stock solution into single-use volumes and store at -80°C.[1]

  • Working Solution (in Cell Culture Medium):

    • On the day of the experiment, thaw an aliquot of the 10 mM DMSO stock solution.

    • Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration.

    • Ensure the final DMSO concentration is below 0.1%.[1]

    • Vortex the working solution gently before adding it to the cells.

Protocol 2: Western Blot for Inhibition of CHK1 Phosphorylation

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Optional: To induce ATR activity, treat cells with a DNA damaging agent (e.g., 2 mM hydroxyurea (B1673989) for 2-4 hours).

  • During the last 1-2 hours of the DNA damage treatment, add various concentrations of Ceralasertib or a vehicle control (DMSO).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated CHK1 (Ser345) and a loading control (e.g., total CHK1, GAPDH, or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: General Protocol for a Forced Degradation Study

This protocol provides a general framework for assessing the stability of Ceralasertib under various stress conditions.

  • Sample Preparation: Prepare a stock solution of Ceralasertib in a suitable solvent (e.g., 1 mg/mL in DMSO or a 50:50 mixture of acetonitrile (B52724) and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24-48 hours.

    • Thermal Degradation: Expose the solid powder and the solution to dry heat at 80°C for 48 hours.

    • Photodegradation: Expose the solid powder and the solution to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At various time points, withdraw samples and neutralize the acidic and basic solutions.

    • Analyze the stressed samples and an unstressed control sample by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.

    • Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

References

Technical Support Center: Interpreting Ambiguous Data from BAY-184 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ambiguous data from assays involving the KAT6A/B inhibitor, BAY-184.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2][3][4] These enzymes play a crucial role in chromatin regulation by transferring an acetyl group from acetyl coenzyme A (AcCoA) to lysine residues on histone proteins.[1][3][4][5][6][7] this compound exerts its inhibitory effect by binding to the AcCoA binding pocket of the KAT6A/B enzymes.[1]

Q2: What are the common assays used to assess this compound activity?

A2: The activity of this compound is typically assessed using a variety of biochemical and cell-based assays, including:

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assays: These are biochemical assays used to measure the direct inhibition of KAT6A/B enzymatic activity.[1][2]

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assays: These are cell-based assays that measure the acetylation of specific histone residues, such as H3K23, as a downstream marker of KAT6A activity.[1][2][5]

  • Cell Proliferation Assays: These assays determine the effect of this compound on the growth of cancer cell lines, particularly those dependent on KAT6A/B activity.[2]

  • Reporter Gene Assays: These cellular assays are used to measure the transcriptional activity of downstream targets of the KAT6A signaling pathway, such as the estrogen receptor (ER).[2]

Q3: What are the expected IC50 values for this compound in these assays?

A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay format and the biological context. Below is a summary of reported IC50 values.

Assay TypeTarget/Cell LineReported IC50 (nM)Reference
Biochemical TR-FRET Recombinant KAT6A71[1]
Cellular HTRF H3K23 Acetylation in ZR-75-1 cells670[1][5]
Cell Proliferation ZR-75-1 breast cancer cells~130[2]
ER Target Gene Reporter MVLN cells168[2]

Q4: What is the KAT6A signaling pathway?

A4: KAT6A is a histone acetyltransferase that regulates gene expression through the acetylation of histones. One of its key downstream effects is the regulation of the estrogen receptor (ER) signaling pathway. Inhibition of KAT6A by this compound can lead to a decrease in ER levels and transcriptional activity.

KAT6A Signaling Pathway Simplified KAT6A Signaling Pathway cluster_nucleus Nucleus BAY184 This compound KAT6A KAT6A/B BAY184->KAT6A Inhibits Histones Histones (e.g., H3) KAT6A->Histones Acetylation Acetylated_Histones Acetylated Histones (e.g., H3K23ac) KAT6A->Acetylated_Histones Produces AcCoA Acetyl-CoA AcCoA->KAT6A Substrate Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Leads to ER_Gene Estrogen Receptor (ER) Gene Chromatin_Remodeling->ER_Gene Regulates Transcription ER_Protein ER Protein ER_Gene->ER_Protein Expression ER_Activity ER Transcriptional Activity ER_Protein->ER_Activity Mediates Cell_Proliferation Cell Proliferation ER_Activity->Cell_Proliferation Promotes

Simplified KAT6A Signaling Pathway

II. Troubleshooting Guides

This section provides troubleshooting advice for common issues encountered during this compound assays.

Biochemical TR-FRET Assays

Problem: Low or no TR-FRET signal.

Possible Cause Recommended Solution
Incorrect instrument settings Ensure the plate reader is set to the correct excitation and emission wavelengths for the donor and acceptor fluorophores. The timing parameters (delay and integration times) are also critical for TR-FRET.[8]
Degraded reagents Check the expiration dates of all reagents. Ensure proper storage conditions have been maintained. Prepare fresh dilutions of enzymes, substrates, and antibodies.
Enzyme inactivity Verify the activity of the recombinant KAT6A/B enzyme using a known active compound as a positive control.
Suboptimal assay conditions Optimize the concentrations of the enzyme, substrate, and AcCoA. The incubation time and temperature may also need to be optimized.

Problem: High background signal or false positives.

Possible Cause Recommended Solution
Compound interference Test this compound for autofluorescence at the assay wavelengths. Some compounds can absorb light at the excitation or emission wavelengths, leading to signal quenching.
Non-specific binding Include a non-specific binding control by omitting the enzyme or substrate. This will help determine the level of background signal.
Contaminated reagents or plates Use high-quality, low-binding plates. Ensure all buffers and reagents are free of contaminants.
Cellular HTRF Assays

Problem: High variability between replicate wells.

Possible Cause Recommended Solution
Inconsistent cell seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for cell plating.
Edge effects in the plate Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Pipetting errors Prepare a master mix of reagents to be added to the wells to minimize pipetting variability.
Cell health Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Problem: Inconsistent IC50 values across experiments.

Possible Cause Recommended Solution
Variations in cell passage number Use cells within a consistent and narrow passage number range for all experiments.
Differences in reagent batches Qualify new batches of critical reagents, such as antibodies and cell culture media, before use in experiments.
Variability in incubation times Strictly adhere to the specified incubation times for compound treatment and assay development.
DMSO concentration Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects cell viability or enzyme activity.
Cell Proliferation and Reporter Gene Assays

Problem: Weak or no response to this compound.

Possible Cause Recommended Solution
Low expression of KAT6A/B in the cell line Confirm the expression of KAT6A/B in the chosen cell line by Western blot or qPCR.
Cell line is not dependent on KAT6A/B for proliferation Use a cell line known to be sensitive to KAT6A/B inhibition, such as ZR-75-1.[2]
Compound degradation Ensure the stability of this compound in the cell culture media over the course of the experiment.
Suboptimal assay duration The effect of this compound on cell proliferation may take several days to become apparent. Optimize the duration of the assay (e.g., 3-6 days).[2]

Problem: High background in luciferase reporter assays.

Possible Cause Recommended Solution
Promoter leakiness Use a reporter construct with a minimal promoter to reduce basal expression levels.
Autoluminescence from the compound Test this compound for its own luminescent properties in the absence of luciferase.
Cell lysis issues Ensure complete and consistent cell lysis to release all the luciferase enzyme.
Substrate instability Prepare the luciferase substrate fresh and protect it from light.

III. Experimental Protocols

Biochemical TR-FRET Assay for KAT6A Inhibition

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • Recombinant human His-tagged KAT6A protein

  • Biotinylated Histone H4 peptide substrate

  • Acetyl-CoA

  • TR-FRET donor (e.g., Europium-labeled anti-His antibody)

  • TR-FRET acceptor (e.g., Streptavidin-conjugated fluorophore)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 2 µL of the this compound dilutions to the wells of the 384-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Prepare a master mix containing the KAT6A enzyme and the biotinylated H4 peptide substrate in assay buffer.

  • Add 4 µL of the enzyme/substrate mix to each well.

  • Prepare a solution of Acetyl-CoA in assay buffer.

  • Initiate the reaction by adding 4 µL of the Acetyl-CoA solution to each well.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Prepare a detection mix containing the TR-FRET donor and acceptor in a suitable detection buffer.

  • Stop the reaction by adding 10 µL of the detection mix to each well.

  • Incubate the plate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a TR-FRET plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the TR-FRET ratio and determine the IC50 value for this compound.

Experimental Workflow Diagram

Biochemical TR-FRET Assay Workflow Biochemical TR-FRET Assay Workflow A Prepare this compound Dilutions B Add this compound to Plate A->B D Add Enzyme/Substrate Mix B->D C Prepare Enzyme/Substrate Mix C->D F Initiate Reaction D->F E Prepare Acetyl-CoA Solution E->F G Incubate F->G I Stop Reaction & Add Detection Mix G->I H Prepare Detection Mix H->I J Incubate for Signal Development I->J K Read Plate J->K L Data Analysis (IC50) K->L

Biochemical TR-FRET Assay Workflow

IV. Logical Relationships in Troubleshooting

The following diagram illustrates a logical approach to troubleshooting ambiguous data in this compound assays.

Troubleshooting Logic Troubleshooting Logic for Ambiguous this compound Data Start Ambiguous Data Observed Check_Controls Review Assay Controls (Positive, Negative, Vehicle) Start->Check_Controls Controls_OK Controls Behaving as Expected? Check_Controls->Controls_OK Investigate_Reagents Investigate Reagents (Expiration, Preparation, Storage) Controls_OK->Investigate_Reagents No Check_Compound Investigate Compound (Purity, Solubility, Interference) Controls_OK->Check_Compound Yes Redesign_Experiment Redesign Experiment with Additional Controls Investigate_Reagents->Redesign_Experiment Investigate_Assay_Setup Investigate Assay Setup (Pipetting, Plate Layout, Incubation) Investigate_Instrumentation Investigate Instrumentation (Settings, Calibration) Investigate_Assay_Setup->Investigate_Instrumentation Data_Interpretation Re-evaluate Data Interpretation (Curve Fitting, Normalization) Investigate_Instrumentation->Data_Interpretation Check_Cells Investigate Cell Health & Passage (For Cell-Based Assays) Check_Compound->Check_Cells Check_Cells->Investigate_Assay_Setup Data_Interpretation->Redesign_Experiment

Troubleshooting Logic Flow

References

Technical Support Center: Fine-tuning BAY-184 Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the treatment duration of BAY-184, a potent and selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an acylsulfonamide-benzofuran derivative that acts as a potent and selective inhibitor of both KAT6A and KAT6B.[1][2] These enzymes are lysine acetyltransferases that play a crucial role in chromatin regulation by transferring an acetyl group from acetyl coenzyme A (AcCoA) to lysine residues of histone substrates.[1][2][4] this compound functions by binding to the AcCoA binding pocket of the KAT6A/B enzymes, thereby preventing their catalytic activity.[1]

Q2: What are the known downstream effects of this compound treatment?

A2: Inhibition of KAT6A/B by this compound has been shown to elicit a rapid and sustained decrease in the acetylation of histone H3 at lysine 23 (H3K23ac), a key downstream marker of KAT6A activity.[1] In estrogen receptor-positive (ER+) breast cancer cell lines, such as ZR-75-1, this is followed by a reduction in ERα protein levels and a corresponding decrease in ERα transcriptional activity.[1]

Q3: How quickly can I expect to see an effect from this compound treatment in vitro?

A3: The onset of action for this compound is rapid. In ZR-75-1 breast cancer cells treated with 1 µM of this compound, a decline in H3K23ac levels was observed as early as 10 minutes post-treatment.[1]

Q4: What is the recommended starting point for treatment duration in my experiments?

A4: Based on preclinical data, a treatment duration of 24 to 48 hours is a reasonable starting point for observing significant downstream effects on protein levels, such as the reduction of ERα.[1] For assessing the direct enzymatic inhibition through H3K23ac levels, shorter time points (e.g., 1, 4, 8, and 24 hours) are recommended to capture the dynamic changes. The effect on H3K23ac has been shown to persist for up to 48 hours before beginning to return to baseline.[1]

Q5: How long does the inhibitory effect of this compound last in vitro?

A5: In ZR-75-1 cells, the reduction in H3K23ac levels was maintained for up to 48 hours. However, these levels were observed to return to baseline after 144 hours (6 days) of continuous treatment with 1 µM this compound.[1] This suggests that for long-term experiments, re-administration of the compound may be necessary to maintain target inhibition.

Troubleshooting Guides

Issue Potential Cause Suggested Solution
No significant decrease in cell proliferation after 72 hours. 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Cell Line Insensitivity: The cell line may not be dependent on the KAT6A/B pathway for proliferation. 3. Compound Degradation: this compound may not be stable in the culture medium for the entire duration.1. Dose-Response Curve: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the IC50 for proliferation in your cell line. 2. Positive Control Cell Line: Use a known sensitive cell line, such as ZR-75-1 (KAT6A amplified), as a positive control.[1] 3. Medium Refresh: For longer-term assays (>72 hours), consider refreshing the medium with freshly prepared this compound every 48-72 hours.
Inconsistent H3K23ac levels between replicate experiments. 1. Variability in Treatment Start Time: Inconsistent timing of compound addition can lead to variability, especially at early time points. 2. Cell Density: Differences in cell confluency at the time of treatment can affect cellular response. 3. Lysate Preparation: Inconsistent lysis and protein extraction can lead to variable results in downstream analysis.1. Synchronized Treatment: Ensure precise and consistent timing for the addition of this compound to all wells or plates. 2. Standardized Seeding Density: Seed cells at a consistent density and allow them to adhere and stabilize for a uniform period before treatment. 3. Standardized Protocols: Use a standardized protocol for cell lysis and protein quantification to ensure equal loading for Western blotting or other assays.
High cytotoxicity observed at concentrations expected to be effective. 1. Off-Target Effects: At higher concentrations, off-target effects may contribute to cytotoxicity. 2. Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing toxicity.1. Titrate Concentration: Determine the lowest effective concentration that maintains target inhibition without excessive cytotoxicity. 2. Vehicle Control: Always include a vehicle-only control at the same final concentration as in the treated samples.
Return of H3K23ac levels to baseline in long-term experiments. Cellular Adaptation/Metabolism: Cells may adapt to the inhibitor over time, or the compound may be metabolized.Intermittent Dosing: Consider an intermittent dosing schedule (e.g., treatment for 48 hours, followed by a drug-free period, then re-treatment) to mimic a more physiological exposure and potentially delay adaptive resistance.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Assay Cell Line/System Parameter This compound IC50 Reference
Biochemical KAT6A InhibitionRecombinant human His-tagged KAT6ABiochemical Potency71 nM[1]
H3K23 AcetylationZR-75-1Cellular Target Engagement670 nM[1]
ER Target Gene ReporterMVLN-MCF-7Downstream Pathway Inhibition168 nM[1]
Cell ProliferationZR-75-1Antiproliferative Activity130 nM[1]

Table 2: Time-Course of this compound Effects in ZR-75-1 Cells (1 µM)

Time Point H3K23ac Levels ERα Levels Reference
10 minutesDecline beginsNo significant change[1]
24 hoursSignificantly reducedDecline begins[1]
48 hoursMaintained reductionFurther reduced[1]
144 hours (6 days)Return to baselineNot reported[1]

Experimental Protocols

1. Cell Proliferation Assay (Alamar Blue)

  • Cell Seeding: Seed cells (e.g., ZR-75-1) in a 96-well plate at a density of 3,000 cells per well in 100 µL of RPMI 1640 medium supplemented with 2.5% FBS.[1]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[1]

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 20 µM down to 2 nM) or a vehicle control (e.g., 0.2% DMSO).[1]

  • Incubation: Incubate for the desired treatment duration (e.g., 144 hours).[1]

  • Viability Measurement: Add 10 µL of Alamar Blue reagent to each well and incubate for 2 hours at 37°C.[1]

  • Data Acquisition: Measure fluorescence at 590 nm using a plate reader.[1]

2. Western Blot for H3K23ac and ERα

  • Cell Treatment: Plate cells and treat with the desired concentration of this compound or vehicle for the specified time points.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K23ac, ERα, and a loading control (e.g., β-actin or total Histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

BAY184_Signaling_Pathway cluster_inhibition This compound Action cluster_downstream Downstream Effects This compound This compound KAT6A/B KAT6A/B This compound->KAT6A/B Inhibits H3K23ac H3K23ac KAT6A/B->H3K23ac Acetylation Cell_Proliferation Cell Proliferation H3K23 H3K23 ERa_Gene ERα Gene H3K23ac->ERa_Gene Promotes Transcription ERa_Protein ERα Protein ERa_Gene->ERa_Protein Translation ERa_Protein->Cell_Proliferation Drives

Caption: this compound signaling pathway and downstream effects.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Concentration Is the this compound concentration optimal? Start->Check_Concentration Check_Duration Is the treatment duration appropriate? Check_Concentration->Check_Duration Yes Action_Dose_Response Perform Dose-Response Curve (IC50) Check_Concentration->Action_Dose_Response No Check_Cell_Line Is the cell line sensitive to KAT6A/B inhibition? Check_Duration->Check_Cell_Line Yes Action_Time_Course Perform Time-Course Experiment Check_Duration->Action_Time_Course No Check_Controls Are positive and vehicle controls behaving as expected? Check_Cell_Line->Check_Controls Yes Action_Positive_Control Test on a Sensitive Cell Line (e.g., ZR-75-1) Check_Cell_Line->Action_Positive_Control No Action_Validate_Reagents Validate Reagents and Compound Integrity Check_Controls->Action_Validate_Reagents No End Re-evaluate Experiment Check_Controls->End Yes Action_Dose_Response->Check_Duration Action_Time_Course->Check_Cell_Line Action_Positive_Control->Check_Controls Action_Validate_Reagents->End

Caption: Troubleshooting workflow for unexpected results.

Treatment_Duration_Decision_Tree Start Objective of Experiment? Direct_Target Direct Target Engagement (e.g., H3K23ac) Start->Direct_Target Downstream_Phenotype Downstream Phenotype (e.g., Proliferation, Protein Levels) Start->Downstream_Phenotype Short_Term Short-Term Duration (1-24 hours) Direct_Target->Short_Term Long_Term Long-Term Duration (>24 hours) Downstream_Phenotype->Long_Term Consider_Reversibility Consider Reversibility (Effect returns after 48h) Short_Term->Consider_Reversibility Consider_Refresh Consider Media Refresh with fresh compound Long_Term->Consider_Refresh

Caption: Decision tree for optimizing treatment duration.

References

Validation & Comparative

Validating BAY-184 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of BAY-184, a potent and selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1] Understanding and confirming that a compound like this compound interacts with its intended molecular targets within the complex environment of a living cell is a critical step in drug discovery. This guide will objectively compare this compound's performance with other alternatives, supported by experimental data, and provide detailed methodologies for key experiments.

Comparison of this compound with Alternative KAT6A/B Inhibitors

ParameterThis compoundWM-1119PF-9363 (CTx-648)
Target(s) KAT6A, KAT6BKAT6AKAT6A, KAT6B
Biochemical IC50 (KAT6A) 71 nM[2]250 nM[3][4][5]Potent inhibitor
Binding Affinity (Kd for KAT6A) Not Reported2 nM[5][6]Not Reported
Cellular H3K23 Acetylation IC50 670 nM (ZR-75-1 cells)[2]Reduces H3K9ac in tumor cellsDemonstrates robust target engagement biomarker activity (inhibition of H3K23ac)[7]
Cell Proliferation IC50 130 nM (ZR-75-1 cells)[2]0.25 µM (EMRK1184 lymphoma cells)Strong anti-proliferative effects in ER positive breast cancer cell lines[7]
Thermal Shift Assay (TSA) Data Initial hits showed a stabilizing effect, with one hit demonstrating a 5.1 K shift.[8]Not ReportedNot Reported

Note: The data presented is compiled from various sources and may not have been generated in head-to-head comparative studies. Experimental conditions can vary between studies.

Signaling Pathway of KAT6A

This compound inhibits KAT6A, a lysine acetyltransferase that plays a crucial role in gene regulation. A key function of KAT6A is the acetylation of histone H3 at lysine 23 (H3K23ac). This acetylation event acts as a docking site for other proteins, such as TRIM24, which in turn promotes the transcription of genes like PIK3CA. The activation of PIK3CA transcription leads to the activation of the PI3K/AKT signaling pathway, which is a major driver of cell proliferation and survival in many cancers.[9][10][11][12] By inhibiting KAT6A, this compound is expected to reduce H3K23 acetylation and subsequently suppress the PI3K/AKT pathway.

KAT6A_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BAY184 This compound KAT6A KAT6A BAY184->KAT6A inhibition H3K23 Histone H3 KAT6A->H3K23 acetylation H3K23ac H3K23ac H3K23->H3K23ac TRIM24 TRIM24 H3K23ac->TRIM24 recruits PIK3CA_gene PIK3CA Gene TRIM24->PIK3CA_gene activates transcription PIK3CA_protein PIK3CA PIK3CA_gene->PIK3CA_protein translation PI3K_AKT PI3K/AKT Pathway PIK3CA_protein->PI3K_AKT activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation promotes

Figure 1. Simplified signaling pathway of KAT6A and the inhibitory action of this compound.

Experimental Workflow for Target Engagement Validation

Validating that a small molecule inhibitor like this compound engages its intended target in cells is a multi-step process. A general workflow starts with target identification and is followed by a series of in vitro and in-cell assays to confirm binding and functional effects.

Experimental_Workflow Target_ID Target Identification (e.g., KAT6A/B) Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Target_ID->Biochemical_Assay Validate direct inhibition CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Assay->CETSA Confirm in-cell binding Downstream_Biomarker Downstream Biomarker Assay (e.g., HTRF for H3K23ac) CETSA->Downstream_Biomarker Measure target modulation Cellular_Phenotype Cellular Phenotypic Assay (e.g., Proliferation Assay) Downstream_Biomarker->Cellular_Phenotype Correlate with cellular effect In_Vivo_Studies In Vivo Efficacy & Target Engagement Cellular_Phenotype->In_Vivo_Studies Assess in a biological system

Figure 2. General experimental workflow for validating target engagement of a small molecule inhibitor.

Comparison of Target Engagement Validation Methods

Several techniques can be employed to validate the target engagement of small molecule inhibitors in a cellular context. Each method has its own principles, advantages, and limitations. The Cellular Thermal Shift Assay (CETSA) is a powerful method as it directly assesses the physical interaction between the drug and its target in a native cellular environment.

TE_Methods_Comparison CETSA Cellular Thermal Shift Assay (CETSA) Principle: Ligand binding stabilizes the target protein against heat-induced denaturation. Pros: Label-free, works in intact cells and tissues. Cons: Requires a specific antibody, throughput can be a limitation. Western_Blot Western Blot for Downstream Markers Principle: Measures changes in the levels or post-translational modifications of proteins downstream of the target. Pros: Provides functional confirmation of target inhibition. Cons: Indirect measure of target engagement. CETSA->Western_Blot BRET Bioluminescence Resonance Energy Transfer (BRET) Principle: Measures proximity between a luciferase-tagged target and a fluorescently labeled ligand. Pros: High sensitivity, allows for kinetic measurements in live cells. Cons: Requires genetic modification of the target protein. Western_Blot->BRET

Figure 3. Comparison of key methods for validating cellular target engagement.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol describes a general procedure for CETSA to determine the target engagement of this compound with KAT6A/B in cells.

1. Cell Culture and Treatment:

  • Culture a human cell line known to express KAT6A/B (e.g., ZR-75-1 breast cancer cells) to approximately 80-90% confluency.

  • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heating Step:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each supernatant using a standard protein assay (e.g., BCA assay).

4. Western Blot Analysis:

  • Normalize the protein concentrations of all samples.

  • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for KAT6A or KAT6B. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Incubate with an appropriate secondary antibody and detect the signal using a chemiluminescence-based method.

5. Data Analysis:

  • Quantify the band intensities for KAT6A/B and the loading control.

  • Normalize the KAT6A/B signal to the loading control.

  • For each treatment condition, plot the normalized soluble KAT6A/B protein levels against the temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement. The difference in the melting temperature (ΔTagg) can be calculated.

HTRF Assay for H3K23 Acetylation

This protocol outlines a method to measure the downstream effects of this compound on its target's activity.

1. Cell Culture and Treatment:

  • Seed cells (e.g., ZR-75-1) in a suitable multi-well plate and allow them to adhere.

  • Treat the cells with a dose-response range of this compound or vehicle control for a specified period (e.g., 24 hours).

2. Cell Lysis:

  • Lyse the cells directly in the wells using a lysis buffer compatible with HTRF assays.

3. HTRF Reaction:

  • Transfer the cell lysates to a low-volume 384-well plate.

  • Add the HTRF antibody cocktail containing a europium cryptate-labeled anti-total Histone H3 antibody and a d2-labeled anti-H3K23ac antibody.

  • Incubate the plate at room temperature for the recommended time to allow for antibody binding.

4. Signal Detection:

  • Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (d2) and 620 nm (cryptate).

5. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

  • Plot the HTRF ratio against the concentration of this compound.

  • Fit the data to a dose-response curve to determine the IC50 value for the inhibition of H3K23 acetylation.

References

A Comparative Analysis of Ceralasertib (AZD6738) and VE-821: Efficacy of Two Potent ATR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of Preclinical and Clinical Data for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapies, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy, exploiting the reliance of cancer cells on the DNA Damage Response (DDR) for survival. This guide provides a comprehensive comparison of two prominent ATR inhibitors: Ceralasertib (AZD6738), currently in clinical development, and VE-821, a widely used preclinical tool. This objective analysis is designed to assist researchers, scientists, and drug development professionals in understanding the relative efficacy and experimental considerations of these two molecules.

Mechanism of Action: Targeting the Core of the DNA Damage Response

Both Ceralasertib and VE-821 are potent and selective ATP-competitive inhibitors of ATR kinase.[1][2] ATR is a critical apical kinase in the DDR pathway, activated by single-stranded DNA (ssDNA) that arises from replication stress or DNA damage.[3] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1). This phosphorylation event initiates cell cycle arrest, providing a crucial window for DNA repair and preventing the propagation of genomic instability.[4] By inhibiting ATR, Ceralasertib and VE-821 abrogate this checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, leading to a form of programmed cell death known as mitotic catastrophe.[5] This mechanism is particularly effective in cancer cells that often harbor defects in other DDR pathways (e.g., ATM or p53 mutations) and experience high levels of intrinsic replication stress, creating a synthetic lethal vulnerability.[6][7]

Data Presentation: A Quantitative Comparison of Efficacy

The following tables summarize the in vitro and in vivo efficacy of Ceralasertib and VE-821 based on available experimental data. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: In Vitro Potency and Cellular Efficacy

InhibitorAssay TypeTarget/Cell LineIC50/GI50Reference
Ceralasertib (AZD6738) Enzymatic AssayATR Kinase1 nM[6][8][9]
Cellular Assay (p-CHK1)-74 nM[9][10]
Cell Viability (MTT)SNU478 (Biliary Tract Cancer)0.46 µM[5]
Cell Viability (MTT)LoVo (Colorectal Cancer)0.52 µM[11]
Cell Viability (MTT)NCI-H1373 (Lung Cancer)5.32 µM[11]
Growth Inhibition (GI50)Median of 276 cancer cell lines1.47 µM[1]
VE-821 Enzymatic Assay (Ki)ATR Kinase13 nM[2][12]
Enzymatic Assay (IC50)ATR Kinase26 nM[2][12]
Cell Viability (CCK8)AGS (Gastric Cancer)13.7 µM (72h)[13]
Cell Viability (CCK8)MKN-45 (Gastric Cancer)11.3 µM (72h)[13]
Cell ViabilityH2AX deficient cells800 nM[12]

Table 2: In Vivo Efficacy in Xenograft Models

InhibitorCancer ModelDosing ScheduleOutcomeReference
Ceralasertib (AZD6738) LoVo (Colorectal) Xenograft50 mg/kg, once dailySignificant tumor growth inhibition[1]
FaDu ATM knockout Xenograft25 or 50 mg/kg, once dailySignificant tumor growth inhibition[1]
HBCx-9 (TNBC PDX)25 mg/kg daily + CarboplatinTumor regression[14]
BRCA2-mutant TNBC PDX3-5 days/week daily dosing + OlaparibComplete tumor regression[1]
VE-821 Pancreatic Cancer XenograftNot specifiedSensitization to radiation and chemotherapy[15]
Colorectal Cancer XenograftNot specifiedSensitization to chemotherapy[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of ATR inhibitors.

Cell Viability Assay (e.g., MTT or CCK8)

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[16]

  • Drug Treatment: Treat the cells with a range of concentrations of Ceralasertib or VE-821 for a specified duration (e.g., 72 or 96 hours).[17] Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add MTT or CCK8 reagent to each well and incubate for 1-4 hours, following the manufacturer's instructions.[16]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[17]

Western Blot Analysis for Pharmacodynamic Markers

Objective: To assess the inhibition of ATR signaling by measuring the phosphorylation of downstream targets like CHK1 (at Ser345) and the induction of DNA damage markers like γH2AX.

Protocol:

  • Cell Treatment: Treat cells with the ATR inhibitor at various concentrations and for different durations. To induce ATR activity, cells can be co-treated with a DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation).[16][18]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[20]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[20]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[19]

    • Incubate the membrane with primary antibodies against p-CHK1 (Ser345), total CHK1, γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[19]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[20]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the ATR inhibitor on cell cycle distribution.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the inhibitor for the desired time, then harvest by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Cells can be stored at -20°C.[21]

  • Staining: Wash the fixed cells with PBS and resuspend them in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[22]

  • Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.[21]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer, acquiring at least 10,000 events per sample.[21]

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[21]

Mandatory Visualization

ATR_Signaling_Pathway ATR Signaling Pathway and Inhibition cluster_stimulus Cellular Stress cluster_atr_activation ATR Activation cluster_downstream_effects Downstream Signaling cluster_inhibition Inhibitor Action DNA_Damage DNA Damage / Replication Stress ssDNA_RPA ssDNA-RPA Complex DNA_Damage->ssDNA_RPA generates ATR_ATRIP ATR-ATRIP Complex ssDNA_RPA->ATR_ATRIP recruits Activated_ATR Activated ATR ATR_ATRIP->Activated_ATR activates CHK1 CHK1 Activated_ATR->CHK1 phosphorylates pCHK1 p-CHK1 (Ser345) CHK1->pCHK1 Cell_Cycle_Arrest G2/M Checkpoint Arrest pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor Ceralasertib / VE-821 Inhibitor->Activated_ATR inhibits

Caption: ATR signaling pathway and the mechanism of action of Ceralasertib and VE-821.

Experimental_Workflow General Experimental Workflow for ATR Inhibitor Evaluation Cell_Culture Cancer Cell Line Culture Treatment Treatment with Ceralasertib or VE-821 (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (IC50/GI50 Determination) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-CHK1, γH2AX) Treatment->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and Efficacy Comparison Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle_Analysis->Data_Analysis In_Vivo_Studies In Vivo Xenograft Studies (Tumor Growth Inhibition) In_Vivo_Studies->Data_Analysis

Caption: A typical workflow for the preclinical evaluation of ATR inhibitor efficacy.

Logical_Relationship Logical Relationship of ATR Inhibition in Cancer Therapy Cancer_Cell Cancer Cell with High Replication Stress or DDR Defects ATR_Dependence Increased Dependence on ATR Signaling Cancer_Cell->ATR_Dependence ATR_Inhibition ATR Inhibition (Ceralasertib / VE-821) ATR_Dependence->ATR_Inhibition creates vulnerability to Checkpoint_Abrogation Abrogation of G2/M Checkpoint ATR_Inhibition->Checkpoint_Abrogation Mitotic_Catastrophe Mitotic Catastrophe Checkpoint_Abrogation->Mitotic_Catastrophe Apoptosis Apoptosis / Cell Death Mitotic_Catastrophe->Apoptosis

References

BAY-184: A Comparative Analysis of Its High Selectivity for KAT6A/B and Lack of Cross-Reactivity with Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAY-184's enzymatic activity, highlighting its potent and selective inhibition of KAT6A and KAT6B, and its notable lack of cross-reactivity with a broad panel of kinases. Experimental data and detailed methodologies are presented to support these findings.

This compound is a potent and selective dual inhibitor of the lysine (B10760008) acetyltransferases (KATs) KAT6A and KAT6B.[1][2][3] Extensive profiling has demonstrated its high selectivity for these primary targets over other histone acetyltransferases (HATs) and a wide range of protein kinases, establishing it as a valuable tool for studying the roles of KAT6A and KAT6B in health and disease.

Selectivity Profile of this compound

This compound was developed as a selective inhibitor of the MYST family of histone acetyltransferases, specifically targeting KAT6A and KAT6B.[1] Its selectivity has been rigorously evaluated against other HATs and a comprehensive kinase panel.

Histone Acetyltransferase (HAT) Selectivity

This compound exhibits potent inhibition of KAT6A and KAT6B with IC50 values in the low nanomolar range.[1][3] Its activity against other members of the MYST family, such as KAT5 and KAT7, is significantly lower, and it shows no activity against the more distantly related p300 histone acetyltransferase.[1][2]

TargetIC50 (nM)
KAT6A 71
KAT6B 83
KAT71070
KAT514300
p300>10000
Data sourced from the Journal of Medicinal Chemistry.[1]
Kinase Cross-Reactivity Profile

To assess its potential for off-target effects on the human kinome, this compound was screened against a panel of 366 kinases at a concentration of 10 µM.[1][4] The results of this comprehensive screen were unambiguous: This compound did not exhibit significant inhibition (>50%) of any of the 366 kinases tested. [1][4] This demonstrates a remarkable degree of selectivity and a low probability of off-target effects mediated by kinase inhibition. A structurally similar analog, BAY-644, serves as a negative control in experiments and is inactive against the intended targets.[1]

Experimental Protocols

The following is a generalized protocol for assessing the kinase selectivity of a compound like this compound, based on common industry practices.

Kinase Profiling Assay (Competition Binding Assay)

A competition binding assay is a common method to screen for kinase inhibitors. This method measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site.

Principle: The assay involves a kinase-tagged phage, a test compound (e.g., this compound), and an immobilized ligand that binds to the active site of the kinase. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) of the phage DNA. A lower amount of bound kinase in the presence of the test compound indicates stronger inhibition.

Procedure:

  • A panel of 366 diverse human kinases is prepared.

  • Each kinase is incubated with the test compound (this compound) at a fixed concentration (e.g., 10 µM) and a known, immobilized ligand.

  • The mixture is allowed to reach binding equilibrium.

  • Unbound components are washed away.

  • The amount of kinase bound to the immobilized ligand is quantified.

  • Results are typically expressed as the percentage of kinase binding relative to a DMSO control (vehicle). A value of 100% indicates no inhibition, while a lower percentage indicates displacement of the kinase by the test compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway affected by this compound and a typical experimental workflow for assessing its cellular activity.

BAY184_Pathway cluster_nucleus Nucleus cluster_inhibition KAT6A KAT6A/B Histone_H3 Histone H3 KAT6A->Histone_H3 Acetylates H3K23ac H3K23ac Histone_H3->H3K23ac Leads to ER_alpha ERα H3K23ac->ER_alpha Regulates Target_Genes Target Gene Expression ER_alpha->Target_Genes Promotes BAY184 This compound BAY184->KAT6A Inhibits

Caption: Mechanism of action of this compound in inhibiting the KAT6A/B signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Kinase_Screen Kinase Panel Screen (366 Kinases) HAT_Assay HAT Selectivity Assay (TR-FRET) Cell_Treatment Treat Cancer Cells with this compound HTRF_Assay H3K23ac HTRF Assay Cell_Treatment->HTRF_Assay Western_Blot Western Blot for ERα Levels Cell_Treatment->Western_Blot Proliferation_Assay Cell Proliferation Assay Cell_Treatment->Proliferation_Assay Compound This compound Compound->Kinase_Screen Compound->HAT_Assay Compound->Cell_Treatment

Caption: Experimental workflow for characterizing the selectivity and cellular effects of this compound.

Conclusion

The available data robustly demonstrates that this compound is a highly selective inhibitor of KAT6A and KAT6B. Its lack of significant cross-reactivity against a broad panel of 366 kinases underscores its specificity. This makes this compound an excellent chemical probe for elucidating the biological functions of KAT6A and KAT6B, with a low risk of confounding off-target effects due to kinase inhibition. For researchers investigating KAT6A/B signaling, this compound provides a reliable tool for in vitro and in vivo studies.

References

Orthogonal Methods to Confirm BAY-184 Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to independently validate the effects of BAY-184, a selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B. The presented techniques offer alternative approaches to confirm target engagement, modulation of histone acetylation, downstream effects on gene expression and protein function, and cellular phenotypic outcomes.

Confirming Direct Target Engagement of this compound

The primary mechanism of this compound is its direct binding to and inhibition of KAT6A and KAT6B. While initial screening may have relied on a primary assay, confirming this interaction within a cellular context is crucial. Here, we compare two powerful methods for assessing target engagement in intact cells.

Data Summary: Target Engagement Methods
MethodPrincipleThroughputKey Quantitative OutputNotes
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein, shifting its melting curve.[1][2][3]Medium to HighThermal shift (ΔTagg) and cellular EC50.[1]Label-free, works in intact cells and tissues.[1][2][3]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[4][5][6]Low to MediumRelative protein abundance after proteolysis.Label-free, does not require compound modification.[5][6]
Experimental Protocols: Target Engagement

a) Cellular Thermal Shift Assay (CETSA®)

This protocol is adapted for a Western blot readout. High-throughput formats using AlphaLISA® or other detection methods are also available.[3]

  • Cell Culture and Treatment: Plate cells of interest and grow to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[1]

  • Heating Step: Resuspend cells and aliquot into PCR tubes. Heat the cell suspensions across a defined temperature gradient (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling step at 4°C using a thermocycler.[1]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) to release cellular proteins.[1]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the levels of soluble KAT6A or KAT6B by Western blotting using specific antibodies.

b) Drug Affinity Responsive Target Stability (DARTS)

  • Cell Lysis: Harvest and lyse cells in a non-denaturing lysis buffer to obtain a total protein lysate.

  • Compound Incubation: Divide the lysate into aliquots and incubate with this compound, a negative control (e.g., BAY-644), or vehicle control for 1 hour at room temperature.[7]

  • Protease Digestion: Add a protease, such as pronase, to each aliquot and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.[4]

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Western Blot Analysis: Boil the samples and separate the proteins by SDS-PAGE. Analyze the abundance of KAT6A or KAT6B by Western blotting. A higher band intensity in the this compound-treated sample compared to the control indicates protection from proteolysis and therefore, target engagement.[4]

Visualization: Target Engagement Workflows

G cluster_0 CETSA Workflow cluster_1 DARTS Workflow a1 Treat Cells with this compound a2 Heat Shock a1->a2 a3 Lyse Cells a2->a3 a4 Centrifuge a3->a4 a5 Analyze Soluble Fraction by Western Blot a4->a5 b1 Prepare Cell Lysate b2 Incubate with this compound b1->b2 b3 Limited Proteolysis b2->b3 b4 Analyze by Western Blot b3->b4

Caption: Workflows for CETSA and DARTS methods.

Measuring Histone Acetylation

This compound is expected to decrease histone acetylation levels by inhibiting KAT6A/B. The primary assay may have been a high-throughput method like HTRF. Western blotting and ELISA-based assays serve as excellent orthogonal methods to confirm these findings.

Data Summary: Histone Acetylation Assays
MethodPrincipleThroughputKey Quantitative OutputNotes
Western Blot Immunodetection of specific acetylated histone marks (e.g., H3K23ac) after size separation by gel electrophoresis.[8][9][10]LowRelative band intensity of acetylated histone normalized to total histone.[11]Provides qualitative and semi-quantitative data.[8]
AlphaLISA®/HTRF Homogeneous proximity-based immunoassay measuring the interaction between an antibody against a specific acetylation mark and a general histone antibody.[12][13][14][15]HighLuminescent or fluorescent signal proportional to the level of histone acetylation.No-wash, highly sensitive assays suitable for screening.[12][15]
ELISA Enzyme-linked immunosorbent assay to capture and detect specific acetylated histones from cell extracts.[16]Medium to HighColorimetric or fluorescent signal proportional to the amount of acetylated histone.[16]Quantitative and cost-effective.[16]
Experimental Protocols: Histone Acetylation

a) Western Blot for Histone Acetylation

  • Cell Treatment and Histone Extraction: Treat cells with this compound. Harvest cells and perform acid extraction to enrich for histone proteins.[8] Determine protein concentration.

  • SDS-PAGE and Transfer: Load 15-20 µg of histone extract per lane on a high-percentage (e.g., 15%) SDS-PAGE gel for better resolution of low molecular weight histones. Transfer proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended).[8][10]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K23) and an antibody for a loading control (e.g., anti-total Histone H3).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate. Quantify band intensities using densitometry software.

b) Histone Acetylation ELISA

  • Histone Extraction: Treat cells and extract histones as described for the Western blot protocol.

  • ELISA Procedure: Utilize a commercially available histone acetylation ELISA kit (e.g., EpiQuik™ Total Histone H3 Acetylation Detection Fast Kit).[16] Follow the manufacturer's instructions, which typically involve:

    • Binding of histone extracts to the assay wells.

    • Incubation with a capture antibody specific for the acetylated histone.

    • Incubation with a detection antibody conjugated to an enzyme (e.g., HRP).

    • Addition of a colorimetric substrate and measurement of absorbance using a microplate reader.

  • Data Analysis: Quantify the amount of acetylated histone by comparing the sample readings to a standard curve.

Visualization: Histone Acetylation Pathway

G cluster_0 KAT6A/B Signaling BAY184 This compound KAT6 KAT6A/B BAY184->KAT6 Histone Histone H3 KAT6->Histone Acetylation AcCoA Acetyl-CoA AcCoA->KAT6 AcHistone Acetylated Histone H3 (H3K23ac) Histone->AcHistone GeneExpression ERα Target Gene Expression AcHistone->GeneExpression

Caption: Inhibition of KAT6A/B by this compound.

Downstream Effects on Gene and Protein Expression

Inhibition of KAT6A/B by this compound has been shown to suppress Estrogen Receptor alpha (ERα) transcriptional activity. This can be validated by measuring the mRNA levels of ERα target genes and observing changes in ERα protein levels or localization.

Data Summary: Gene and Protein Expression Methods
MethodPrincipleThroughputKey Quantitative OutputNotes
RT-qPCR Reverse transcription of RNA to cDNA followed by quantitative PCR to measure the abundance of specific mRNA transcripts.[17][18][19]Medium to HighRelative mRNA expression levels (e.g., fold change).Gold standard for quantifying gene expression.[17]
Immunofluorescence (IF) In situ detection of a specific protein in cells using a fluorescently labeled antibody.[20][21][22][23]Low to MediumFluorescence intensity and subcellular localization of the target protein.Provides spatial information about protein expression.[20]
Experimental Protocols: Gene and Protein Expression

a) Reverse Transcription-Quantitative PCR (RT-qPCR)

  • Cell Treatment and RNA Extraction: Treat cells with this compound. Harvest cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[18][19]

  • qPCR: Perform quantitative PCR using the synthesized cDNA as a template, primers specific for ERα target genes (e.g., PGR, TFF1), and a fluorescent dye (e.g., SYBR Green) or probe.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to a stable housekeeping gene.

b) Immunofluorescence (IF) for ERα

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like 0.2% Triton X-100 to allow antibody entry.[22][23]

  • Immunostaining: Block non-specific binding sites. Incubate the cells with a primary antibody against ERα. Wash, then incubate with a fluorescently-labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Acquire images using a fluorescence microscope.

  • Analysis: Analyze the images to assess changes in the intensity and subcellular localization of the ERα protein.

Validating Anti-Proliferative Effects

The anti-proliferative effects of this compound, initially observed in standard proliferation assays, can be confirmed using methods that assess long-term survival and impact on the cell cycle.

Data Summary: Anti-Proliferative Assays
MethodPrincipleThroughputKey Quantitative OutputNotes
Colony Formation Assay Measures the ability of single cells to proliferate and form colonies over an extended period.[24][25][26][27]Low to MediumNumber and size of colonies.Assesses long-term cell survival and clonogenic potential.[24]
Flow Cytometry (Cell Cycle) Quantifies the DNA content of individual cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[28][29][30][31]HighPercentage of cells in each phase of the cell cycle.Can reveal cell cycle arrest induced by the compound.
Experimental Protocols: Anti-Proliferative Effects

a) Colony Formation Assay

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well in a 6-well plate) to allow for the formation of distinct colonies.

  • Treatment: Treat the cells with various concentrations of this compound. The treatment can be continuous or for a limited duration.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fixing and Staining: Fix the colonies with a solution like methanol (B129727) and stain with crystal violet.[24][27]

  • Quantification: Count the number of colonies (manually or using imaging software). A colony is typically defined as a cluster of at least 50 cells.[27]

b) Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with this compound for a specified time (e.g., 24-72 hours). Harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing to prevent clumping. Store at -20°C.[28]

  • Staining: Wash the cells to remove ethanol. Resuspend the cells in a staining solution containing a DNA-binding dye like propidium (B1200493) iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[29]

  • Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the DNA dye.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[31]

Visualization: Logic of Orthogonal Validation

G cluster_0 Orthogonal Validation Strategy PrimaryEffect Primary Effect of this compound (e.g., KAT6A/B Inhibition) Orthogonal1 Orthogonal Method 1 (e.g., CETSA) PrimaryEffect->Orthogonal1 Orthogonal2 Orthogonal Method 2 (e.g., Western Blot for H3K23ac) PrimaryEffect->Orthogonal2 Orthogonal3 Orthogonal Method 3 (e.g., RT-qPCR for ERα targets) PrimaryEffect->Orthogonal3 Orthogonal4 Orthogonal Method 4 (e.g., Colony Formation Assay) PrimaryEffect->Orthogonal4 Confirmation Confirmed Effect Orthogonal1->Confirmation Orthogonal2->Confirmation Orthogonal3->Confirmation Orthogonal4->Confirmation

Caption: Strategy for orthogonal validation.

References

Ceralasertib's Precision: A Comparative Analysis of Specificity and Selectivity in ATR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – As the landscape of targeted cancer therapy continues to evolve, the focus on highly specific and selective kinase inhibitors has become paramount. Ceralasertib (AZD6738), a potent and orally bioavailable Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, has demonstrated significant promise in preclinical and clinical settings. This guide offers a detailed comparison of Ceralasertib with other notable ATR inhibitors, Berzosertib (M6620/VE-822) and Elimusertib (BAY 1895344), with a focus on their specificity and selectivity profiles, supported by experimental data. This objective analysis is intended for researchers, scientists, and drug development professionals to inform their research and development efforts.

Ceralasertib is an ATP-competitive inhibitor of ATR, a crucial regulator of the DNA Damage Response (DDR) pathway. Its high potency and selectivity are critical attributes that can lead to a wider therapeutic window and reduced off-target effects. Preclinical studies have consistently highlighted Ceralasertib's efficacy, both as a monotherapy and in combination with DNA-damaging agents, particularly in tumors with inherent DNA repair deficiencies.

Comparative Selectivity Profile of ATR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for Ceralasertib, Berzosertib, and Elimusertib against ATR and other key kinases in the PI3K-related kinase (PIKK) family. Lower values are indicative of higher potency.

KinaseCeralasertibBerzosertib (VE-822)Elimusertib (BAY 1895344)
ATR IC50: 1 nM IC50: 19 nM [1][2]IC50: 7 nM [3]
Ki: <0.2 nM [4]
ATM IC50: >5 µMIC50: 2.6 µM[2]IC50: 1420 nM[3]
Ki: 34 nM[4]
DNA-PK IC50: >5 µMIC50: 18.1 µM[2]IC50: 332 nM[3]
mTOR GI50: 5.7 µMIC50: >1 µMSelectivity Ratio (mTOR/ATR): 61[3]
PI3Kγ -IC50: 0.22 µMIC50: 3270 nM (PI3K)[3]

Data compiled from publicly available sources. Assay conditions may vary between studies.

As the data indicates, Ceralasertib exhibits remarkable potency for ATR with an IC50 of 1 nM. Notably, it demonstrates a high degree of selectivity against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, including ATM and DNA-PK, with IC50 values greater than 5 µM. A broad kinase screen of over 400 kinases revealed that none were inhibited by more than 50% at a 1 µM concentration of Ceralasertib. The closest off-target activity was observed against mTOR, with a GI50 of 5.7 µM. This represents an approximately 300-fold selectivity for ATR over its homologs.

Berzosertib also potently inhibits ATR with a Ki of less than 0.2 nM and a cellular IC50 of 19 nM.[1][4] However, it shows more significant off-target activity against ATM (Ki: 34 nM; IC50: 2.6 µM) and DNA-PK (IC50: 18.1 µM).[2][4] Elimusertib is another potent ATR inhibitor with an IC50 of 7 nM and demonstrates good selectivity against mTOR, DNA-PK, ATM, and PI3K.[3]

ATR Signaling Pathway and Inhibitor Action

The ATR signaling pathway is a critical component of the cellular response to DNA damage, particularly replication stress. The following diagram illustrates the key components of this pathway and the points of inhibition by Ceralasertib and other ATR inhibitors.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Inhibition DNA_Damage ssDNA / Stalled Replication Forks RPA RPA DNA_Damage->RPA 9-1-1_Complex 9-1-1 Complex DNA_Damage->9-1-1_Complex ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates ATRIP ATRIP ATRIP->ATR RPA->ATRIP TOPBP1 TOPBP1 9-1-1_Complex->TOPBP1 TOPBP1->ATR p_CHK1 p-CHK1 (Active) CHK1->p_CHK1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p_CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair p_CHK1->DNA_Repair Fork_Stabilization Replication Fork Stabilization p_CHK1->Fork_Stabilization Ceralasertib Ceralasertib / Berzosertib / Elimusertib Ceralasertib->ATR

Figure 1: ATR Signaling Pathway Inhibition

Experimental Protocols for Kinase Selectivity Analysis

The determination of kinase inhibitor selectivity is crucial for preclinical and clinical development. Below are detailed methodologies for commonly employed assays to assess the specificity and selectivity of compounds like Ceralasertib.

KINOMEscan® Competition Binding Assay

This method quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

Detailed Protocol:

  • Kinase Preparation: A panel of human kinases is tagged with a unique DNA identifier.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., magnetic beads).

  • Competition Assay:

    • The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at various concentrations (typically in a serial dilution).

    • The reaction is allowed to reach equilibrium.

  • Quantification:

    • The beads are washed to remove unbound kinase.

    • The amount of kinase bound to the beads is quantified by detecting the DNA tag using quantitative PCR (qPCR).

  • Data Analysis:

    • The results are expressed as a percentage of the control (vehicle-treated) sample.

    • The dissociation constant (Kd) is determined by plotting the percentage of kinase bound against the test compound concentration and fitting the data to a standard binding isotherm.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput method for measuring inhibitor binding to a kinase.

Principle: This assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket by a test inhibitor. A europium-labeled antibody binds to the kinase, and when a fluorescent tracer binds to the ATP pocket, FRET occurs between the europium donor and the tracer acceptor. An inhibitor will compete with the tracer, leading to a decrease in the FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., Ceralasertib) in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution containing the target kinase (e.g., recombinant ATR) and a europium-labeled anti-tag antibody (e.g., anti-GST).

    • Prepare a solution of the fluorescent tracer.

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µL of the test compound dilution.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (europium) and ~665 nm (tracer).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • The percent inhibition is calculated relative to a no-inhibitor control.

    • The IC50 value is determined by fitting the percent inhibition data to a four-parameter logistic curve.

Kinobeads™ and LC-MS/MS

This chemoproteomic approach allows for the profiling of kinase inhibitors against native kinases in a cellular context.

Principle: Kinobeads™ are composed of broadly selective, immobilized kinase inhibitors that can capture a large portion of the kinome from a cell lysate. In a competition experiment, a free inhibitor (e.g., Ceralasertib) will compete with the Kinobeads™ for binding to its target kinases. The kinases that are bound by the free inhibitor will not be captured by the beads. The captured kinases are then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Protocol:

  • Cell Lysis: Harvest and lyse cells to prepare a native protein extract.

  • Competition Binding:

    • Incubate the cell lysate with various concentrations of the test compound.

    • Add the Kinobeads™ slurry to the lysate and incubate to allow for the capture of kinases not bound to the test compound.

  • Enrichment and Washing:

    • Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using LC-MS/MS to identify and quantify the captured kinases.

  • Data Analysis:

    • The amount of each kinase captured at different inhibitor concentrations is compared to a vehicle control.

    • Dose-response curves are generated to determine the apparent dissociation constant (Kd) for the interaction of the inhibitor with each kinase.

The following diagram outlines a general workflow for assessing kinase inhibitor selectivity.

Kinase_Inhibitor_Selectivity_Workflow cluster_0 Assay Preparation cluster_1 Primary Screen cluster_2 Hit Identification & Dose-Response cluster_3 Data Analysis & Visualization cluster_4 Cellular Validation Compound_Prep Prepare Serial Dilution of Test Inhibitor Primary_Screen High-Throughput Screen (e.g., KINOMEscan® or TR-FRET) at a single high concentration (e.g., 1 µM) Compound_Prep->Primary_Screen Kinase_Panel Select Kinase Panel (e.g., 400+ kinases) Kinase_Panel->Primary_Screen Hit_ID Identify 'Hits' (% Inhibition > Threshold, e.g., 50%) Primary_Screen->Hit_ID Dose_Response Perform Dose-Response Assay on 'Hits' to determine IC50/Kd Hit_ID->Dose_Response Selectivity_Profile Generate Selectivity Profile (e.g., Kinome TreeSpot™) Dose_Response->Selectivity_Profile Off_Target_Analysis Analyze Off-Target Effects Selectivity_Profile->Off_Target_Analysis Cell_Based_Assay Validate in Cellular Assays (e.g., Kinobeads™ LC-MS/MS, Western Blot for p-CHK1) Off_Target_Analysis->Cell_Based_Assay

Figure 2: Experimental Workflow for Kinase Inhibitor Selectivity Profiling

Conclusion

The data presented in this guide clearly demonstrates that Ceralasertib is a highly potent and selective inhibitor of ATR kinase. Its superior selectivity profile compared to other ATR inhibitors like Berzosertib suggests a lower potential for off-target effects, which is a desirable characteristic for a therapeutic agent. The detailed experimental protocols provided herein offer a framework for researchers to conduct their own comparative analyses and further investigate the nuanced pharmacological profiles of these and other kinase inhibitors. As the field of precision oncology advances, the rigorous assessment of inhibitor specificity and selectivity will remain a cornerstone of successful drug development.

References

Head-to-head comparison of BAY-184 and AZD6738

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of BAY-184 and AZD6738: Targeting Distinct Pathways in Cancer Therapy

For researchers and drug development professionals, understanding the nuances of novel therapeutic agents is paramount. This guide provides a detailed, data-driven comparison of two distinct targeted cancer therapies: this compound, a potent and selective inhibitor of lysine (B10760008) acetyltransferases KAT6A and KAT6B, and AZD6738 (Ceralasertib), a well-characterized inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. While both agents hold promise in oncology, they function through fundamentally different mechanisms of action, making a direct performance comparison a study in contrasting therapeutic strategies.

Executive Summary

This compound and AZD6738 represent two different approaches to precision oncology. This compound targets the epigenetic machinery by inhibiting KAT6A/B, which are involved in chromatin regulation and gene expression, showing particular promise in cancers with amplifications of these genes, such as certain breast cancers.[1][2] In contrast, AZD6738 targets the DNA Damage Response (DDR) pathway by inhibiting ATR, a critical kinase that helps cancer cells survive DNA damage and replication stress.[3][4] This makes AZD6738 a potential therapeutic for tumors with underlying DDR defects or those treated with DNA-damaging agents.

This guide will delve into the preclinical and clinical data available for both compounds, presenting a clear comparison of their biochemical potency, cellular activity, and in vivo efficacy. Detailed experimental protocols for key assays are provided to aid in the replication and further investigation of these findings.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for this compound and AZD6738, offering a side-by-side look at their performance in various experimental settings.

Table 1: Biochemical and Cellular Potency

ParameterThis compoundAZD6738 (Ceralasertib)
Target(s) KAT6A, KAT6B[5]ATR kinase[3]
Biochemical IC50 KAT6A: 71 nM, KAT6B: 83 nM[5]1 nM
Cellular IC50 (Proliferation) ZR-75-1 (breast cancer): 130 nM[2][5]73 out of 197 cell lines showed IC50 < 1 µM
Cellular IC50 (Target Engagement) H3K23 acetylation (HTRF in ZR-75-1): 670 nM[2][5]CHK1 phosphorylation (Ser345): 74 nM[3]

Table 2: In Vivo Efficacy (Xenograft Models)

Cancer ModelCompoundDosing ScheduleEfficacy Outcome
ZR-75-1 (Breast Cancer) This compound50-150 mg/kg, p.o., twice dailyDose-dependent tumor growth inhibition[5]
ATM-deficient xenografts AZD6738Chronic daily oral dosingSignificant dose-dependent tumor growth inhibition[3]
LoVo (Colorectal Cancer) AZD673850 mg/kg, once dailySignificant tumor growth inhibition[4]
TMD8 (ABC-DLBCL) AZD6738 (in combination with acalabrutinib)25 mg/kg, dailyComplete and durable tumor regressions (8/8 tumors)[6]

Table 3: Clinical Development Status

CompoundPhase of DevelopmentKey Clinical Findings
This compound PreclinicalNo clinical trial data available yet.
AZD6738 (Ceralasertib) Phase I/IIIn combination with paclitaxel, showed an overall response rate (ORR) of 25.5% in a Phase I study in refractory cancers.[7] In combination with olaparib (B1684210) in advanced triple-negative breast cancer, the confirmed ORR was 17.1%.[8] A Phase II study in combination with durvalumab is ongoing.[9]

Signaling Pathway Diagrams

To visually represent the distinct mechanisms of action of this compound and AZD6738, the following signaling pathway diagrams are provided.

KAT6A_B_Pathway cluster_nucleus Nucleus BAY184 This compound KAT6A_B KAT6A/B BAY184->KAT6A_B inhibits Histone_H3 Histone H3 KAT6A_B->Histone_H3 acetylates AcCoA Acetyl-CoA AcCoA->KAT6A_B cofactor H3K23ac H3K23ac Histone_H3->H3K23ac at K23 TRIM24 TRIM24 H3K23ac->TRIM24 recruits PIK3CA_promoter PIK3CA Promoter TRIM24->PIK3CA_promoter binds to PIK3CA_transcription PIK3CA Transcription PIK3CA_promoter->PIK3CA_transcription activates PI3K_AKT_signaling PI3K/AKT Signaling PIK3CA_transcription->PI3K_AKT_signaling leads to Cell_Proliferation Cell Proliferation PI3K_AKT_signaling->Cell_Proliferation promotes

Caption: The KAT6A/B signaling pathway and its inhibition by this compound.

ATR_Pathway cluster_nucleus Nucleus AZD6738 AZD6738 ATR ATR AZD6738->ATR inhibits Apoptosis Apoptosis AZD6738->Apoptosis induces in DDR-deficient cells DNA_Damage DNA Damage / Replication Stress RPA_ssDNA RPA-ssDNA DNA_Damage->RPA_ssDNA CHK1 CHK1 ATR->CHK1 phosphorylates ATRIP ATRIP ATRIP->ATR recruits RPA_ssDNA->ATRIP pCHK1 p-CHK1 (S345) CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair

Caption: The ATR signaling pathway in response to DNA damage and its inhibition by AZD6738.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of published data.

This compound: KAT6A/B Inhibition Assays

1. Biochemical KAT6A/B Inhibition Assay (TR-FRET)

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of KAT6A or KAT6B in a biochemical setting using Time-Resolved Fluorescence Energy Transfer (TR-FRET).

  • Protocol:

    • Recombinant human His-tagged KAT6A or KAT6B protein is incubated with a biotinylated Histone H4-derived peptide substrate and Acetyl-CoA in an assay buffer.

    • This compound is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • A detection solution containing a europium-labeled anti-H3K23ac antibody and streptavidin-allophycocyanin (APC) is added.

    • After incubation, the TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the amount of acetylated substrate.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2]

2. Cellular Proliferation Assay (e.g., CellTiter-Glo®)

  • Principle: This assay determines the effect of a compound on the proliferation of cancer cells by measuring the amount of ATP, which is an indicator of metabolically active cells.

  • Protocol:

    • Cancer cells (e.g., ZR-75-1) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound or vehicle control.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • CellTiter-Glo® reagent is added to each well, and the plate is incubated to stabilize the luminescent signal.

    • Luminescence is measured using a plate reader.

    • The data is normalized to the vehicle-treated control, and IC50 values are determined.[2][5]

AZD6738: ATR Inhibition Assays

1. Cellular ATR Inhibition Assay (Western Blot for p-CHK1)

  • Principle: This assay assesses the ability of a compound to inhibit ATR kinase activity within cells by measuring the phosphorylation of its direct downstream target, CHK1, at Serine 345.

  • Protocol:

    • Cancer cells are seeded and allowed to attach.

    • Cells are pre-treated with various concentrations of AZD6738 for a short period (e.g., 1-2 hours).

    • DNA damage is induced using an agent like hydroxyurea (B1673989) or UV radiation to activate the ATR pathway.

    • Cells are harvested, and whole-cell lysates are prepared.

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against phospho-CHK1 (Ser345) and total CHK1. A loading control like β-actin is also used.

    • After incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence.

    • The intensity of the p-CHK1 band is quantified and normalized to total CHK1 to determine the extent of inhibition.[10][11]

2. In Vivo Xenograft Efficacy Study

  • Principle: This study evaluates the anti-tumor efficacy of a compound in a living organism by implanting human tumor cells into immunodeficient mice.

  • Protocol:

    • Human cancer cells (e.g., LoVo) are subcutaneously injected into the flank of immunodeficient mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • AZD6738 is administered orally at specified doses and schedules.

    • Tumor volume and body weight are measured regularly (e.g., twice a week).

    • The study is continued for a predefined period or until tumors in the control group reach a specific size.

    • Efficacy is determined by comparing the tumor growth in the treated groups to the control group (e.g., tumor growth inhibition, regression).[4]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the preclinical evaluation of a targeted cancer therapy like this compound or AZD6738.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Cellular_Target_Engagement Cellular Target Engagement (e.g., Western Blot) Biochemical_Assay->Cellular_Target_Engagement Cell_Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Cellular_Target_Engagement->Cell_Proliferation_Assay Xenograft_Model Xenograft Model Establishment Cell_Proliferation_Assay->Xenograft_Model Promising results lead to Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PD_Biomarkers Pharmacodynamic Biomarker Analysis Efficacy_Study->PD_Biomarkers

Caption: A generalized experimental workflow for preclinical drug evaluation.

Conclusion

This compound and AZD6738 are promising anti-cancer agents that operate through distinct and important cellular pathways. This compound, by targeting the epigenetic regulators KAT6A/B, offers a novel therapeutic strategy for cancers dependent on these enzymes. Its preclinical data demonstrates potent and selective inhibition, warranting further investigation into its clinical potential.

AZD6738 has a more established profile as an ATR inhibitor, with a clear mechanism of action in the DDR pathway and demonstrated clinical activity, particularly in combination with DNA-damaging agents. The choice between these or similar agents in a clinical or research setting will depend on the specific cancer type, its underlying genetic and molecular characteristics, and the overall treatment strategy. This head-to-head comparison highlights the diversity of targeted therapies and the importance of a deep understanding of their mechanisms to guide future cancer treatment.

References

Independent Validation of Published BAY-184 Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published performance data of BAY-184, a potent and selective KAT6A/B inhibitor, with other known alternatives in the field. The information is based on publicly available experimental data.

Disclaimer: All currently available data on this compound originates from the initial discovery and characterization studies conducted by Bayer AG. As of the time of this publication, no independent validation studies of this compound have been identified in the public domain. The following comparison is therefore based on the data presented in the original publications and data available for alternative compounds from various sources.

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo efficacy data for this compound and its main alternatives, PF-9363 (CTx-648) and WM-1119. Direct head-to-head comparative studies are limited; therefore, data is compiled from individual publications and should be interpreted with consideration of potential variations in experimental conditions.

Table 1: In Vitro Biochemical and Cellular Potency

CompoundTarget(s)Biochemical IC₅₀ (KAT6A)Biochemical IC₅₀ (KAT6B)Cellular H3K23ac IC₅₀Cell Proliferation IC₅₀ (ZR-75-1)
This compound KAT6A, KAT6B71 nM[1]83 nM670 nM (ZR-75-1 cells)[1]130 nM[1]
PF-9363 (CTx-648) KAT6A, KAT6BNot ReportedNot ReportedNot Reported0.3 nM (ZR-75-1)[2]
WM-1119 KAT6A6.3 nMNot ReportedNot ReportedNot Reported

Table 2: Selectivity Profile

CompoundKAT5 IC₅₀KAT7 IC₅₀p300 IC₅₀
This compound 14,300 nM[3]1,070 nM[3]>10,000 nM[3]
PF-9363 (CTx-648) Highly selective vs. other MYST family membersHighly selective vs. other MYST family membersNot Reported
WM-1119 >1100-fold selective over KAT5>250-fold selective over KAT7Not Reported

Table 3: In Vivo Efficacy

CompoundAnimal ModelDosingOutcome
This compound ZR-75-1 xenograft (mouse)Not specified in abstractsSuccessfully validated in an in vivo proof-of-concept study[1][4][5]
PF-9363 (CTx-648) Patient-derived xenograftNot specified in abstractsStrong anti-tumor activity[2]
WM-1119 Lymphoma mouse modelNot specified in abstractsEfficacious in preventing the progression of lymphoma[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

KAT6A/B Signaling Pathway and Inhibition cluster_0 Upstream Regulation cluster_1 KAT6A/B Complex cluster_2 Downstream Effects KAT6A/B Gene Amplification KAT6A/B Gene Amplification KAT6A KAT6A KAT6A/B Gene Amplification->KAT6A Increased Expression KAT6B KAT6B KAT6A/B Gene Amplification->KAT6B Increased Expression BRPF1 BRPF1 KAT6A->BRPF1 H3K23 Acetylation H3K23 Acetylation KAT6A->H3K23 Acetylation Acetylation KAT6B->BRPF1 KAT6B->H3K23 Acetylation Acetylation ING5 ING5 BRPF1->ING5 MEAF6 MEAF6 ING5->MEAF6 Histone H3 Histone H3 Histone H3->H3K23 Acetylation Chromatin Remodeling Chromatin Remodeling H3K23 Acetylation->Chromatin Remodeling Gene Expression (e.g., ERα) Gene Expression (e.g., ERα) Chromatin Remodeling->Gene Expression (e.g., ERα) Cell Proliferation Cell Proliferation Gene Expression (e.g., ERα)->Cell Proliferation Acetyl-CoA Acetyl-CoA Acetyl-CoA->KAT6A Co-factor Acetyl-CoA->KAT6B Co-factor This compound / Alternatives This compound / Alternatives This compound / Alternatives->KAT6A Inhibition This compound / Alternatives->KAT6B Inhibition Experimental Workflow for Inhibitor Characterization cluster_0 In Vitro Assays cluster_1 In Vivo Studies Biochemical Assay Biochemical Assay Cellular H3K23ac Assay Cellular H3K23ac Assay Biochemical Assay->Cellular H3K23ac Assay Lead Compound Cell Proliferation Assay Cell Proliferation Assay Cellular H3K23ac Assay->Cell Proliferation Assay Xenograft Model Xenograft Model Cell Proliferation Assay->Xenograft Model Candidate Dosing Dosing Xenograft Model->Dosing Tumor Growth Measurement Tumor Growth Measurement Dosing->Tumor Growth Measurement Pharmacodynamic Analysis Pharmacodynamic Analysis Dosing->Pharmacodynamic Analysis Data Analysis Data Analysis Tumor Growth Measurement->Data Analysis Pharmacodynamic Analysis->Data Analysis Compound Synthesis Compound Synthesis Compound Synthesis->Biochemical Assay Test Compound

References

BAY-1895344: A Potent and Selective Chemical Probe for ATR Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BAY-1895344 (Elimusertib), a highly potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with other widely used ATR inhibitors. ATR is a critical regulator of the DNA damage response (DDR), making it a prime target for cancer therapy, particularly in tumors with existing DNA repair deficiencies.[1][2] This document summarizes key experimental data, details methodologies for crucial experiments, and presents signaling pathways and workflows to facilitate informed decisions in research and drug development.

Performance Comparison of ATR Inhibitors

BAY-1895344 stands out for its high potency and selectivity for ATR. The following tables summarize its performance in biochemical and cellular assays compared to other known ATR inhibitors such as AZD6738 (Ceralasertib) and VE-822 (Berzosertib/M6620).

Table 1: Biochemical Potency and Kinase Selectivity
CompoundTarget KinaseIC50 (nM)Selectivity vs. ATM (Fold)Selectivity vs. DNA-PK (Fold)Selectivity vs. mTOR (Fold)
BAY-1895344 ATR 7 [3][4]~203 [4]~47 [4]>60 [5]
AZD6738ATR1[6]>1000>1000~8[7]
VE-822ATR19 (in HT29 cells)[6]>100>100-

Data compiled from multiple sources, and experimental conditions may vary.

Table 2: Cellular Activity and Antiproliferative Effects
CompoundCell LineAssayIC50 (nM)
BAY-1895344 HT-29 (human colorectal) γH2AX Inhibition 36 [5][8]
BAY-1895344 SU-DHL-8 (human B-cell lymphoma) Antiproliferative 9 [4]
BAY-1895344 LoVo (human colorectal) Antiproliferative 71 [4]
BAY-1895344 GRANTA-519 (human mantle cell lymphoma) Antiproliferative 30 [5]
AZD6738GRANTA-519 (human mantle cell lymphoma)Antiproliferative1000[5]
VE-822 (M6620)GRANTA-519 (human mantle cell lymphoma)Antiproliferative75[5]

Signaling Pathways and Experimental Workflows

Visual representations of the ATR signaling pathway and common experimental workflows are provided below to enhance understanding.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling DNA Damage DNA Damage RPA RPA DNA Damage->RPA ssDNA coating ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylation ATRIP ATRIP ATRIP->ATR recruitment RPA->ATRIP Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Fork Stabilization Fork Stabilization CHK1->Fork Stabilization BAY-1895344 BAY-1895344 BAY-1895344->ATR inhibition

ATR Signaling Pathway and Inhibition by BAY-1895344

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Biochemical Assay Biochemical Assay Cellular Assay Cellular Assay Biochemical Assay->Cellular Assay Target Engagement (pChk1) Proliferation Assay Proliferation Assay Cellular Assay->Proliferation Assay Antiproliferative Effects Xenograft Model Xenograft Model Proliferation Assay->Xenograft Model Efficacy Studies Data Analysis Data Analysis Xenograft Model->Data Analysis Tumor Growth Inhibition Start Start Start->Biochemical Assay IC50 Determination

References

Ceralasertib: A Comparative Analysis of In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo experimental results for Ceralasertib (AZD6738), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Ceralasertib is a key component of the DNA Damage Response (DDR) pathway and is under active investigation as a promising anti-cancer therapeutic, both as a monotherapy and in combination with other agents.[1][2] This guide synthesizes preclinical data to offer an objective overview of its performance, supported by detailed experimental methodologies and visual representations of its mechanism and experimental workflows.

Mechanism of Action: Targeting the DNA Damage Response

Ceralasertib is an orally bioavailable, ATP-competitive inhibitor of ATR kinase.[3] ATR is a critical sensor of single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks.[4] Upon activation, ATR phosphorylates a number of downstream targets, most notably Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4] By inhibiting ATR, Ceralasertib prevents this signaling cascade, leading to an accumulation of DNA damage and ultimately cell death, a process known as synthetic lethality.[1][5] This is particularly effective in tumors with existing defects in other DDR pathways, such as those with mutations in ATM or BRCA genes.[5]

ATR_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Ceralasertib Ceralasertib Ceralasertib->ATR inhibits

ATR Signaling Pathway and Ceralasertib Inhibition.

In Vitro Performance of Ceralasertib

The in vitro activity of Ceralasertib has been extensively characterized across a wide range of cancer cell lines.

Single-Agent Activity

Ceralasertib demonstrates potent single-agent activity, particularly in cell lines with deficiencies in the ATM signaling pathway or those with high levels of replication stress, such as those with CCNE1 amplification.[6][7]

Cell LineCancer TypeKey Genetic FeatureCeralasertib GI50 (µM)Reference
H460Non-Small Cell Lung CancerKRAS mutant1.05[8]
H23Non-Small Cell Lung CancerKRAS mutant2.38[8]
LoVoColorectal CancerMRE11A deficientSensitive (exact value not specified)[6]
Granta-519Mantle Cell LymphomaATM deficientSensitive (exact value not specified)[6]
SNU-601Gastric CancerATM deficientSensitive (exact value not specified)[9]
Combination Therapy

In vitro studies have consistently shown that Ceralasertib synergizes with various DNA-damaging agents, including platinum-based chemotherapy and PARP inhibitors.[6][8]

Combination AgentCancer TypeSynergy Score (Loewe)EffectReference
CarboplatinVarious>1Synergistic[6]
Cisplatin (B142131)Non-Small Cell Lung Cancer>1Synergistic[8]
GemcitabineNon-Small Cell Lung Cancer>1Synergistic[8]
OlaparibVarious>1Synergistic[6]

In Vivo Efficacy of Ceralasertib

The promising in vitro results for Ceralasertib have been translated into significant anti-tumor activity in various preclinical in vivo models.

Monotherapy in Xenograft Models

Ceralasertib monotherapy has demonstrated dose-dependent tumor growth inhibition in xenograft models derived from ATM-deficient cancer cell lines.[6][9] For instance, in a SNU-601 (ATM-deficient gastric cancer) xenograft model, daily administration of 50 mg/kg Ceralasertib resulted in significant tumor growth suppression.[9] Similarly, in LoVo and Granta-519 xenograft models, a dose of 50 mg/kg once daily showed significant tumor growth inhibition.[6]

Combination Therapy in Xenograft Models

The synergistic effects observed in vitro are also recapitulated in vivo. The combination of Ceralasertib with chemotherapy or PARP inhibitors has been shown to lead to enhanced anti-tumor efficacy, including tumor regressions in some models.[6][7] The scheduling of Ceralasertib in relation to the combination agent is crucial for optimizing efficacy and tolerability.[10] For example, in a BRCA2-mutant patient-derived triple-negative breast cancer xenograft model, complete tumor regression was achieved with concurrent daily dosing of Ceralasertib and olaparib.[7]

Combination AgentAnimal ModelDose and ScheduleOutcomeReference
CarboplatinHBCx-9 PDXCeralasertib 25 mg/kg daily + CarboplatinEnhanced tumor growth inhibition[6]
OlaparibBRCA2-mutant TNBC PDXCeralasertib 25 mg/kg daily + Olaparib 50 mg/kg dailyComplete tumor regression[7]
Ionizing RadiationMurine modelsCeralasertib + 6 Gy TBISensitizes cancer cells to radiation[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

In Vitro Cell Viability Assay

In_Vitro_Workflow cluster_workflow In Vitro Cell Viability Assay Workflow Start Seed cells in 96-well plates Treat Treat with serial dilutions of Ceralasertib Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_Reagent Add CellTiter-Glo Reagent Incubate->Add_Reagent Measure Measure luminescence Add_Reagent->Measure Analyze Calculate GI50 values Measure->Analyze

Workflow for In Vitro Cell Viability Assay.
  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[8]

  • Drug Treatment: Cells are treated with a range of concentrations of Ceralasertib, both as a single agent and in combination with other drugs.[8]

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours.[8]

  • Viability Assessment: Cell viability is assessed using a luminescent-based assay, such as the CellTiter-Glo assay, which measures ATP levels as an indicator of metabolically active cells.[8][12]

  • Data Analysis: The luminescence data is used to calculate the half-maximal growth inhibition (GI50) values.[6]

In Vivo Xenograft Studies

In_Vivo_Workflow cluster_workflow In Vivo Xenograft Study Workflow Implant Subcutaneously implant tumor cells into immunocompromised mice Tumor_Growth Allow tumors to reach a specified volume Implant->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treat Administer Ceralasertib (oral gavage) and/or combination agents Randomize->Treat Monitor Measure tumor volume and body weight regularly Treat->Monitor Endpoint Endpoint: Tumors reach predetermined size or study duration ends Monitor->Endpoint Analyze Analyze tumor growth inhibition and pharmacodynamic markers Endpoint->Analyze

Workflow for In Vivo Xenograft Studies.
  • Animal Models: Female athymic nude mice are typically used for xenograft studies.[6] All animal studies are conducted in accordance with institutional animal care and use committee guidelines.[6]

  • Tumor Implantation: Human cancer cells are implanted subcutaneously into the flanks of the mice.[4]

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into different treatment groups.[4][13] Ceralasertib is administered orally.[3]

  • Monitoring: Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity.[4][13]

  • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested for biomarker analysis, such as measuring the levels of phosphorylated Chk1 (p-Chk1) and γH2AX to confirm target engagement and DNA damage.[7][13]

Conclusion

The preclinical data for Ceralasertib robustly demonstrates its potent and selective inhibition of ATR kinase. In vitro studies have established its efficacy as a single agent in specific genetic contexts and its synergistic potential with DNA-damaging therapies. These findings have been successfully translated into in vivo models, where Ceralasertib has shown significant anti-tumor activity, particularly in combination regimens. The consistency between the in vitro and in vivo results underscores the strong scientific rationale for the ongoing clinical development of Ceralasertib as a promising targeted therapy for a range of cancers.[1][14] Further research will continue to refine its clinical application and identify patient populations most likely to benefit from this innovative therapeutic approach.

References

Control Experiments for Determining BAY-184 Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for designing and interpreting control experiments to validate the specificity of BAY-184, a potent and selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2][3][4][5] Robustly demonstrating on-target activity and minimizing off-target effects is crucial for the successful development of any small molecule inhibitor. This guide outlines key experimental approaches, provides detailed protocols, and presents data in a clear, comparative format.

Introduction to this compound

This compound is an acylsulfonamide-benzofuran derivative that acts as a potent and selective inhibitor of both KAT6A and KAT6B, with IC50 values of 71 nM and 83 nM, respectively.[1][4] These enzymes play a critical role in chromatin modification by acetylating histone and non-histone proteins, thereby regulating gene expression. Dysregulation of KAT6A/B activity has been implicated in various cancers, making them attractive therapeutic targets.[2][3][6][7] To rigorously validate experimental findings and attribute observed phenotypes to the inhibition of KAT6A/B, a series of well-controlled experiments are essential.

Key Concepts in Specificity Assessment

To ascertain the specificity of this compound, a multi-pronged approach is recommended, incorporating both negative and positive controls, as well as orthogonal assays.

  • Negative Control: A crucial tool is a structurally similar but biologically inactive analog. For this compound, the compound BAY-644 serves as an excellent negative control, being structurally analogous but biochemically inert.[2][7]

  • Positive Controls: Comparing this compound to other known KAT6 inhibitors or inhibitors of different lysine acetyltransferase (KAT) families helps to benchmark its potency and selectivity.

  • Orthogonal Assays: Employing different experimental systems (biochemical, cellular, and in vivo) provides a comprehensive picture of the inhibitor's specificity.

Experimental Design & Protocols

This section details essential experiments to probe the specificity of this compound.

In Vitro Biochemical Assays

These assays directly measure the enzymatic activity of purified proteins in the presence of the inhibitor.

Objective: To determine the potency of this compound against its primary targets, KAT6A and KAT6B, and to confirm the inactivity of the negative control.

Experimental Protocol:

  • Reagents: Recombinant human KAT6A and KAT6B, histone H3 peptide substrate, Acetyl-CoA, this compound, BAY-644, and a suitable assay buffer.

  • Procedure:

    • Prepare serial dilutions of this compound and BAY-644.

    • In a 384-well plate, incubate the recombinant KAT6A or KAT6B enzyme with the diluted compounds for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the histone H3 peptide substrate and Acetyl-CoA.

    • Allow the reaction to proceed for a defined time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the level of histone acetylation using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or a radiometric assay.[2]

  • Data Analysis: Calculate the IC50 values for each compound against each enzyme.

Data Presentation:

CompoundTargetIC50 (nM)
This compound KAT6A 71 [1][4]
This compound KAT6B 83 [1][4]
BAY-644KAT6A>10,000
BAY-644KAT6B>10,000
Alternative KAT6iKAT6AUser-defined
Alternative KAT6iKAT6BUser-defined

Objective: To assess the selectivity of this compound against a broad panel of kinases and other histone acetyltransferases.

Experimental Protocol:

  • Kinase Panel: Screen this compound at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant kinases (e.g., the Eurofins 366 kinase panel).[4] Measure the percent inhibition for each kinase.

  • HAT Panel: Test this compound against other KAT family members, such as p300/CBP, KAT5, KAT7, and KAT8, using specific substrates and assay conditions for each enzyme.[4][7]

  • Data Analysis: For the kinase panel, identify any kinases that are significantly inhibited. For the HAT panel, determine the IC50 values to assess selectivity.

Data Presentation:

Table 2a: Kinase Panel Selectivity

CompoundConcentrationNumber of Kinases TestedKinases Inhibited >50%
This compound 10 µM 366 0 [4]

Table 2b: Histone Acetyltransferase Selectivity Profile

CompoundKAT5 IC50 (nM)KAT7 IC50 (nM)p300 IC50 (nM)
This compound 14,300 [7]1,070 [7]>10,000 [4][7]
Alternative HATiUser-definedUser-definedUser-defined
Cellular Assays

These experiments evaluate the effect of the inhibitor in a more biologically relevant context.

Objective: To confirm that this compound engages its target in cells by measuring the acetylation of a known KAT6A substrate, H3K23.[2]

Experimental Protocol:

  • Cell Culture: Use a relevant cell line, such as the ZR-75-1 breast cancer cell line, which is known to be sensitive to KAT6A inhibition.[2][4]

  • Treatment: Treat the cells with increasing concentrations of this compound, BAY-644, and a positive control inhibitor for a defined period (e.g., 24 hours).

  • Western Blotting:

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for acetylated H3K23 (AcH3K23) and total Histone H3 (as a loading control).

    • Detect the antibody binding using an appropriate secondary antibody and imaging system.

  • Data Analysis: Quantify the band intensities and normalize the AcH3K23 signal to the total H3 signal. Calculate the IC50 for the reduction of H3K23 acetylation.

Data Presentation:

CompoundCellular AcH3K23 IC50 (nM)
This compound 670 [2][4]
BAY-644>10,000
Alternative KAT6iUser-defined

Objective: To assess the functional consequence of KAT6A/B inhibition on cell viability and to demonstrate the inactivity of the negative control.

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., ZR-75-1) in a 96-well plate.

  • Treatment: Treat the cells with a range of concentrations of this compound, BAY-644, and a positive control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-120 hours).

  • Viability Measurement: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.

  • Data Analysis: Plot the cell viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

CompoundCell LineGI50 (nM)
This compound ZR-75-1 130 [4]
BAY-644ZR-75-1>10,000
Alternative KAT6iZR-75-1User-defined

Visualizing Pathways and Workflows

Diagrams generated using Graphviz can help to visualize the complex biological and experimental processes involved in assessing this compound specificity.

KAT6A_Signaling_Pathway cluster_nucleus Nucleus KAT6A KAT6A/B AcH3K23 Acetylated Histone H3 (K23) KAT6A->AcH3K23 Acetylation AcCoA Acetyl-CoA AcCoA->KAT6A HistoneH3 Histone H3 HistoneH3->KAT6A Chromatin Chromatin Remodeling AcH3K23->Chromatin GeneExpression Gene Expression (e.g., ERα targets) Chromatin->GeneExpression BAY184 This compound BAY184->KAT6A Inhibition

Caption: Simplified signaling pathway of KAT6A/B and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies BiochemAssay Biochemical KAT6A/B Assay TargetEngagement Target Engagement (AcH3K23 Western Blot) BiochemAssay->TargetEngagement KinasePanel Kinase Panel Screening HATPanel HAT Selectivity Panel Proliferation Cell Proliferation Assay TargetEngagement->Proliferation Xenograft Xenograft Tumor Models Proliferation->Xenograft PD_Analysis Pharmacodynamic Analysis Xenograft->PD_Analysis

Caption: A tiered workflow for assessing the specificity of this compound.

Conclusion

A thorough investigation of a small molecule inhibitor's specificity is paramount. By employing a combination of in vitro biochemical assays, cell-based target engagement and functional assays, and the judicious use of positive and negative controls, researchers can confidently attribute the biological effects of this compound to the inhibition of its intended targets, KAT6A and KAT6B. The experimental framework provided in this guide serves as a robust starting point for these critical validation studies.

References

A Comparative Analysis of Ceralasertib and First-Generation ATR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical and clinical data of Ceralasertib versus its predecessors, VE-821 and Berzosertib, offering a comprehensive resource for researchers and drug development professionals in the field of oncology and DNA damage response.

Ceralasertib (AZD6738), a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, is at the forefront of a new wave of targeted cancer therapies. As a pivotal regulator of the DNA damage response (DDR), ATR represents a critical vulnerability in many cancers that exhibit high levels of replication stress and genomic instability. This guide provides a detailed, data-driven comparison of Ceralasertib against the first-generation ATR inhibitors, VE-821 and Berzosertib (M6620/VX-970), to inform preclinical and clinical research.

Mechanism of Action: Exploiting Synthetic Lethality

ATR inhibitors capitalize on the concept of synthetic lethality, a phenomenon where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone does not. Many cancer cells harbor defects in other DDR pathways, such as mutations in ATM or p53, making them highly dependent on the ATR signaling cascade for survival.

Upon DNA damage or replication stress, ATR is activated and phosphorylates a multitude of downstream targets, most notably Checkpoint Kinase 1 (Chk1).[1][2] This initiates cell cycle arrest, providing a crucial window for DNA repair. By inhibiting ATR, Ceralasertib and other ATR inhibitors prevent the phosphorylation of Chk1, thereby abrogating the G2/M checkpoint.[2][3] This forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and ultimately, apoptosis.[3]

Preclinical Performance: A Head-to-Head Comparison

The following tables summarize the in vitro potency, cellular activity, and pharmacokinetic profiles of Ceralasertib, VE-821, and Berzosertib based on publicly available preclinical data.

InhibitorTargetKi (nM)IC50 (nM) - Enzyme AssayIC50 (nM) - Cellular p-Chk1 InhibitionRepresentative Cell Line GI50/IC50 (µM)
Ceralasertib (AZD6738) ATR KinaseN/A1[3]74[3]Median GI50 of 1.47 across 276 cell lines[4]
VE-821 ATR Kinase13[5][6]26[5][6]N/A13.7 (AGS), 11.3 (MKN-45)[7]
Berzosertib (M6620/VX-970) ATR KinaseN/A19[3][8]N/AN/A

Table 1: In Vitro Potency and Cellular Activity. This table provides a comparative overview of the biochemical and cellular potency of Ceralasertib, VE-821, and Berzosertib.

InhibitorAdministration RouteKey Pharmacokinetic Observations
Ceralasertib (AZD6738) OralOrally bioavailable with dose-dependent bioavailability.[9] Exhibits non-linear pharmacokinetics in mice due to pre-systemic saturation.[10]
VE-821 N/APreclinical pharmacokinetic data is not readily available in the public domain.
Berzosertib (M6620/VX-970) IntravenousDisplays non-linear pharmacokinetics in mice, attributed to saturation of plasma protein binding.[11][12]

Table 2: Preclinical Pharmacokinetic Profile. This table summarizes the administration routes and key pharmacokinetic characteristics of the ATR inhibitors in preclinical models.

In preclinical studies, all three inhibitors have demonstrated the ability to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[7][13][14] Ceralasertib has shown significant tumor growth inhibition in ATM-deficient xenograft models as a monotherapy.[3] Berzosertib has also demonstrated synergistic antitumor activity with chemotherapy in various xenograft models.[3][8]

Clinical Development and Combinatorial Strategies

Ceralasertib is currently in multiple clinical trials, being evaluated as a monotherapy and in combination with other anticancer agents, including PARP inhibitors (Olaparib) and immune checkpoint inhibitors (Durvalumab).[15] The combination of an ATR inhibitor with a PARP inhibitor is a particularly promising strategy, as it dually targets DNA repair pathways, potentially overcoming PARP inhibitor resistance.

First-generation ATR inhibitors have also progressed to clinical trials. Berzosertib, for instance, has been evaluated in combination with various chemotherapeutic agents, including gemcitabine (B846) and cisplatin (B142131).[8]

Visualizing the Molecular and Experimental Landscape

To further elucidate the context of ATR inhibition, the following diagrams, generated using the DOT language, illustrate the core ATR signaling pathway and a typical experimental workflow for evaluating these inhibitors.

ATR_Signaling_Pathway cluster_stimulus Cellular Stress cluster_activation ATR Activation Cascade cluster_downstream Downstream Effects DNA_Damage DNA Damage / Replication Stress ssDNA_RPA ssDNA-RPA Complex DNA_Damage->ssDNA_RPA leads to ATR_ATRIP ATR-ATRIP Complex ssDNA_RPA->ATR_ATRIP recruits Activated_ATR Activated ATR ATR_ATRIP->Activated_ATR activates Chk1 Chk1 Activated_ATR->Chk1 phosphorylates pChk1 p-Chk1 (Ser345) Chk1->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis if repair fails Ceralasertib Ceralasertib / ATRi Ceralasertib->Activated_ATR inhibits

Caption: ATR Signaling Pathway and Inhibition by Ceralasertib.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Line Culture Treatment Treat with ATR Inhibitor (e.g., Ceralasertib) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTS/MTT) Treatment->Viability_Assay Western_Blot Western Blot for p-Chk1 Treatment->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Xenograft_Model Establish Xenograft Tumor Model Viability_Assay->Xenograft_Model Inform in vivo studies In_Vivo_Treatment Treat with ATR Inhibitor +/- Combination Agent Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo_Treatment->PK_PD_Analysis

Caption: Experimental Workflow for Preclinical Evaluation of ATR Inhibitors.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon existing findings, detailed experimental protocols are crucial. Below are methodologies for key assays used in the characterization of ATR inhibitors.

Cell Viability Assay (MTS/MTT Assay)

This assay determines the concentration of an ATR inhibitor that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of the ATR inhibitor (a typical starting range is 1 nM to 10 µM) for 72 hours.[16] Include a vehicle-only control (e.g., DMSO).

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[16]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis for Phospho-Chk1 (Ser345)

This assay directly measures the inhibition of ATR kinase activity by assessing the phosphorylation status of its primary downstream target, Chk1.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the ATR inhibitor for a specified time (e.g., 1-24 hours). To induce ATR activity, a DNA damaging agent like hydroxyurea (B1673989) can be added during the final hours of inhibitor treatment.[16]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[2][16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[2][16]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against p-Chk1 (Ser345). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. The membrane can be stripped and re-probed for total Chk1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[2][16]

Cell Cycle Analysis by Flow Cytometry

This technique provides a quantitative analysis of the effect of ATR inhibitors on cell cycle distribution.

  • Cell Culture and Treatment: Plate cells and treat with the ATR inhibitor at the desired concentrations and for the specified duration.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.[17]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[17][18]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Conclusion

Ceralasertib represents a significant advancement in the development of ATR inhibitors, demonstrating high potency and oral bioavailability. While first-generation inhibitors like VE-821 and Berzosertib have been instrumental in validating ATR as a therapeutic target, Ceralasertib's favorable preclinical profile and extensive clinical development program position it as a leading candidate in this class. The ongoing clinical trials, particularly those exploring rational combinations with other DNA damage response inhibitors and immunotherapies, will be crucial in defining the ultimate role of Ceralasertib in the oncology treatment landscape. The experimental protocols and comparative data presented in this guide serve as a valuable resource for the scientific community to further investigate the potential of ATR inhibition in cancer therapy.

References

Navigating DNA Damage Response Pathways: A Comparative Guide to BAY-184 and BAY 1895344 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical aspect of oncology research is the strategic combination of therapeutic agents to enhance anti-tumor efficacy. This guide provides a comparative overview of two distinct compounds from Bayer, BAY-184 and BAY 1895344, and their synergistic potential with DNA damaging agents. It is crucial to distinguish between these two molecules, as they target different key proteins in the DNA damage response (DDR) network.

This compound is a potent and selective inhibitor of KAT6A and KAT6B, which are lysine (B10760008) acetyltransferases involved in chromatin modification.[1][2][3][4][5] In contrast, BAY 1895344 (also known as elimusertib) is a highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central regulator of the DNA damage response.[6][7][8][9][10] While both have potential applications in oncology, the available preclinical data on their synergistic activity with DNA damaging agents is significantly more extensive for the ATR inhibitor, BAY 1895344.

This guide will primarily focus on the well-documented synergistic effects of BAY 1895344 with various cancer therapies. Information on this compound is currently centered on its discovery and mechanism of action as a KAT6A/B inhibitor, with limited public data on its combination with DNA damaging agents.

BAY 1895344: An ATR Inhibitor with Broad Synergistic Potential

BAY 1895344 has demonstrated significant anti-tumor efficacy both as a monotherapy in cancer models with inherent DNA damage repair deficiencies and in combination with a range of DNA damaging agents and DDR inhibitors.[6][7][8]

Synergy with Chemotherapy

Preclinical studies have shown that BAY 1895344 acts synergistically with DNA-damaging chemotherapy.[6][7][9][10] By inhibiting ATR, BAY 1895344 prevents cancer cells from effectively repairing the DNA damage induced by chemotherapeutic agents, leading to increased cell death.

Combination with PARP Inhibitors

A strong synergistic effect has been observed when combining BAY 1895344 with Poly (ADP-ribose) polymerase (PARP) inhibitors.[6][8][11][12] This combination is particularly effective in tumors with deficiencies in homologous recombination, such as those with BRCA mutations. The dual inhibition of ATR and PARP creates a synthetic lethal interaction, overwhelming the cancer cells' ability to repair DNA damage.

Quantitative Data Summary: BAY 1895344 Synergy

The following table summarizes the key quantitative findings from preclinical studies on the synergistic effects of BAY 1895344 with other DNA damaging agents.

Combination AgentCancer ModelKey FindingsReference
PARP Inhibitors (Olaparib, Niraparib, Rucaparib, Talazoparib) MDA-MB-436 (Breast Cancer)Strong synergistic in vitro anti-proliferative activity.[6]
Olaparib MDA-MB-436 (Breast Cancer Xenograft)Combination treatment showed potent synergistic antitumor efficacy in vivo.[6][8]
External Beam Radiotherapy (EBRT) LOVO (Colorectal Cancer Xenograft)Strong synergistic anti-tumor activity, inducing long-lasting tumor growth inhibition.[12]
Radiotherapy (RT) MOC2, JHU-012 (Head and Neck Squamous Cell Carcinoma)Increased in vitro and in vivo radiosensitivity; delayed tumor growth and improved overall survival in the MOC2 model.[13]
Cisplatin HT-29 (Colon Cancer)Synergistic in vitro anti-proliferative activity.[6]
Darolutamide (Androgen Receptor Antagonist) LAPC-4 (Prostate Cancer)Significantly improved antitumor efficacy compared to single-agent treatments.[6][12]

Signaling Pathways and Experimental Workflows

The synergistic interactions of BAY 1895344 with DNA damaging agents are rooted in the fundamental mechanisms of the DNA Damage Response pathway.

DNA_Damage_Response_and_BAY1895344_Action cluster_0 DNA Damaging Agents (Chemotherapy, Radiotherapy) cluster_1 ATR-CHK1 Signaling Pathway cluster_2 PARP-Mediated DNA Repair cluster_4 Cellular Outcome DNA_Damage DNA Damage (e.g., Double-Strand Breaks, Replication Stress) ATR ATR DNA_Damage->ATR activates PARP PARP DNA_Damage->PARP recruits CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair CHK1->DNA_Repair promotes Apoptosis Apoptosis / Cell Death Cell_Cycle_Arrest->Apoptosis prevents DNA_Repair->Apoptosis prevents SSB_Repair Single-Strand Break Repair PARP->SSB_Repair mediates SSB_Repair->Apoptosis prevents BAY1895344 BAY 1895344 (ATR Inhibitor) BAY1895344->ATR inhibits PARPi PARP Inhibitor PARPi->PARP inhibits

Figure 1. Mechanism of synergy between BAY 1895344 and PARP inhibitors.

Experimental_Workflow_Synergy_Screening cluster_0 Cell Culture & Seeding cluster_1 Drug Treatment cluster_2 Incubation & Viability Assay cluster_3 Data Analysis start Cancer Cell Lines seed Seed cells in multi-well plates start->seed treat Treat with serial dilutions of: - BAY 1895344 alone - DNA damaging agent alone - Combination of both seed->treat incubate Incubate for appropriate duration treat->incubate viability Measure cell viability (e.g., MTT, CellTiter-Glo) incubate->viability calculate Calculate Combination Index (CI) using Chou-Talalay method viability->calculate synergy CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism calculate->synergy

Figure 2. General workflow for in vitro synergy screening.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the analysis of BAY 1895344.

In Vitro Cell Proliferation and Synergy Analysis

1. Cell Culture:

  • Human cancer cell lines (e.g., MDA-MB-436, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

  • BAY 1895344 and the combination agents (e.g., olaparib, cisplatin) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are prepared in culture media.

3. Cell Seeding and Treatment:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, cells are treated with a matrix of concentrations of BAY 1895344 and the combination agent, both alone and in combination, at a constant ratio.

4. Viability Assay:

  • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).

5. Synergy Calculation:

  • The dose-response curves for each agent and the combinations are generated.

  • The Combination Index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[6]

In Vivo Xenograft Studies

1. Animal Models:

  • Immunocompromised mice (e.g., nude or SCID) are used. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.

2. Tumor Implantation:

  • Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.

3. Treatment Administration:

  • Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, BAY 1895344 alone, DNA damaging agent (e.g., olaparib, radiotherapy) alone, and the combination.

  • BAY 1895344 is typically administered orally (p.o.) and other agents are administered according to their established protocols.

4. Tumor Growth Measurement:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2) / 2.

  • Body weight is also monitored as an indicator of toxicity.

5. Efficacy Evaluation:

  • The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the combination group to the single-agent and vehicle control groups.

  • Statistical analyses are performed to determine the significance of the observed effects.[6][12][13]

This compound: A KAT6A/B Inhibitor with Emerging Potential

This compound is a selective, orally active inhibitor of the lysine acetyltransferases KAT6A and KAT6B.[1][5] These enzymes play a crucial role in chromatin regulation, and their amplification is observed in various cancers, including breast cancer.[2][3][4] Preclinical studies have demonstrated that this compound inhibits the proliferation of diverse breast cancer subtypes and shows in vivo anti-tumor activity.[5]

Currently, published data on the synergistic effects of this compound with other DNA damaging agents is limited. The primary focus of the available literature is on its discovery, selectivity, and mechanism of action as a KAT6A/B inhibitor.[1][2][3][14] Further research is needed to explore the potential of combining this compound with chemotherapy, radiotherapy, or other targeted therapies to enhance its anti-cancer activity.

Conclusion

The distinction between this compound and BAY 1895344 is critical for researchers in the field of oncology drug development. BAY 1895344, an ATR inhibitor, has a well-documented and strong synergistic potential with a variety of DNA damaging agents, making it a promising candidate for combination therapies. The extensive preclinical data provides a solid rationale for its ongoing clinical development. In contrast, while this compound shows promise as a KAT6A/B inhibitor, its potential in combination with DNA damaging agents remains an area for future investigation. This guide highlights the importance of precise target identification and the wealth of opportunities that arise from rationally designed combination therapies targeting the DNA damage response network.

References

Navigating the Therapeutic Window of Ceralasertib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The selective inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase has emerged as a promising strategy in oncology, exploiting the reliance of cancer cells on the DNA Damage Response (DDR) pathway for survival. Ceralasertib (AZD6738), a potent and orally bioavailable ATR inhibitor, is at the forefront of this therapeutic approach. This guide provides a comprehensive comparison of Ceralasertib with other notable ATR inhibitors, Berzosertib (M6620, VX-970) and Elimusertib (BAY-1895344), offering researchers, scientists, and drug development professionals a detailed evaluation supported by preclinical and clinical data.

This comparative analysis focuses on the therapeutic window of these ATR inhibitors, examining their efficacy in preclinical models and their safety profiles in clinical trials. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows, this guide aims to facilitate an objective assessment of Ceralasertib's performance against its alternatives.

Comparative Efficacy and Potency

The in vitro potency of Ceralasertib, Berzosertib, and Elimusertib has been evaluated across various cancer cell lines and in biochemical assays. This data, summarized in Table 1, provides a snapshot of their relative potency in inhibiting ATR kinase activity and cancer cell proliferation.

InhibitorAssay TypeTarget/Cell LineIC50/GI50Reference
Ceralasertib Enzyme AssayATR Kinase1 nM[1][2][3]
Cell-based AssaypCHK1 Inhibition74 nM[2][4]
Cell ProliferationPanel of 276 cancer cell linesMedian GI50: 1.47 µM[4]
Cell ProliferationAML cell lines85 nM (range 42-328)[5]
Berzosertib Enzyme AssayATR Kinase0.2 nM[6]
Cell-based AssaypCHK1 Inhibition~110 ng/mL (~235 nM)[7][8]
Cell ProliferationHCT116IC50: 19 nM[9]
Cell ProliferationAML cell lines219 nM (range 16-460)[5]
Elimusertib Enzyme AssayATR Kinase7 nM[10]
Cell ProliferationPanel of 38 cancer cell linesMedian IC50: 78 nM[10]
Cell ProliferationPediatric solid tumor cell linesIC50 range: 2.687 to 395.7 nM[11]
Cell ProliferationBreast cancer cell linesIC50: <100 nM to 650 nM[12]

Table 1: Preclinical Potency of ATR Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for Ceralasertib, Berzosertib, and Elimusertib from various preclinical studies.

Clinical Safety and Tolerability

The therapeutic window of an ATR inhibitor is critically defined by its safety profile in clinical settings. Phase I and II clinical trials have established the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and dose-limiting toxicities (DLTs) for these compounds, both as monotherapies and in combination with other agents.

InhibitorClinical Trial IdentifierSettingMTD / RP2DDose-Limiting ToxicitiesReference
Ceralasertib NCT02223923 (PATRIOT)MonotherapyRP2D: 160 mg BID (2 weeks on/2 weeks off)Hematological (Thrombocytopenia)[11][13][14][15]
-Combination with Carboplatin-Hematological[16][17]
-Combination with Paclitaxel-Neutropenic fever[18]
Berzosertib NCT02157792MonotherapyRP2D: 240 mg/m² once or twice weeklyFlushing, nausea, pruritus, headache, infusion-related reactions[14]
NCT02157792Combination with CarboplatinRP2D: 90 mg/m² with Carboplatin AUC 5Neutropenia, thrombocytopenia, anemia[14]
NCT02595931Combination with IrinotecanRP2D: 270 mg/m² with Irinotecan 180 mg/m²Febrile neutropenia, diarrhea, neutropenia[19]
-Combination with Cisplatin (B142131)RP2D: 140 mg/m² with Cisplatin 75 mg/m²Hypersensitivity reaction, increased alanine (B10760859) aminotransferase[20]
-Combination with Gemcitabine (B846)RP2D: 210 mg/m² with Gemcitabine 1000 mg/m²-[21]
Elimusertib NCT03188965Monotherapy40 mg BID (3 days on/4 days off)Hematological (Anemia)[22][23][24]
NCT03188965Monotherapy (alternative schedule)80 mg BID (3 days on/11 days off)Improved tolerability[24]
NCT04535401Combination with FOLFIRI-Febrile neutropenia, mucositis, nausea, vomiting, neutropenia[25]

Table 2: Clinical Safety Profile of ATR Inhibitors. This table outlines the Maximum Tolerated Dose (MTD), Recommended Phase 2 Dose (RP2D), and Dose-Limiting Toxicities (DLTs) observed in clinical trials of Ceralasertib, Berzosertib, and Elimusertib.

Signaling Pathway and Mechanism of Action

ATR is a master regulator of the DNA damage response, particularly in response to replication stress.[26][27] Inhibition of ATR abrogates the phosphorylation of its key downstream target, CHK1, leading to cell cycle checkpoint failure and accumulation of DNA damage, ultimately resulting in cancer cell death.[28][29][30] This is particularly effective in tumors with existing defects in other DDR pathways, such as ATM deficiency, a concept known as synthetic lethality.

ATR_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (Replication Stress, ssDNA) RPA RPA DNA_Damage->RPA ATR_ATRIP ATR-ATRIP RPA->ATR_ATRIP Recruitment TOPBP1 TopBP1 ATR_ATRIP->TOPBP1 Activation CHK1 CHK1 ATR_ATRIP->CHK1 Phosphorylation TOPBP1->ATR_ATRIP pCHK1 p-CHK1 (Active) CHK1->pCHK1 CDC25 CDC25 pCHK1->CDC25 Phosphorylation (Inhibition) DNARepair DNA Repair pCHK1->DNARepair Apoptosis Apoptosis pCHK1->Apoptosis High Damage pCDC25 p-CDC25 (Inactive) CDC25->pCDC25 CDK1_CyclinB CDK1/Cyclin B pCDC25->CDK1_CyclinB CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CDK1_CyclinB->CellCycleArrest Ceralasertib Ceralasertib (ATR Inhibitor) Ceralasertib->ATR_ATRIP

Figure 1: ATR Signaling Pathway and Ceralasertib Inhibition. This diagram illustrates the central role of ATR in the DNA damage response and how Ceralasertib inhibits this pathway.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol outlines a general procedure for determining the effect of ATR inhibitors on the viability of cancer cell lines.

  • Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates at a predetermined density (e.g., 1x10³ to 7x10³ cells per well) in complete cell culture medium and incubated overnight to allow for cell attachment.[12]

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the ATR inhibitor (e.g., Ceralasertib, Berzosertib, or Elimusertib) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 72 to 96 hours, under standard cell culture conditions (37°C, 5% CO₂).[10]

  • Viability Assessment: After the incubation period, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well according to the manufacturer's instructions.[31]

  • Data Acquisition: The absorbance is measured at the appropriate wavelength using a microplate reader. The absorbance values are proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell_Viability_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare serial dilutions of ATR inhibitors Incubate_Overnight->Prepare_Compounds Treat_Cells Treat cells with compounds or vehicle Incubate_Overnight->Treat_Cells Prepare_Compounds->Treat_Cells Incubate_72h Incubate for 72-96 hours Treat_Cells->Incubate_72h Add_MTT Add MTT/MTS reagent Incubate_72h->Add_MTT Incubate_Color Incubate for color development Add_MTT->Incubate_Color Read_Absorbance Read absorbance on plate reader Incubate_Color->Read_Absorbance Analyze_Data Calculate IC50/GI50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: General Workflow for an In Vitro Cell Viability Assay. This diagram outlines the key steps involved in assessing the cytotoxic effects of ATR inhibitors on cancer cells.

In Vivo Xenograft Model Studies

Preclinical evaluation of ATR inhibitors often involves the use of xenograft models, where human tumor cells are implanted into immunocompromised mice.

  • Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: The ATR inhibitor is administered to the treatment group according to a specific dose and schedule (e.g., oral gavage daily, twice daily, or on an intermittent schedule). The control group receives a vehicle control.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.

  • Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or when significant toxicity is observed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Xenograft_Workflow Start Start Implant_Tumors Implant human tumor cells into immunocompromised mice Start->Implant_Tumors Monitor_Tumor_Growth Monitor tumor growth Implant_Tumors->Monitor_Tumor_Growth Randomize_Mice Randomize mice into treatment and control groups Monitor_Tumor_Growth->Randomize_Mice Administer_Drug Administer ATR inhibitor or vehicle control Randomize_Mice->Administer_Drug Measure_Tumors Measure tumor volume and body weight regularly Administer_Drug->Measure_Tumors Endpoint_Reached Endpoint Reached? (e.g., max tumor size) Measure_Tumors->Endpoint_Reached Endpoint_Reached->Administer_Drug No Analyze_Results Analyze tumor growth inhibition Endpoint_Reached->Analyze_Results Yes End End Analyze_Results->End

Figure 3: Experimental Workflow for In Vivo Xenograft Studies. This flowchart depicts the typical process for evaluating the in vivo efficacy of an anti-cancer agent.

Conclusion

Ceralasertib demonstrates potent, single-digit nanomolar inhibition of the ATR kinase, translating to effective growth inhibition across a broad range of cancer cell lines. Its oral bioavailability offers a significant advantage in the clinical setting. The therapeutic window of Ceralasertib, as with other ATR inhibitors, is primarily defined by hematological toxicities, particularly thrombocytopenia. Clinical studies have identified a recommended Phase 2 dose and schedule for Ceralasertib monotherapy that is generally well-tolerated.

In comparison, Berzosertib, an intravenous formulation, also shows potent ATR inhibition and has been extensively studied in combination with various chemotherapeutic agents. Elimusertib, another oral inhibitor, has demonstrated promising activity, particularly in tumors with specific DNA damage response defects.

The choice between these agents in a research or clinical development context will likely depend on the specific tumor type, the presence of predictive biomarkers (such as ATM loss), and the intended combination partners. The intermittent dosing schedule of Ceralasertib may offer a favorable toxicity profile, potentially widening its therapeutic window and allowing for effective combination strategies. Further head-to-head clinical trials will be necessary to definitively establish the superior therapeutic index of one ATR inhibitor over another. The data presented in this guide provides a solid foundation for researchers to make informed decisions in the continued exploration of ATR inhibition as a valuable anti-cancer strategy.

References

Navigating KAT6A/B Inhibition: A Comparative Guide to BAY-184 and Alternatives for Reproducible Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BAY-184, a potent and selective KAT6A/B inhibitor, with other key alternatives. It aims to enhance the reproducibility of experiments by presenting detailed methodologies, quantitative data, and a clear understanding of the underlying biological pathways.

This compound is a novel acylsulfonamide-benzofuran derivative that acts as a potent and selective dual inhibitor of lysine (B10760008) acetyltransferases (KAT) 6A and 6B.[1][2] These enzymes play a crucial role in chromatin modification and gene regulation, and their dysregulation is implicated in various cancers.[1][2] This guide will delve into the mechanism of action of this compound, compare its performance with the clinical-stage inhibitor PF-07248144 and the widely used chemical probe WM-1119, and provide detailed experimental protocols to aid in the design and execution of reproducible studies.

The KAT6A/B Signaling Pathway and Inhibition

KAT6A and KAT6B are histone acetyltransferases (HATs) that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, primarily H3K23 (histone H3 at lysine 23). This acetylation event is a key epigenetic mark that leads to a more open chromatin structure, facilitating gene transcription. In certain cancers, such as estrogen receptor-positive (ER+) breast cancer, KAT6A is frequently amplified, leading to increased H3K23 acetylation and the expression of genes that drive tumor growth, including the estrogen receptor alpha (ERα).

Inhibitors like this compound, PF-07248144, and WM-1119 are competitive inhibitors of acetyl-CoA, binding to the same pocket on the KAT6A/B enzyme.[2] By blocking the binding of acetyl-CoA, these inhibitors prevent the acetylation of H3K23. This leads to a more condensed chromatin state and the repression of target gene transcription, including ERα. The subsequent reduction in ERα levels can inhibit the growth of ER-dependent cancers.

KAT6A_B_Signaling_Pathway Figure 1: Simplified KAT6A/B Signaling Pathway and Point of Inhibition AcetylCoA Acetyl-CoA KAT6AB KAT6A/B AcetylCoA->KAT6AB Substrate H3K23ac H3K23ac KAT6AB->H3K23ac Acetylation HistoneH3 Histone H3 HistoneH3->KAT6AB Chromatin Open Chromatin H3K23ac->Chromatin Promotes GeneTranscription Gene Transcription (e.g., ERα) Chromatin->GeneTranscription Enables TumorGrowth Tumor Growth GeneTranscription->TumorGrowth Drives Inhibitors This compound PF-07248144 WM-1119 Inhibitors->KAT6AB Inhibition

Figure 1: Simplified KAT6A/B Signaling Pathway and Point of Inhibition

Comparative Performance of KAT6A/B Inhibitors

To ensure the selection of the most appropriate tool for a given experiment, it is crucial to compare the performance of available KAT6A/B inhibitors. The following tables summarize the key quantitative data for this compound, PF-07248144, and WM-1119 based on available literature. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Potency and Selectivity

InhibitorTargetIC50 / KdSelectivityReference
This compound KAT6AIC50: 71 nMDual KAT6A/B inhibitor. Selective against other MYST family members (KAT5, KAT7, KAT8).[1]
KAT6BIC50: 83 nM[1]
PF-07248144 KAT6A/B-Selective catalytic inhibitor of KAT6A and KAT6B.[3][4]
WM-1119 KAT6AIC50: 0.25 µM; Kd: 2 nM>250-fold selective for KAT6A over KAT5 and KAT7.[5][6]

Table 2: Cellular Activity

InhibitorCell LineAssayIC50 / EffectReference
This compound ZR-75-1 (ER+ Breast Cancer)ProliferationIC50: 130 nM[2]
MVLN (ER+ Breast Cancer)ERα Transcriptional ActivityIC50: 168 nM[2]
PF-07248144 ER+/HER2- mBC patient tumorsH3K23Ac Inhibition>50% reduction in paired tumor biopsies.[7]
WM-1119 Eµ-Myc lymphoma (EMRK1184)Growth InhibitionIC50: 0.25 µM[8]
Mouse Embryonic Fibroblasts (MEFs)Cell CycleArrest in G1 and induction of senescence.[5]

Table 3: In Vivo Efficacy

InhibitorCancer ModelDosingEffectReference
This compound ZR-75-1 xenografts-Validated in an in vivo proof-of-concept study.[1][2]
PF-07248144 ER+/HER2- mBC patients5 mg, once dailyObjective Response Rate (ORR): 30.2% (in combination with fulvestrant).[3][4]
WM-1119 Mouse lymphoma model50 mg/kg, 4 times a day (IV)Arrests the progression of lymphoma.[6][8]

Experimental Protocols for Reproducibility

Detailed and consistent experimental protocols are the cornerstone of reproducible research. Below are methodologies for key experiments cited in this guide.

General Experimental Workflow for Assessing KAT6A/B Inhibitors

The following diagram illustrates a typical workflow for evaluating the efficacy of a KAT6A/B inhibitor, from initial biochemical assays to in vivo studies.

Experimental_Workflow Figure 2: General Experimental Workflow for KAT6A/B Inhibitor Evaluation BiochemicalAssay Biochemical Assay (e.g., TR-FRET) CellularAssay Cellular Assays BiochemicalAssay->CellularAssay Proliferation Proliferation/Viability Assay CellularAssay->Proliferation TargetEngagement Target Engagement Assay (e.g., H3K23ac Western Blot/HTRF) CellularAssay->TargetEngagement GeneExpression Gene Expression Analysis (e.g., qPCR for ERα) CellularAssay->GeneExpression InVivo In Vivo Xenograft Model CellularAssay->InVivo PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Efficacy Tumor Growth Inhibition InVivo->Efficacy

Figure 2: General Experimental Workflow for KAT6A/B Inhibitor Evaluation

Detailed Methodologies

1. Biochemical TR-FRET Assay for KAT6A Inhibition (as described for this compound)

  • Principle: This assay measures the direct inhibition of KAT6A enzymatic activity using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Materials:

    • Recombinant human His-tagged KAT6A protein.

    • Biotinylated Histone H4-derived peptide substrate.

    • Acetyl-CoA.

    • TR-FRET detection reagents (e.g., europium-labeled anti-H3K23ac antibody and streptavidin-conjugated acceptor).

    • Assay buffer.

    • Test compounds (e.g., this compound) and controls.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a suitable microplate, incubate the KAT6A enzyme with the test compound for a defined pre-incubation period.

    • Initiate the enzymatic reaction by adding the histone peptide substrate and acetyl-CoA.

    • Incubate for a specific time at a controlled temperature to allow for histone acetylation.

    • Stop the reaction.

    • Add the TR-FRET detection reagents.

    • Incubate to allow for antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader.

    • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular H3K23 Acetylation HTRF Assay (as described for this compound)

  • Principle: This Homogeneous Time-Resolved Fluorescence (HTRF) assay quantifies the level of H3K23 acetylation in cell lysates after treatment with a KAT6A/B inhibitor.

  • Materials:

    • Cancer cell line of interest (e.g., ZR-75-1).

    • Cell culture medium and supplements.

    • Test compound (e.g., this compound).

    • Lysis buffer.

    • HTRF detection reagents for H3K23ac.

  • Procedure:

    • Seed cells in a microplate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified duration.

    • Lyse the cells directly in the wells.

    • Add the HTRF antibody pair specific for H3K23ac to the lysate.

    • Incubate to allow for antibody binding.

    • Read the HTRF signal on a compatible plate reader.

    • Normalize the signal to the total protein concentration or a housekeeping protein.

    • Calculate the IC50 value for the inhibition of cellular H3K23 acetylation.

3. Cell Proliferation Assay (General Protocol)

  • Principle: This assay measures the effect of the inhibitor on the growth and viability of cancer cells.

  • Materials:

    • Cancer cell line (e.g., ZR-75-1, EMRK1184).

    • Cell culture medium and supplements.

    • Test compound (e.g., this compound, WM-1119).

    • Reagents for measuring cell viability (e.g., CellTiter-Glo®, resazurin, or direct cell counting).

  • Procedure:

    • Seed cells at a low density in a microplate.

    • Allow cells to attach overnight.

    • Treat cells with a range of concentrations of the test compound.

    • Incubate for a period that allows for multiple cell doublings (e.g., 3-7 days).

    • At the end of the incubation period, add the viability reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or absorbance) or count the cells.

    • Calculate the percent inhibition of proliferation and determine the IC50 value.

4. In Vivo Xenograft Tumor Growth Inhibition Study (General Protocol)

  • Principle: This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID).

    • Cancer cell line for implantation.

    • Test compound formulated for in vivo administration (e.g., oral gavage, intravenous injection).

    • Vehicle control.

  • Procedure:

    • Subcutaneously implant cancer cells into the flanks of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the test compound and vehicle control according to the desired dosing schedule and route.

    • Measure tumor volume (e.g., with calipers) and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like H3K23ac levels).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Conclusion and Future Directions

This compound, PF-07248144, and WM-1119 are all valuable tools for studying the role of KAT6A/B in health and disease. While this compound and WM-1119 have been extensively characterized in preclinical models, PF-07248144 has progressed to clinical trials, providing crucial human data. The choice of inhibitor will depend on the specific research question, with WM-1119 being a well-established chemical probe for in vitro and in vivo preclinical studies, this compound representing a newer, potent preclinical tool, and PF-07248144 providing a benchmark for clinical translation.

For reproducible research, it is imperative to follow detailed and standardized protocols. This guide provides a foundation for such studies. However, the lack of direct head-to-head comparative studies highlights a gap in the current literature. Future independent studies that directly compare the potency, selectivity, and off-target effects of these inhibitors under identical experimental conditions will be invaluable for the scientific community to make more informed decisions and to enhance the reproducibility and reliability of findings in the field of KAT6A/B research.

References

Safety Operating Guide

Navigating the Safe Disposal of BAY-184: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of BAY-184, a potent and selective KAT6A/B inhibitor. Adherence to these guidelines is essential for minimizing environmental impact and safeguarding laboratory personnel.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for this compound. The SDS contains critical information regarding potential hazards, necessary personal protective equipment (PPE), and emergency protocols.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (nitrile or neoprene), and a laboratory coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In the event of accidental contact, immediately follow the first-aid measures outlined in the SDS.

  • Ingestion and Inhalation: Do not ingest or inhale the compound.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must comply with all applicable federal, state, and local regulations. The following procedure provides a general framework for its safe disposal.

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired this compound powder should be treated as hazardous chemical waste.

    • Contaminated Materials: All disposable materials that have come into contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, must be disposed of as solid hazardous waste.

    • Liquid Waste: Solutions containing this compound must be disposed of as liquid hazardous waste. Do not dispose of solutions down the drain.

  • Waste Collection and Containerization:

    • Use only approved, leak-proof, and chemically resistant containers for waste collection.

    • Ensure waste containers are compatible with the chemical properties of this compound and any solvents used.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Waste Labeling:

    • Clearly label all waste containers with "Hazardous Waste."

    • Include the full chemical name: "this compound."

    • List all components of a mixture, including solvents and their approximate concentrations.

    • Indicate the date when waste was first added to the container (accumulation start date).

  • Storage of Waste:

    • Store hazardous waste containers in a designated and secure satellite accumulation area (SAA) at or near the point of generation.

    • Ensure the storage area is well-ventilated and away from sources of ignition or incompatible materials.

    • Keep waste containers tightly sealed, except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the EHS department or contractor with a complete and accurate description of the waste, including the SDS for this compound.

Quantitative Data Summary

PropertyValueSource
Molecular Weight420.48 g/mol [1][2]
Chemical FormulaC23H20N2O4S[1]
Solubility264 mg/L[3]
log D7.52.0[3]
StabilityStable over a pH range of 1.0–10.0 for 24 h[3]

Experimental Protocols

Currently, there are no publicly available, standardized experimental protocols specifically for the disposal of this compound. The provided step-by-step disposal procedure is based on general best practices for chemical waste management in a laboratory setting. Researchers must adapt these procedures to comply with their institution's specific guidelines and local regulations.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagrams illustrate the logical workflow and key decision points.

This compound Disposal Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Generate this compound Waste (Solid, Liquid, Contaminated Materials) fume_hood->waste_generation segregation Segregate Waste Streams waste_generation->segregation solid_waste Solid Waste Container (Labeled Hazardous Waste) segregation->solid_waste liquid_waste Liquid Waste Container (Labeled Hazardous Waste) segregation->liquid_waste labeling Label Container Correctly (Chemical Name, Date) solid_waste->labeling liquid_waste->labeling storage Store in Satellite Accumulation Area labeling->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Logical workflow for the proper disposal of this compound.

Decision Tree for this compound Waste action_node action_node is_solid Is the waste solid? is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Place in Solid Hazardous Waste Container is_solid->solid_container Yes is_contaminated Is it contaminated material? is_liquid->is_contaminated No liquid_container Place in Liquid Hazardous Waste Container is_liquid->liquid_container Yes contaminated_container Place in Solid Hazardous Waste Container for Contaminated Debris is_contaminated->contaminated_container Yes consult_ehs Consult EHS for Uncertain Waste is_contaminated->consult_ehs No

Caption: Decision-making process for segregating this compound waste.

References

Personal protective equipment for handling BAY-184

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for BAY-184 is not publicly available. Therefore, this guidance is based on the precautionary principle and general best practices for handling potent, novel research compounds. It is imperative to treat this compound as a substance with unknown toxicological properties and to handle it with the utmost care. All laboratory personnel must be thoroughly trained in the procedures outlined below and should consult with their institution's Environmental Health and Safety (EHS) department before commencing any work.

This guide provides essential safety and logistical information for the handling and disposal of this compound, a selective and orally active KAT6A and KAT6B inhibitor used in research. The content is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. A risk assessment should be conducted for each procedure to determine the appropriate level of protection.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Minimum Required PPE Enhanced Precautions (for higher risk procedures)
Storage and Transport - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves (single pair)- Chemical splash goggles- Double nitrile gloves
Weighing and Aliquoting (Solid Form) - Disposable, solid-front laboratory coat- Chemical splash goggles- Face shield- Double nitrile gloves- N95 or higher respirator- Work within a certified chemical fume hood or a ventilated balance enclosure.
Solution Preparation - Chemical-resistant laboratory coat- Chemical splash goggles- Face shield- Double nitrile gloves (consider thicker, chemical-resistant gloves)- Perform all solution preparations in a certified chemical fume hood.
In Vitro / In Vivo Experiments - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves (single pair)- Chemical splash goggles- Double nitrile gloves- Use of a biological safety cabinet for cell-based assays.
Waste Disposal - Chemical-resistant laboratory coat- Chemical splash goggles- Double nitrile gloves- Face shield

Operational Plan for Handling this compound

Adherence to a strict operational plan is crucial to minimize the risk of exposure and contamination.

1. Designated Work Area:

  • All work with solid this compound and concentrated solutions should be conducted in a designated area, such as a certified chemical fume hood.

  • The work area must be clearly labeled with a warning sign indicating the presence of a potent research compound.

  • Ensure that a spill kit and emergency procedures are readily accessible.

2. Weighing and Aliquoting:

  • Weighing of powdered this compound should always be performed in a ventilated enclosure, such as a fume hood or a balance enclosure, to prevent inhalation of airborne particles.

  • Use anti-static weighing paper or a tared container to minimize dispersal of the powder.

  • Handle the compound gently to avoid creating dust.

  • After weighing, carefully seal the primary container and decontaminate the exterior.

3. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Add the solvent to the pre-weighed this compound slowly to avoid splashing.

  • Ensure the container is securely capped and labeled with the compound name, concentration, solvent, and date of preparation.

4. Experimental Procedures:

  • When conducting experiments, wear the appropriate PPE as detailed in Table 1.

  • Avoid skin contact with solutions containing this compound.

  • After completing the work, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is essential to protect personnel and the environment. All waste generated from the handling of this compound must be treated as hazardous chemical waste.

Table 2: this compound Waste Disposal Plan

Waste Type Collection Container Labeling Requirements Disposal Procedure
Solid this compound Labeled, sealed, and puncture-resistant container."Hazardous Waste: Solid this compound"Dispose of through the institution's hazardous waste management program.
Contaminated Labware (e.g., pipette tips, tubes) Labeled, sealed, and puncture-resistant container."Hazardous Waste: this compound Contaminated Sharps/Labware"Dispose of through the institution's hazardous waste management program.
Contaminated PPE (e.g., gloves, disposable coat) Labeled, sealed plastic bag."Hazardous Waste: this compound Contaminated PPE"Dispose of through the institution's hazardous waste management program.
Aqueous and Solvent Waste Solutions Labeled, sealed, and chemically compatible waste container."Hazardous Waste: this compound in [Solvent Name]"Collect in a designated hazardous waste container. Do not mix with other waste streams unless compatible. Dispose of through the institution's hazardous waste management program.

Visual Workflow Guides

The following diagrams illustrate the decision-making process for PPE selection and the procedural flow for waste disposal.

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow for this compound start Start: Identify Task weighing Weighing Solid? start->weighing solution Preparing Solution? weighing->solution No ppe_weighing Minimum PPE: - Disposable Lab Coat - Goggles & Face Shield - Double Nitrile Gloves - Respirator (N95+) weighing->ppe_weighing Yes experiment Conducting Experiment? solution->experiment No ppe_solution Minimum PPE: - Chemical Resistant Coat - Goggles & Face Shield - Double Nitrile Gloves solution->ppe_solution Yes ppe_experiment Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves experiment->ppe_experiment Yes end Proceed with Task experiment->end No ppe_weighing->end ppe_solution->end ppe_experiment->end

Caption: PPE selection workflow for handling this compound.

Waste_Disposal_Workflow cluster_waste This compound Waste Disposal Workflow start Start: Generate Waste waste_type Identify Waste Type start->waste_type solid Solid this compound waste_type->solid Solid contaminated_ppe Contaminated PPE waste_type->contaminated_ppe PPE liquid Liquid Waste waste_type->liquid Liquid sharps Contaminated Sharps/ Labware waste_type->sharps Sharps collect_solid Collect in Labeled, Sealed Container solid->collect_solid collect_ppe Collect in Labeled, Sealed Bag contaminated_ppe->collect_ppe collect_liquid Collect in Labeled, Compatible Container liquid->collect_liquid collect_sharps Collect in Labeled, Puncture-Resistant Container sharps->collect_sharps dispose Dispose via Institutional Hazardous Waste Program collect_solid->dispose collect_ppe->dispose collect_liquid->dispose collect_sharps->dispose

Caption: Step-by-step waste disposal workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.